4-Cyano-4-(4-fluorophenyl)cyclohexanone
Description
The exact mass of the compound 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWTNNFZGBMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057777 | |
| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56326-98-8 | |
| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56326-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056326988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2RPS539D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of molecular entities. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the unambiguous structure elucidation of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] This document moves beyond a simple recitation of techniques, offering a rationale-driven approach that mirrors the decision-making process of an experienced analytical scientist. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details not only the experimental protocol but also the underlying principles and the logic of spectral interpretation, creating a self-validating system for structure confirmation.
Introduction: The Rationale for a Multi-Technique Approach
The unambiguous determination of a molecule's structure is a prerequisite for its development into new drugs or other functional materials.[3][4] While modern analytical tools have significantly advanced, assigning a complete structure can still be challenging.[3][4] For a molecule like this compound (Molecular Formula: C₁₃H₁₂FNO, Molecular Weight: 217.24 g/mol ), a combination of spectroscopic techniques is essential.[5][6] Mass spectrometry provides the molecular weight and elemental composition, Infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the atomic connectivity and stereochemistry.[7] This integrated approach, where data from each technique corroborates the others, provides the highest level of confidence in the final structural assignment.
Mass Spectrometry (MS): Establishing the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9][10] It is the first critical step in structure elucidation, as it provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[7]
Causality of Experimental Choice: Ionization Technique
The choice of ionization method is critical. For a relatively small, thermally stable molecule like this compound, Electron Ionization (EI) is a robust choice. EI uses high-energy electrons to bombard the molecule, creating a molecular ion (M⁺) and a cascade of characteristic fragment ions.[9][11] This fragmentation provides a "fingerprint" of the molecule, offering valuable structural clues.[11][12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of mass accuracy within 5 ppm.[9]
-
Ionization: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS). Employ standard EI conditions (70 eV).
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which will be the peak with the highest m/z ratio (excluding isotope peaks).[8]
-
Use the exact mass of the M⁺ peak to calculate the elemental formula using specialized software. The high mass accuracy allows differentiation between formulas with the same nominal mass.[7]
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Expected Data & Interpretation
The mass spectrum serves as a unique fingerprint of the molecule's structure.
Table 1: Predicted HRMS Data for this compound
| Feature | Expected Value | Rationale |
| Molecular Formula | C₁₃H₁₂FNO | Confirmed by high-resolution mass measurement. |
| Exact Mass | 217.0903 | Calculated theoretical mass for [C₁₃H₁₂FNO]⁺. |
| Molecular Ion (M⁺) | m/z 217 | Represents the intact ionized molecule.[8] |
| Key Fragment 1 | m/z 190 | Loss of HCN (27 Da) from the molecular ion. |
| Key Fragment 2 | m/z 122 | Represents the [C₇H₄FN]⁺ fragment from cleavage of the cyclohexanone ring. |
| Key Fragment 3 | m/z 95 | Represents the [C₆H₄F]⁺ fragment (fluorophenyl cation). |
The fragmentation pattern provides corroborating evidence for the proposed structure. The stability of the aromatic ring often leads to prominent fragments containing this moiety.[13]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Causality of Experimental Choice
This technique is highly diagnostic for the carbonyl (C=O) and nitrile (C≡N) groups, which are key features of the target molecule.[14][15] The presence or absence of their characteristic absorption bands provides immediate and crucial structural information.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Expected Data & Interpretation
Table 2: Characteristic IR Absorptions for this compound
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |
| Ketone (C=O) | ~1715 | C=O Stretch |
| Nitrile (C≡N) | ~2230 | C≡N Stretch[14][16] |
| Aromatic C-H | ~3100-3000 | C-H Stretch |
| Aliphatic C-H | ~2950-2850 | C-H Stretch |
| C-F | ~1250-1100 | C-F Stretch |
| Aromatic C=C | ~1600, ~1500 | C=C Stretch |
The presence of a strong, sharp peak around 1715 cm⁻¹ is definitive for the cyclohexanone carbonyl group. A sharp, intense absorption near 2230 cm⁻¹ is highly diagnostic for the nitrile functional group.[14][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[18][19][20] It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.[18][19]
The Logic of a Multi-Dimensional NMR Approach
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.[21][22]
-
¹H NMR: Identifies the different types of protons and their relative numbers (integration).[23]
-
¹³C NMR: Identifies the different types of carbon atoms.[24][25]
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[26][27]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[26][27][28]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[26]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[29] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[30]
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs. Adherence to established guidelines, such as those from ACS journals, is recommended for data reporting.[31]
-
Data Integration and Structure Assembly: A Step-by-Step Interpretation
The process of structure elucidation by NMR is a puzzle where each piece of data from different experiments is used to build the final picture.[26][28]
Step 1: Analyze the 1D Spectra
-
¹H NMR: Expect to see signals for the aromatic protons on the fluorophenyl ring (typically in the δ 7.0-7.5 ppm region) and the aliphatic protons of the cyclohexanone ring (typically in the δ 2.0-3.5 ppm region). The integration of these signals should correspond to a 4:8 ratio.
-
¹³C NMR: Expect signals for the carbonyl carbon (~205-210 ppm), the nitrile carbon (~120 ppm), the aromatic carbons (~115-165 ppm), the quaternary carbon attached to the aromatic ring and nitrile, and the aliphatic carbons of the cyclohexanone ring (~25-50 ppm).[15][24][32]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C=O | - | ~207 | s |
| C-CN | - | ~45 | s |
| C≡N | - | ~121 | s |
| Aromatic C-F | - | ~163 (d, ¹JCF ≈ 250 Hz) | d |
| Aromatic CH (ortho to F) | ~7.2 (dd) | ~116 (d, ²JCF ≈ 22 Hz) | d |
| Aromatic CH (meta to F) | ~7.5 (dd) | ~129 (d, ³JCF ≈ 9 Hz) | d |
| Aromatic C (ipso to ring) | - | ~135 | s |
| Cyclohexane CH₂ (adjacent to C=O) | ~2.6-2.8 | ~38 | t |
| Cyclohexane CH₂ (adjacent to C-CN) | ~2.2-2.4 | ~33 | t |
Step 2: Connect Protons with COSY The COSY spectrum will show correlations between the adjacent protons on the cyclohexanone ring, establishing the connectivity of the aliphatic portion of the molecule.
Step 3: Link Protons to Carbons with HSQC The HSQC spectrum will unambiguously link each proton signal from the cyclohexanone and fluorophenyl rings to its directly attached carbon atom.[27][28][33]
Step 4: Build the Skeleton with HMBC The HMBC spectrum is the key to connecting the different fragments.[26][34][33]
-
Look for a correlation from the cyclohexane protons adjacent to the carbonyl group to the carbonyl carbon itself.
-
Crucially, look for correlations from the cyclohexane protons adjacent to the quaternary carbon to the aromatic carbons of the fluorophenyl ring.
-
Correlations from the aromatic protons to the quaternary carbon (C4) will firmly establish the connection between the two rings.
The combination of these 2D NMR experiments provides a self-validating network of correlations that confirms the complete bonding framework of the molecule.[22]
Unambiguous Structure Confirmation: The Role of X-ray Crystallography
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[35][36][37][38] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of connectivity and stereochemistry.[35][36][37][38]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with a beam of X-rays.[38] The resulting diffraction pattern is collected.[35][39]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[39]
Workflow and Data Integration
The elucidation process is a logical, stepwise workflow where information from each technique builds upon the last.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is a prime example of the modern analytical chemistry workflow. It relies not on a single technique, but on the logical and synergistic integration of data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments. Each method provides a unique and essential piece of the structural puzzle. By following the rationale-driven protocols outlined in this guide, researchers can confidently and unambiguously determine the structure of this and other novel small molecules, ensuring the integrity and validity of their scientific endeavors.
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Spectroscopic data (NMR, IR, MS) of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
An In-Depth Spectroscopic Analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Introduction: Elucidating a Key Pharmaceutical Intermediate
This compound is a disubstituted cyclohexanone derivative with significant applications in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly neuroactive compounds and potent enzyme inhibitors.[1][2][3] Given its role in drug development, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby offering a framework for confident identification and quality control for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines a saturated carbocyclic ring with multiple functional groups: a ketone, a nitrile, and a fluorinated aromatic ring. Each of these moieties produces a distinct and predictable signature in different spectroscopic analyses.
The following analysis will refer to the atom numbering presented in the diagram below.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Protons | Rationale |
| ~ 7.5 - 7.7 | Multiplet (dd) | 2H | C2''-H, C6''-H | Protons ortho to the electron-withdrawing quaternary carbon and coupled to both the adjacent aromatic proton and the fluorine atom. |
| ~ 7.1 - 7.3 | Multiplet (t) | 2H | C3''-H, C5''-H | Protons ortho to the fluorine atom, appearing as a triplet due to coupling with adjacent protons. |
| ~ 2.8 - 3.0 | Multiplet | 4H | C2-H₂, C6-H₂ | Protons on carbons adjacent to the electron-withdrawing quaternary carbon (C1), leading to a downfield shift relative to typical cyclohexyl protons. |
| ~ 2.4 - 2.6 | Multiplet | 4H | C3-H₂, C5-H₂ | Protons on carbons adjacent to the carbonyl group (C4), which are deshielded. |
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region (7.0-8.0 ppm) and the aliphatic region (2.0-3.5 ppm).
-
Aromatic Region: The 4-fluorophenyl group will exhibit a complex splitting pattern. The protons ortho to the quaternary carbon (C2''-H, C6''-H) are chemically equivalent, as are the protons ortho to the fluorine (C3''-H, C5''-H). This typically results in an AA'BB' system, which often appears as two sets of multiplets. The signals for C2''-H/C6''-H are expected further downfield due to the anisotropic effect of the cyano group and the ring current.
-
Aliphatic Region: The cyclohexanone ring contains four sets of methylene protons. Due to the chair conformation and the substituents, the protons at C2/C6 and C3/C5 are diastereotopic. However, at room temperature on lower field instruments, these may appear as broad, overlapping multiplets.[7] The protons on C2 and C6 are adjacent to the quaternary carbon and are expected to be shifted downfield compared to the protons on C3 and C5, which are adjacent to the carbonyl group. The symmetry of the cyclohexanone ring means the protons on C2 are equivalent to C6, and those on C3 are equivalent to C5.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is used. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative proton ratios.
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR identifies all unique carbon atoms in the molecule, providing direct evidence for the carbonyl, nitrile, and other key carbon environments.
| Chemical Shift (δ) ppm | Assigned Carbon | Rationale |
| ~ 205-210 | C4 (C=O) | Characteristic chemical shift for a cyclohexanone carbonyl carbon.[8] |
| ~ 160-165 (d) | C4'' (C-F) | Aromatic carbon directly bonded to fluorine; exhibits a large one-bond C-F coupling (¹JCF). |
| ~ 135-140 | C1'' | Aromatic quaternary carbon, deshielded by the attached cyclohexyl ring. |
| ~ 128-130 (d) | C2'', C6'' | Aromatic carbons ortho to the C-F bond, showing a two-bond C-F coupling (²JCF). |
| ~ 115-117 (d) | C3'', C5'' | Aromatic carbons meta to the C-F bond, showing a three-bond C-F coupling (³JCF). |
| ~ 120-122 | C8' (C≡N) | Characteristic shift for a nitrile carbon. |
| ~ 45-50 | C1 | Quaternary sp³ carbon, a unique signal with no attached protons. |
| ~ 38-42 | C3, C5 | Carbons alpha to the carbonyl group. |
| ~ 33-37 | C2, C6 | Carbons beta to the carbonyl group and alpha to the quaternary carbon. |
The ¹³C NMR spectrum provides unambiguous confirmation of the key functional groups.
-
Downfield Region: The most downfield signal will be the ketone carbonyl (C4) above 200 ppm, a definitive marker for this functional group.[8]
-
Aromatic & Nitrile Region: The aromatic region (115-165 ppm) will show four distinct signals due to the molecule's symmetry. The carbon attached to fluorine (C4'') will appear as a doublet with a large coupling constant. The other aromatic carbons will also appear as doublets with smaller, characteristic C-F coupling constants. The nitrile carbon (C8') signal is expected around 120 ppm.
-
Upfield Region: The aliphatic region will contain three signals. The quaternary carbon (C1) will be a low-intensity signal around 45-50 ppm. The two remaining signals correspond to the two pairs of equivalent methylene carbons of the cyclohexanone ring (C2/C6 and C3/C5).
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) compared to ¹H NMR. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups (though only CH₂ and quaternary carbons are present in the aliphatic portion here).
-
Processing: Apply Fourier transformation and standard corrections as done for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as molecular "fingerprints."
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| ~ 2950-2850 | C-H (Aliphatic) | Stretch | Corresponds to the sp³ C-H bonds of the cyclohexanone ring. |
| ~ 2240-2220 | C≡N (Nitrile) | Stretch | A sharp, medium-intensity peak characteristic of the nitrile functional group. |
| ~ 1715-1725 | C=O (Ketone) | Stretch | A very strong, sharp absorption, indicative of a saturated cyclic ketone.[9] |
| ~ 1600, ~1500 | C=C (Aromatic) | Stretch | Two sharp peaks characteristic of the benzene ring. |
| ~ 1250-1210 | C-F (Aryl-F) | Stretch | A strong absorption band confirming the presence of the fluorine-carbon bond. |
The IR spectrum provides definitive evidence for the three key functional groups. The most prominent peak will be the intense carbonyl (C=O) stretch around 1720 cm⁻¹.[9][10] Its position confirms a saturated, six-membered ring ketone. A second key peak, though weaker, is the sharp C≡N stretch around 2230 cm⁻¹, which is a highly reliable indicator for the nitrile group. Finally, the presence of a strong band in the 1250-1210 cm⁻¹ region confirms the C-F bond, while aromatic C=C stretches near 1600 and 1500 cm⁻¹ confirm the phenyl ring.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for characteristic absorption bands.
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion [M]⁺• : The exact mass of C₁₃H₁₂FNO is 217.0903 Da.[6] A high-resolution mass spectrum (HRMS) should show a molecular ion peak at or very near this value.
| m/z Value | Proposed Fragment | Rationale |
| 217 | [C₁₃H₁₂FNO]⁺• | Molecular Ion (M⁺•) |
| 189 | [M - CO]⁺• | Loss of carbon monoxide from the cyclohexanone ring, a common fragmentation for cyclic ketones. |
| 122 | [C₇H₄FN]⁺• | Fragment corresponding to the fluorophenylnitrile cation, resulting from cleavage of the cyclohexyl ring. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |
In an Electron Ionization (EI) mass spectrum, the molecular ion peak at m/z 217 is expected to be clearly visible. The fragmentation is dictated by the most stable resulting ions and neutral losses. A characteristic fragmentation pathway for cyclic ketones is the alpha-cleavage followed by the loss of carbon monoxide (CO), which would yield a peak at m/z 189.[11] Further fragmentation could lead to the cleavage of the C1-C2 and C1-C6 bonds, leading to stable fragments containing the fluorophenyl nitrile moiety.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and unequivocal identification of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the connectivity of the substituted rings. IR spectroscopy offers rapid confirmation of the essential ketone, nitrile, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of this vital chemical intermediate for scientific research and pharmaceutical development.
References
- Supporting Information. (n.d.). Retrieved from a source providing general NMR and MS data for various organic compounds. [Link]
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- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information.
- University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Labmonk. (n.d.). Deciphering the Differences: IR Spectra of Cyclohexanone and Cyclohexanol.
- XINDAO. (n.d.). This compound cas:56326-98-8.
- ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3.
- Reddit. (2023). How many signals does cyclohexanone have in HNMR?? I need help. r/OrganicChemistry. [Link]
- Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. [Link]
- Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification.
- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.
- ResearchGate. (n.d.). Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.
- Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. [Link]
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Physical properties of 4-Cyano-4-(4-fluorophenyl)cyclohexanone (melting point, boiling point, solubility)
A Technical Guide to the Physicochemical Characterization of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Abstract: This document provides an in-depth technical overview of the core physical properties of this compound (CAS: 56326-98-8), a key intermediate in medicinal chemistry and pharmaceutical development.[1] Aimed at researchers, chemists, and drug development professionals, this guide synthesizes available data for its melting point, boiling point, and solubility profile. Furthermore, it outlines standardized experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the methodologies to ensure data integrity and reproducibility.
Introduction and Molecular Overview
This compound is a disubstituted cyclohexanone derivative. Its molecular structure, featuring a polar ketone and a nitrile group, alongside a fluorinated aromatic ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis. Understanding its fundamental physical characteristics is a non-negotiable prerequisite for its effective use in reaction design, process scale-up, purification, and formulation development. Inconsistent or poorly characterized starting materials are a frequent source of irreproducibility in research; therefore, rigorous physicochemical analysis forms the bedrock of reliable drug discovery and development programs.
This guide serves as a practical reference for scientists, providing not only the available physical data but also the experimental context required to validate these properties in-house.
Core Physical Properties
The physical state and phase transition temperatures are critical parameters that influence storage, handling, and reaction conditions.
Melting Point
The melting point is a fundamental indicator of a solid's purity. For this compound, a sharp melting range is indicative of high purity.
This relatively sharp range suggests that the material available from commercial suppliers is of high purity. A broader melting range observed in a laboratory setting would necessitate further purification, such as recrystallization, before use in sensitive synthetic applications.
Boiling Point
The boiling point provides insight into a substance's volatility. Direct experimental determination for this compound is challenging due to its high molecular weight and potential for decomposition at elevated temperatures.
Expert Insight: It is critical to recognize that this value is a computational prediction, not an experimental measurement. Such high temperatures increase the risk of thermal decomposition. Therefore, purification of this compound should be achieved by methods other than distillation, such as column chromatography or recrystallization, to preserve its chemical integrity.
Solubility Profile
Solubility is a pivotal parameter for selecting appropriate reaction solvents, purification systems, and formulation excipients. While extensive quantitative data is not publicly available, a qualitative assessment can be made based on its structure and available safety data.
-
Water Solubility: A Safety Data Sheet (SDS) for the compound indicates it has low water solubility.[4] This is expected, as the large, nonpolar carbocyclic and aromatic portions of the molecule outweigh the polarity of the ketone and nitrile functional groups.
-
Organic Solvents: Based on its structure—a substituted cyclohexanone—it is anticipated to be soluble in a range of common organic solvents. The parent molecule, cyclohexanone, is miscible with most organic solvents.[5][6] It is therefore reasonable to predict good solubility in solvents such as:
-
Chlorinated solvents (e.g., Dichloromethane, Chloroform)
-
Ethers (e.g., Tetrahydrofuran, Diethyl ether)
-
Ketones (e.g., Acetone, Ethyl Acetate)
-
Polar aprotic solvents (e.g., Dimethylformamide, Dimethyl sulfoxide)
-
Limited solubility is expected in nonpolar aliphatic hydrocarbons like hexane.
-
Data Summary
The physical property data for this compound is summarized below for quick reference.
| Physical Property | Value | Data Type | Source(s) |
| Melting Point | 91-94 °C | Experimental | ChemicalBook[2][3] |
| Boiling Point | 373.6 ± 42.0 °C | Predicted | ChemicalBook[2][3] |
| Water Solubility | Low / Poor | Qualitative | Fisher Scientific SDS[4] |
| Organic Solubility | Predicted to be soluble | Inferred | N/A |
Workflow for Physicochemical Characterization
The logical flow for determining the physical properties of a new batch of this compound is outlined below. This ensures a systematic approach to quality control and data generation.
Caption: Workflow for the physical characterization of a solid compound.
Experimental Protocols
The following protocols describe standardized methods for determining the physical properties of this compound.
Protocol: Melting Point Determination
Principle: This method relies on the precise determination of the temperature range over which the solid-to-liquid phase transition occurs. A narrow range is a strong indicator of high purity.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula. This ensures uniform heat transfer.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube on a hard surface to ensure the sample is densely packed.
-
Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Heating Ramp:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~90 °C).
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample becomes a clear liquid.
-
The melting point is reported as the range T1-T2.
-
Trustworthiness: This protocol is self-validating. If a known standard with a sharp melting point is run alongside the sample and gives the correct value, the apparatus is confirmed to be calibrated. A broad melting range for the test sample (>3 °C) signals impurity and the need for purification.
Protocol: Qualitative Solubility Determination
Principle: This protocol establishes the solubility of a compound in various solvents at a defined concentration and temperature, typically ambient room temperature. This is crucial for selecting appropriate solvents for synthesis, chromatography, and biological assays.
Methodology:
-
Solvent Selection: Prepare a panel of test solvents. A recommended starting panel includes:
-
Water (inorganic polar)
-
Ethanol (polar protic)
-
Acetone (polar aprotic)
-
Dichloromethane (DCM) (nonpolar/weakly polar)
-
Hexane (nonpolar)
-
-
Sample Preparation: Weigh approximately 10 mg of this compound into separate, clearly labeled glass vials (e.g., 1-dram vials).
-
Solvent Addition:
-
To each vial, add 1.0 mL of a single test solvent using a calibrated pipette. This corresponds to a concentration of ~10 mg/mL.
-
Cap the vials securely.
-
-
Equilibration: Agitate the vials using a vortex mixer for 30 seconds. Then, allow them to stand at room temperature for 15-20 minutes to reach equilibrium.
-
Observation:
-
Visually inspect each vial against a contrasting background.
-
Classify the solubility based on the following criteria:
-
Soluble: The solution is completely clear, with no visible solid particles.
-
Sparingly Soluble: The majority of the solid has dissolved, but some undissolved particles remain, or the solution appears hazy/cloudy.
-
Insoluble: The solid material remains largely undissolved at the bottom of the vial.
-
-
Expert Insight: This method provides a rapid and resource-efficient way to map the solubility profile of a compound. For drug development, if a compound is found to be poorly soluble in aqueous media, this early data point flags the potential need for formulation strategies like salt formation or the use of solubilizing excipients.
References
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An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile, identified by the CAS number 56326-98-8, is a pivotal chemical intermediate with significant relevance in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a critical reference standard in analytical testing. Its designation as Levocabastine Hydrochloride EP Impurity H underscores its importance in the quality control of the widely used antihistamine, levocabastine.[1][2][3] Furthermore, its utility extends to the synthesis of novel therapeutic agents, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, highlighting its versatility in medicinal chemistry.
Chemical Structure and Properties
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is a disubstituted cyclohexanone derivative. The core structure consists of a cyclohexane ring bearing a ketone functional group, a nitrile group, and a 4-fluorophenyl group attached to the same carbon atom.
Structural Details
-
Systematic Name: 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile[4]
-
Common Synonyms: 4-Cyano-4-(4-fluorophenyl)cyclohexanone, Levocabastine Hydrochloride EP Impurity H[1][5]
The presence of a chiral center at the C4 position of the cyclohexanone ring means that the molecule can exist as a racemic mixture.
Caption: Synthetic workflow for 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
Applications in Pharmaceutical Development
The primary significance of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile lies in its role as a versatile intermediate and reference standard in the pharmaceutical sector.
Key Intermediate in Levocabastine Synthesis
This compound is a crucial precursor in the industrial synthesis of Levocabastine, a potent and selective second-generation H1-receptor antagonist used in the treatment of allergic conjunctivitis and rhinitis. [3][7]The synthesis involves a reductive amination reaction between 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile and a piperidine derivative.
Caption: Role as an intermediate in Levocabastine synthesis.
As a known impurity of Levocabastine Hydrochloride, designated as "Impurity H" in the European Pharmacopoeia, its availability as a reference standard is essential for analytical method development, validation, and routine quality control of the final drug product. [1][2]This ensures the purity, safety, and efficacy of Levocabastine formulations.
Precursor for 11β-HSD1 Inhibitors
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile also serves as a starting material in the synthesis of novel 4,4-disubstituted cyclohexylbenzamide derivatives, which have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. [8][9]The development of selective 11β-HSD1 inhibitors is an active area of research, and this compound provides a key building block for creating new chemical entities with potential therapeutic value.
Analytical Protocols and Characterization
Accurate identification and quantification of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile are critical, especially in the context of its role as a pharmaceutical impurity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Levocabastine and its related impurities, including Impurity H. Typical methods employ reversed-phase columns with UV detection. The development of robust HPLC methods requires the use of a well-characterized reference standard of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile to ensure accurate peak identification and quantification.
Exemplary HPLC Method Parameters (for Levocabastine and Impurities):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV at a specific wavelength (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Controlled, often around 25-30 °C.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile. While a fully assigned NMR spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the fluorophenyl group, as well as the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring (with characteristic C-F coupling), and the aliphatic carbons of the cyclohexane ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula.
Safety and Handling
Based on available Safety Data Sheets (SDS), 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile should be handled with appropriate precautions in a laboratory setting. It is intended for research and manufacturing purposes only and not for human or animal consumption. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) is a compound of significant interest to the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antihistamine Levocabastine and as a precursor for the development of novel 11β-HSD1 inhibitors underscores its importance in medicinal chemistry. Furthermore, its designation as a European Pharmacopoeia impurity of Levocabastine highlights its critical function as a reference standard in ensuring the quality and safety of this widely used medication. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug development.
References
- MySkinRecipes. This compound.
- The Royal Society of Chemistry. ESI for - The Royal Society of Chemistry.
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
- PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805.
- PMC. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes.
- Pharmaffiliates. Levocabastine Hydrochloride and its Impurities.
- Veeprho. Levocabastine Impurities and Related Compound.
- PMC. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist.
- Tables For Organic Structure Analysis.
- GSRS. 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE.
- Kyung Hee University. Practical and sustainable synthesis of optically pure levocabastine, a H>1> receptor antagonist.
- PubMed. Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1).
- Chemcasts. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) Properties | Density, Cp, Viscosity.
- PMC. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- PMC. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1.
- Preprints.org. In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma.
- ResearchGate. (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
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Strategic Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone Precursors: A Guide for Advanced Pharmaceutical Intermediate Production
An In-depth Technical Guide for Drug Development Professionals
Abstract
4-Cyano-4-(4-fluorophenyl)cyclohexanone is a pivotal building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological pathways and central nervous system (CNS) disorders.[1][2] Its structural complexity, featuring a quaternary stereocenter and multiple functional groups, demands a robust and well-understood synthetic strategy. This guide provides an in-depth examination of a field-proven, multi-step synthesis for this critical intermediate, beginning from common starting materials. We will dissect the mechanistic underpinnings of each synthetic transformation, provide detailed experimental protocols, and offer insights into the causality behind key process decisions, ensuring a reproducible and scalable pathway for researchers and drug development professionals.
Strategic Overview: A Convergent Approach to the Cyclohexanone Core
The synthesis of this compound is most effectively approached through a convergent strategy that constructs the core cyclic structure from acyclic precursors. The chosen pathway, adapted from established industrial methods, involves three primary stages:
-
Michael Addition: Formation of a pimelate diester backbone through a Michael-type condensation.
-
Dieckmann Condensation: An intramolecular cyclization to construct the six-membered cyclohexanone ring.
-
Decarboxylation: Removal of an ester group to yield the final target molecule.
This approach is advantageous as it builds complexity systematically and utilizes well-understood, high-yielding reaction classes.
Caption: High-level overview of the synthetic pathway.
Part I: Synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)pimelate
The initial step involves the construction of the seven-carbon pimelate backbone. This is achieved via a Michael-type condensation reaction between p-fluorophenylacetonitrile and two equivalents of methyl acrylate.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of p-fluorophenylacetonitrile. The choice of a strong, non-nucleophilic base is critical. A methanolic solution of tetramethylammonium hydroxide (Triton B) is particularly effective as it provides sufficient basicity to generate the carbanion without promoting unwanted side reactions like saponification of the acrylate ester. The resulting resonance-stabilized carbanion then acts as a nucleophile, attacking the β-carbon of methyl acrylate in a conjugate addition. This process occurs twice to yield the dialkylated product. The use of a polar aprotic solvent like tert-butyl alcohol facilitates the reaction.[3]
Detailed Experimental Protocol
-
Reagents:
-
p-Fluorophenylacetonitrile
-
Methyl Acrylate
-
40% Methanolic Tetramethylammonium Hydroxide (Triton B)
-
tert-Butyl Alcohol
-
Benzene
-
Hydrochloric Acid (2.5 N)
-
Brine Solution
-
-
Procedure:
-
To a solution of p-fluorophenylacetonitrile (1.0 eq) and methyl acrylate (2.2 eq) in tert-butyl alcohol, add 40% methanolic tetramethylammonium hydroxide (catalytic amount) quickly.[3]
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring by TLC or GC for the disappearance of the starting nitrile.[3]
-
After cooling, dilute the mixture with water and benzene. Separate the organic (benzene) phase.[3]
-
Wash the organic phase successively with 2.5 N hydrochloric acid, water, and finally with brine.[3]
-
Remove the benzene solvent by evaporation under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation to remove low-boiling by-products, yielding the desired dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid as a viscous oil.[3]
-
Data Summary
| Parameter | Value | Reference |
| Typical Yield | ~72% | [3] |
| Reaction Time | 4 hours | [3] |
| Temperature | Reflux | [3] |
| Purification | Vacuum Distillation | [3] |
Part II: Intramolecular Cyclization via Dieckmann Condensation
With the acyclic precursor in hand, the next critical step is the formation of the cyclohexanone ring via a Dieckmann condensation. This intramolecular reaction is a cornerstone of cyclic ketone synthesis.
Mechanistic Rationale
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. The reaction requires a strong base to deprotonate one of the α-carbons, creating a nucleophilic enolate. Potassium tert-butoxide is an excellent choice due to its high basicity and steric bulk, which favors the desired intramolecular reaction over intermolecular side reactions.[3] The enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. An acidic workup is necessary to neutralize the base and protonate the enolate, yielding the final cyclized product, 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone. The reaction must be conducted under anhydrous conditions, as the base and the enolate intermediate are highly sensitive to water. Tetrahydrofuran (THF) is a suitable anhydrous solvent.[3]
Caption: Key steps in the Dieckmann condensation process.
Detailed Experimental Protocol
-
Reagents:
-
Dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Acetic Acid (2.5 N)
-
Benzene
-
Sodium Bicarbonate Solution
-
Brine Solution
-
-
Procedure:
-
Dissolve the pimelate diester (1.0 eq) in anhydrous THF.[3]
-
Add potassium tert-butoxide (2.0 eq) to the solution.[3]
-
Heat the reaction mixture to reflux for approximately 4.5 hours.[3]
-
Cool the mixture in an ice bath and carefully add 2.5 N aqueous acetic acid to neutralize the reaction.[3]
-
Recover the organic layer and dilute it with benzene.
-
Wash the organic solution successively with sodium bicarbonate solution, water, and brine.[3]
-
Remove the solvents by evaporation under reduced pressure to yield the crude product as a gum. This material is often of sufficient purity for the subsequent step.[3]
-
Data Summary
| Parameter | Value | Reference |
| Typical Yield | ~93% | [3] |
| Reaction Time | 4.5 hours | [3] |
| Temperature | Reflux | [3] |
| Base | Potassium tert-butoxide | [3] |
Part III: Hydrolysis and Decarboxylation to the Target Precursor
The final step in this sequence is the conversion of the β-keto ester intermediate into the target this compound. This is accomplished through a saponification followed by decarboxylation.
Mechanistic Rationale
β-Keto esters are readily decarboxylated upon heating in the presence of acid. The reaction proceeds via hydrolysis of the ester to a β-keto acid. This intermediate can then form a cyclic six-membered transition state, which facilitates the loss of carbon dioxide and tautomerization to the final ketone product. A mixture of glacial acetic acid and aqueous sulfuric acid provides the necessary conditions for both the hydrolysis and the subsequent decarboxylation.[3]
Detailed Experimental Protocol
-
Reagents:
-
2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone
-
Glacial Acetic Acid
-
10% Aqueous Sulfuric Acid
-
-
Procedure:
-
Create a reaction mixture consisting of the carbomethoxy-cyclohexanone intermediate, glacial acetic acid, and 10% aqueous sulfuric acid.[3]
-
Heat the mixture to reflux for an extended period (e.g., 24 hours) to ensure complete hydrolysis and decarboxylation.[3]
-
Monitor the reaction for the cessation of carbon dioxide evolution.
-
After cooling, the product can be isolated through standard extraction procedures, followed by purification via recrystallization or chromatography to yield pure 4-Cyano-4-(p-fluorophenyl)cyclohexanone.
-
Data Summary
| Parameter | Value | Reference |
| Reaction Time | ~24 hours | [3] |
| Temperature | Reflux | [3] |
| Conditions | Acidic (Acetic/Sulfuric) | [3] |
| Final Purity | >95% achievable | [4] |
Conclusion
The synthetic route detailed herein provides a robust and scalable method for producing this compound, a high-value intermediate for pharmaceutical research and development. By understanding the mechanistic principles behind the Michael addition, Dieckmann condensation, and decarboxylation steps, chemists can effectively troubleshoot and optimize this synthesis. The provided protocols serve as a validated starting point for laboratory-scale preparation and process development, ultimately enabling the advancement of new therapeutic agents.
References
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Mechanism of Dieckmann condensation for 4-Cyano-4-(4-fluorophenyl)cyclohexanone synthesis
An In-Depth Technical Guide to the Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone via Dieckmann Condensation
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its structural framework is a valuable scaffold for developing novel therapeutics. The synthesis of this molecule relies on a classic yet powerful reaction in organic chemistry: the Dieckmann condensation. This intramolecular cyclization of a diester provides an efficient route to construct the requisite six-membered carbocyclic ring.[3][4]
This guide, intended for researchers and drug development professionals, offers a detailed exploration of the Dieckmann condensation mechanism as applied to the synthesis of this compound. It delves into the causality behind experimental choices, provides validated protocols, and presents a comprehensive mechanistic analysis.
The Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is a multi-step process that begins with the preparation of a specific linear diester precursor. This precursor is then cyclized via the Dieckmann condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the final product.
Sources
An In-depth Technical Guide: The Pivotal Role of the Cyano Group in the Reactivity of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Abstract
4-Cyano-4-(4-fluorophenyl)cyclohexanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its chemical behavior is profoundly influenced by the electronic and steric properties of the cyano (-C≡N) group positioned at a quaternary center. This guide provides an in-depth analysis of how the cyano moiety modulates the reactivity of the cyclohexanone ring, particularly the carbonyl group. We will explore the inductive and resonance effects, stereochemical implications, and the role of the cyano group in directing various chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: A Molecule of Strategic Importance
This compound, with the chemical formula C₁₃H₁₂FNO, is a key building block in the synthesis of a wide range of organic compounds.[1][2][3] Its utility spans the development of pharmaceuticals, such as centrally acting muscle relaxants and neuroactive compounds, to the creation of novel agrochemicals and functional polymers.[1][4] The presence of three key functional groups—a ketone, a cyano group, and a fluorophenyl ring—within a cyclohexyl scaffold provides a rich platform for diverse chemical modifications. Understanding the interplay between these groups is crucial for designing efficient and selective synthetic routes.
The Electronic Influence of the Cyano Group
The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic influence is transmitted through both inductive and resonance effects, significantly impacting the reactivity of the distal carbonyl group.
Inductive Effect (-I)
The sp-hybridized carbon of the nitrile is more electronegative than an sp³ carbon. This, combined with the highly electronegative nitrogen atom, creates a strong dipole moment, pulling electron density away from the cyclohexanone ring through the sigma bonds. This inductive withdrawal of electrons has a profound effect on the electrophilicity of the carbonyl carbon.
Resonance Effect (-M)
While the cyano group is primarily known for its inductive effect, it can also participate in resonance, further withdrawing electron density. This effect is particularly relevant in stabilizing adjacent carbanions.
The combined electron-withdrawing nature of the cyano group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a critical consideration in reactions such as additions of organometallic reagents, cyanohydrin formation, and reductive aminations.
Modulation of Carbonyl Reactivity
The primary site of reactivity in this compound is the carbonyl group. The cyano substituent at the 4-position plays a crucial role in modulating the reactivity of this functional group.
Enhanced Electrophilicity
As established, the electron-withdrawing cyano group increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile.[5] This heightened electrophilicity accelerates the rate of nucleophilic addition reactions compared to unsubstituted cyclohexanone.[6]
Table 1: Comparison of Carbonyl Reactivity
| Compound | Key Substituent | Relative Reactivity towards Nucleophiles |
| Cyclohexanone | None | Baseline |
| 4-tert-Butylcyclohexanone | Electron-donating | Decreased |
| This compound | Electron-withdrawing | Increased |
This table provides a qualitative comparison based on established principles of electronic effects on carbonyl reactivity.
Acidity of α-Hydrogens
The electron-withdrawing effect of the cyano group also increases the acidity of the α-hydrogens (protons on the carbons adjacent to the carbonyl group). This is due to the stabilization of the resulting enolate conjugate base. Consequently, reactions involving enolate formation, such as aldol condensations and α-halogenations, are facilitated.
Stereochemical Considerations
The quaternary carbon at the 4-position, bearing both a cyano and a fluorophenyl group, introduces significant steric bulk. This steric hindrance can influence the trajectory of incoming nucleophiles, leading to diastereoselectivity in addition reactions to the carbonyl group. The chair conformation of the cyclohexanone ring will preferentially place the bulky 4,4-substituents in equatorial positions to minimize steric strain, which in turn affects the accessibility of the axial and equatorial faces of the carbonyl.
The Cyano Group as a Reactive Center and Directing Group
Beyond its electronic and steric influence, the cyano group itself can participate in a variety of chemical transformations.
Hydrolysis and Reduction
The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Furthermore, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These transformations open up avenues for a wide array of further synthetic modifications.
Participation in Cyclization Reactions
The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex polycyclic systems.[7] It can also participate in condensation reactions, for example, with dinucleophiles, to form heterocyclic rings.
Synthetic Protocols and Experimental Insights
The unique reactivity profile of this compound has led to its use in several key synthetic applications.
Synthesis of this compound
A common route to this compound involves a Michael addition of 4-fluorophenylacetonitrile to an acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.[8]
Experimental Workflow: Synthesis of this compound
Caption: A three-step synthesis of the target compound.
Nucleophilic Addition to the Carbonyl Group: Grignard Reaction
The enhanced electrophilicity of the carbonyl carbon makes it an excellent substrate for Grignard reactions.
Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Preparation: Dry all glassware thoroughly. To a solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., argon), cool the reaction mixture to 0 °C.
-
Addition: Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise via an addition funnel.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting tertiary alcohol by column chromatography.
Spectroscopic and Computational Analysis
The structural features and electronic properties of this compound can be further elucidated through spectroscopic and computational methods.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic strong absorption bands for the C=O stretch of the ketone (typically around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2240 cm⁻¹). The exact positions of these peaks can provide insight into the electronic environment of these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show complex multiplets for the diastereotopic protons of the cyclohexyl ring.
-
¹³C NMR: The carbonyl carbon will appear as a downfield signal (around 208 ppm), while the nitrile carbon will be observed around 120 ppm. The quaternary carbon will also be visible.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the phenyl ring will be present.
Computational Studies
Density Functional Theory (DFT) calculations can provide valuable information about the molecule's geometry, electronic structure, and reactivity.[9][10] These studies can be used to model the transition states of reactions and predict the stereochemical outcomes of nucleophilic additions.
Logical Relationship: Cyano Group's Influence
Caption: The multifaceted role of the cyano group.
Conclusion
The cyano group in this compound is not a mere spectator. It is a powerful modulator of the molecule's reactivity, primarily through its strong electron-withdrawing nature. This enhances the electrophilicity of the carbonyl carbon, increases the acidity of the α-hydrogens, and influences the stereochemical course of reactions. Furthermore, the cyano group itself serves as a versatile handle for further synthetic transformations. A thorough understanding of these principles is paramount for leveraging this important intermediate in the design and execution of complex synthetic strategies in drug discovery and materials science.
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- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition.
- Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o....
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The Decisive Influence: Unraveling the Electronic Effects of the 4-Fluorophenyl Group in Cyclohexanone Derivatives
Whitepaper: An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth analysis of the electronic effects of the 4-fluorophenyl substituent, specifically within the cyclohexanone framework. We move beyond simplistic steric arguments to explore the nuanced stereoelectronic interactions that govern conformational preferences, often leading to a counterintuitive stabilization of the axial conformer. This paper will detail the theoretical underpinnings of these effects, present validated experimental protocols for their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and outline a computational workflow for predictive modeling. The insights provided are intended to equip researchers, scientists, and drug development professionals with a robust understanding to leverage these principles in rational molecular design.
Introduction: Beyond Sterics
Cyclohexanone and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. The conformational orientation of substituents on this six-membered ring is a critical determinant of a molecule's three-dimensional shape, which in turn dictates its interaction with biological targets. Traditionally, the conformational preference of a substituent is predicted by its steric bulk, quantified by its A-value (Allinger value), which represents the energetic penalty of placing that group in the more sterically hindered axial position.
However, the 4-fluorophenyl group presents a fascinating exception. While its size suggests a strong preference for the equatorial position to minimize steric clash, experimental evidence frequently reveals a significant population, or even a preference, for the axial orientation. This phenomenon cannot be explained by sterics alone and points to the dominant role of subtle, yet powerful, electronic and stereoelectronic effects.[4] Understanding and harnessing these effects is paramount for drug designers aiming to fine-tune molecular conformation, enhance binding affinity, and improve metabolic stability.[2][5] This guide deconstructs the origin of this axial preference, providing the theoretical basis and practical methodologies for its investigation.
Fundamental Principles: The Electronic Character of the 4-Fluorophenyl Group
The unique behavior of the 4-fluorophenyl group stems from the intrinsic properties of the fluorine atom and its interplay with the aromatic system.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond framework.[6] This effect polarizes the C-F bond and, by extension, the entire aromatic ring, decreasing electron density.[7]
-
Resonance Effects: Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density into the pi (π) system of the benzene ring (+R or +M effect).[7]
In the case of a para-substituted fluorine, the strong -I effect generally outweighs the +R effect, rendering the 4-fluorophenyl group as a whole electron-withdrawing and creating a significant bond dipole. This electronic character is fundamental to its conformational influence on the cyclohexanone ring.
The Axial Preference: A Stereoelectronic Rationale
The preference for the 4-fluorophenyl group to occupy an axial position in certain cyclohexanone derivatives is a direct consequence of stabilizing stereoelectronic interactions that overcome steric penalties. A stereoelectronic effect is one that arises from the geometric constraints related to the overlap of molecular orbitals.[4]
Key contributing factors include:
-
Dipole-Dipole Minimization: The cyclohexanone ring possesses a strong dipole moment due to the carbonyl group (C=O). When the electron-withdrawing 4-fluorophenyl group is in the axial position, its dipole can align in an anti-parallel fashion with the carbonyl dipole, leading to a net electrostatic stabilization of the entire molecule.
-
Orbital Overlap (Hyperconjugation): Stabilizing interactions can occur between filled and empty orbitals that are correctly aligned in space. In the axial conformer, a potential stabilizing interaction involves the overlap of the electron-rich π-system of the aromatic ring with the antibonding orbital (σ) of the C1-C2 bond of the cyclohexanone ring (a π → σ interaction). Furthermore, hyperconjugation between axial C-H bonds and the carbonyl π* orbital can influence stability.[8]
These stabilizing forces can collectively provide an energetic advantage to the axial conformer that is sufficient to counteract the unfavorable 1,3-diaxial steric interactions.
Experimental Validation & Characterization
A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential for unambiguously determining conformational equilibria and understanding the underlying energetic landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful solution-state technique for determining conformational preferences.[9][10] The key is to analyze the coupling constants (J-values) between protons on the cyclohexanone ring.
Experimental Protocol: ¹H NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-fluorophenyl cyclohexanone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the conformational equilibrium.[11][12]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high resolution (line widths <0.5 Hz).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the signal of the proton at the carbon bearing the 4-fluorophenyl group (the benzylic proton).
-
-
Data Analysis:
-
Measure the coupling constants for the benzylic proton. The key diagnostic is the coupling to the adjacent axial and equatorial protons on the neighboring carbons.
-
The magnitude of the vicinal coupling constant (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Axial Proton: An axial proton will exhibit large couplings to adjacent axial protons (³J_ax,ax ≈ 10-13 Hz) and small couplings to adjacent equatorial protons (³J_ax,eq ≈ 2-5 Hz).
-
Equatorial Proton: An equatorial proton will exhibit small couplings to both adjacent axial and equatorial protons (³J_eq,ax ≈ 2-5 Hz; ³J_eq,eq ≈ 2-5 Hz).
-
-
Interpretation: A large observed coupling constant for the benzylic proton is indicative of it being in the axial position, thus placing the 4-fluorophenyl group in the equatorial position. Conversely, a pattern of small coupling constants suggests an equatorial benzylic proton and an axial 4-fluorophenyl group .
X-ray Crystallography
X-ray crystallography provides definitive proof of the solid-state conformation.[11][13] While solution and solid-state conformations can differ, this technique offers an unambiguous snapshot of the molecule's lowest energy state under crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a modern diffractometer equipped with a Mo or Cu X-ray source to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to locate the initial atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns converge.
-
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, definitively showing whether the 4-fluorophenyl group occupies an axial or equatorial position in the crystal lattice.[14]
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), are invaluable for calculating the relative energies of different conformers and for visualizing the orbitals involved in stereoelectronic interactions.
Workflow: DFT for Conformational Energy Analysis
-
Structure Building: Build the initial 3D structures of both the axial and equatorial conformers of the 4-fluorophenyl cyclohexanone derivative using a molecular editor (e.g., Avogadro).[15]
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer.
-
A common and reliable level of theory is B3LYP with a basis set such as 6-31G(d,p).
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the solvent used in NMR experiments to provide a more accurate energy calculation.[12]
-
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the axial and equatorial conformers. The difference in energy (ΔG = G_axial - G_equatorial) provides a prediction of the equilibrium constant and the relative population of each conformer.
-
Orbital Analysis: Use techniques like Natural Bond Orbital (NBO) analysis to visualize and quantify the stabilizing donor-acceptor orbital interactions (e.g., n → σ, π → π) that contribute to the preference of one conformer over the other.[16]
Data Summary and Visualization
A systematic approach allows for the clear presentation of findings.
Table 1: Comparative Analysis of a Hypothetical 2-(4-Fluorophenyl)cyclohexanone
| Parameter | Equatorial Conformer | Axial Conformer | Method |
| ¹H NMR | |||
| Benzylic Proton (H2) | Axial | Equatorial | - |
| ³J(H2, H3ax) | ~11.5 Hz | ~3.0 Hz | ¹H NMR Spectroscopy |
| ³J(H2, H3eq) | ~4.5 Hz | ~2.5 Hz | ¹H NMR Spectroscopy |
| Computational | |||
| Relative ΔG (kcal/mol) | 0 (Reference) | -0.85 | DFT (B3LYP/6-31G(d,p)) |
| Crystallography | - | Observed | Single-Crystal X-ray |
Diagrams:
Visualizing the concepts and workflows is crucial for comprehension.
Caption: Conformational equilibrium of a 4-fluorophenyl cyclohexanone.
Caption: Integrated workflow for conformational analysis.
Implications in Drug Design
The ability to control and predict the conformation of a cyclohexanone ring using a 4-fluorophenyl group has profound implications for medicinal chemistry.[1][3]
-
Receptor Binding: A molecule's 3D shape is critical for fitting into a protein's binding pocket. Forcing a substituent into an axial position can orient other functional groups on the molecule into a bioactive conformation that would otherwise be disfavored.
-
Modulating Lipophilicity: Fluorine substitution is a well-known strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[6]
-
Blocking Metabolic Sites: The strong C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life.[2][3]
Many successful drugs, such as Atorvastatin (Lipitor) and Pitavastatin, incorporate a 4-fluorophenyl moiety, highlighting its importance in modern pharmacophores.[17][18]
Conclusion
The 4-fluorophenyl group is far more than a simple sterically demanding substituent. Its unique electronic properties give rise to powerful stereoelectronic effects that can override conventional steric considerations in cyclohexanone derivatives, often stabilizing an axial conformation. A comprehensive understanding of these effects is not merely an academic exercise; it is a critical tool for the rational design of next-generation therapeutics. By integrating high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can confidently characterize and leverage these nuanced interactions to engineer molecules with optimized conformational profiles for enhanced biological activity and improved pharmacokinetic properties.
References
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Mejía, S. M., & Zescovig, P. D. R. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(4), 540-543. [Link]
- Juaristi, E., & Cuevas, G. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(44), 13088–13096. [Link]
- Dibble, D. J., Ziller, J. W., & Woerpel, K. A. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry, 76(19), 7706–7719. [Link]
- Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.).
- Haufe, G., & Wölker, D. (2006). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer.
- Haufe, G., & Wölker, D. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts.
- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]
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The Versatile Scaffold: Unlocking Therapeutic Potential with 4-Cyano-4-(4-fluorophenyl)cyclohexanone in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 4-cyano-4-(4-fluorophenyl)cyclohexanone core has emerged as a privileged structure, offering a unique combination of synthetic accessibility and three-dimensional complexity. This technical guide provides an in-depth exploration of the applications of this versatile intermediate in medicinal chemistry. We will delve into its synthesis, its pivotal role in the creation of potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic diseases, and its utility in the development of centrally active agents, including analgesics with narcotic antagonist properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.
Introduction: The Strategic Importance of the 4,4-Disubstituted Cyclohexanone Motif
The cyclohexanone ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. The introduction of a quaternary center, as seen in this compound, creates a spirocyclic-like junction that imparts a higher degree of three-dimensionality. This "escape from flatland" is a widely recognized strategy in medicinal chemistry to improve compound properties such as solubility, metabolic stability, and target specificity.
The subject of this guide, this compound, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
A Tunable Core: The cyano and ketone functionalities offer orthogonal handles for a wide range of chemical transformations.
-
Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electronic interactions.
-
Stereochemical Potential: The quaternary carbon and the cyclohexanone ring provide opportunities for the introduction of stereocenters, allowing for the exploration of stereospecific interactions with biological targets.
This guide will illuminate the practical applications of this scaffold, transitioning from its synthesis to its demonstrated utility in targeting key enzymes and receptors implicated in human disease.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title compound is crucial for its widespread use in drug discovery programs. A multi-step synthesis has been detailed in the patent literature, providing a clear pathway to this key intermediate.[2]
Experimental Protocol: Synthesis of this compound[2]
Part A: Dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid
-
To a stirred solution of p-fluorophenylacetonitrile and methyl acrylate in tert-butanol, add a 40% methanolic solution of tetramethylammonium hydroxide.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling, dilute the mixture with water and benzene.
-
Separate the organic phase, wash successively with 2.5 N hydrochloric acid, water, and brine.
-
Remove the solvent under reduced pressure and distill the residue to yield the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid.
Part B: 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone
-
To a solution of the dimethyl ester from Part A in tetrahydrofuran, add potassium tert-butoxide.
-
Heat the mixture at reflux for 4.5 hours.
-
Cool the reaction and quench with aqueous acetic acid.
-
Extract the product into benzene, wash with sodium bicarbonate, water, and brine.
-
Evaporate the solvents under reduced pressure to obtain 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone.
Part C: 4-Cyano-4-(p-fluorophenyl)cyclohexanone
-
A mixture of the product from Part B, glacial acetic acid, and 10% aqueous sulfuric acid is heated at reflux.
-
The reaction progress is monitored until decarboxylation is complete.
-
The final product, 4-Cyano-4-(p-fluorophenyl)cyclohexanone, is then isolated and purified.
This synthetic route provides a reliable method for producing the core scaffold in sufficient quantities for further medicinal chemistry exploration.
Application in the Development of 11β-HSD1 Inhibitors for Metabolic Syndrome
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11β-HSD1 is a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and metabolic syndrome.
The this compound scaffold has been instrumental in the development of potent and selective 4,4-disubstituted cyclohexylbenzamide inhibitors of 11β-HSD1.[1]
Workflow for the Synthesis of 4,4-Disubstituted Cyclohexylbenzamide 11β-HSD1 Inhibitors
Caption: Synthetic workflow for 11β-HSD1 inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of these inhibitors has been guided by extensive SAR studies.[1] Optimization of the substituents on the benzamide portion and the amine introduced via reductive amination has led to compounds with high potency, selectivity, and oral bioavailability. The 4,4-disubstituted cyclohexyl core, derived from this compound, serves as a rigid scaffold that orients the key pharmacophoric elements for optimal interaction with the 11β-HSD1 active site.
| Compound ID | R1 (Amine Substituent) | R2 (Benzamide Substituent) | 11β-HSD1 IC50 (nM) |
| Example 1 | Methyl | 4-Chloro | 50 |
| Example 2 | Ethyl | 4-Trifluoromethyl | 25 |
| Example 3 | Isopropyl | 3,4-Dichloro | 10 |
Note: Data is illustrative and based on trends reported in the literature.
Application in the Development of Centrally Acting Agents
The unique structural features of this compound also make it a valuable precursor for compounds targeting the central nervous system (CNS). Its derivatives have shown promise as centrally acting muscle relaxants and neuroactive compounds.[3] A notable application is in the synthesis of 4-amino-4-aryl-cyclohexanones, a class of compounds exhibiting potent analgesic activity, with some members also displaying narcotic antagonist properties.[2]
Synthetic Pathway to Analgesic 4-Amino-4-aryl-cyclohexanones
Caption: Pathway to 4-amino-4-aryl-cyclohexanone analgesics.
Key Biological Findings
This class of compounds has demonstrated significant analgesic effects in animal models. The m-hydroxyphenyl substituent is a common feature in many opioid analgesics, suggesting a potential interaction with opioid receptors. The ability to modulate the amine substituent allows for fine-tuning of the pharmacological profile, leading to compounds with mixed agonist-antagonist activity. This is a highly desirable feature in the development of safer and less addictive pain medications.
Future Directions and Broader Potential
While the applications in metabolic and CNS disorders are well-documented, the synthetic versatility of this compound suggests broader potential in other therapeutic areas. The spirocyclic nature of its derivatives makes it an attractive scaffold for targeting protein-protein interactions and other challenging biological targets where a high degree of three-dimensionality is required for effective modulation.
Future research could explore the derivatization of this scaffold to target a wider range of CNS receptors and transporters implicated in neurological and psychiatric disorders. Furthermore, its potential in areas such as oncology and infectious diseases, where novel scaffolds are constantly sought, remains largely untapped.
Conclusion
This compound stands as a testament to the power of strategic scaffold design in modern medicinal chemistry. Its synthetic tractability, coupled with the desirable physicochemical properties it imparts to its derivatives, has enabled the development of promising therapeutic candidates in diverse and challenging disease areas. From potent 11β-HSD1 inhibitors for metabolic disorders to novel analgesics with the potential for improved safety profiles, this core structure continues to be a source of innovation. This guide has provided a comprehensive overview of its synthesis and major applications, with the aim of inspiring further research and development leveraging this versatile and valuable chemical entity.
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The Strategic Utility of 4-Cyano-4-(4-fluorophenyl)cyclohexanone: A Gateway to Novel Bioactive Compounds
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The careful incorporation of specific structural motifs can imbue nascent drug candidates with desirable pharmacokinetic and pharmacodynamic properties. Among the plethora of available building blocks, 4-cyano-4-(4-fluorophenyl)cyclohexanone has emerged as a particularly versatile and strategic starting point for the synthesis of a diverse array of novel compounds with significant therapeutic potential. This guide provides an in-depth exploration of this key intermediate, from its synthesis and unique chemical attributes to its application in the construction of innovative molecular architectures.
Core Attributes of the this compound Scaffold
The efficacy of this compound as a building block stems from the strategic convergence of three key functional and structural elements: a cyclohexanone ring, a quaternary carbon bearing a cyano group, and a para-fluorophenyl substituent. This combination provides a rich platform for a multitude of chemical transformations, allowing for the systematic exploration of chemical space.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 56326-98-8 |
| Molecular Formula | C₁₃H₁₂FNO |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥97% |
| Storage | Room temperature, in a dry, well-ventilated place |
The central cyclohexanone ring offers a rigid, yet conformationally flexible, six-membered carbocyclic core. The ketone functionality is a versatile handle for a wide range of classical carbonyl chemistries, including reductive amination, Grignard reactions, and Wittig-type olefinations.
The geminal cyano and fluorophenyl groups at the C4-position introduce unique electronic and steric features. The electron-withdrawing nature of the cyano group can influence the reactivity of the neighboring ketone. More importantly, the cyano group can be readily transformed into other valuable functionalities, such as amines and carboxylic acids, providing a gateway to diverse compound libraries.
The presence of the 4-fluorophenyl moiety is a deliberate design element rooted in established principles of medicinal chemistry. The fluorine atom, being the most electronegative element, can profoundly influence a molecule's properties.[3] Its introduction can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3]
Synthesis of the Core Building Block
A robust and scalable synthesis of this compound is essential for its widespread application. A well-documented route, detailed in the patent literature, proceeds via a multi-step sequence starting from the Michael addition of a substituted arylacetonitrile to an acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.[4]
Detailed Experimental Protocol (Adapted from Patent Literature)[5]
Part A: Preparation of Dimethyl 4-cyano-4-(4-fluorophenyl)pimelate
-
To a stirred solution of 4-fluorophenylacetonitrile and methyl acrylate in tert-butyl alcohol, a catalytic amount of 40% methanolic tetramethylammonium hydroxide (Triton B®) is added.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is diluted with water and benzene. The organic phase is separated, washed successively with dilute hydrochloric acid, water, and brine.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid.
Part B: Preparation of 2-Carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone
-
The dimethyl ester from Part A is dissolved in anhydrous tetrahydrofuran.
-
Potassium tert-butoxide is added, and the mixture is heated at reflux for several hours.
-
After cooling and chilling in an ice bath, the reaction is quenched by the addition of aqueous acetic acid.
-
The organic layer is separated, diluted with benzene, and washed with sodium bicarbonate solution, water, and brine.
-
Evaporation of the solvents under reduced pressure affords 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone.
Part C: Preparation of this compound
-
A mixture of the product from Part B, glacial acetic acid, and 10% aqueous sulfuric acid is heated at reflux.
-
The progress of the decarboxylation is monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the final product, this compound.
Synthetic Transformations and Applications
The true value of this compound lies in its ability to serve as a versatile precursor to a wide range of more complex molecular architectures. The ketone and cyano functionalities offer orthogonal reactivity, allowing for selective manipulation and the introduction of diverse pharmacophoric elements.
Synthesis of Substituted Piperidines: A Gateway to Neuroactive Compounds
One of the most prominent applications of this building block is in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[5][6] Reductive amination of the cyclohexanone moiety provides a straightforward entry into 4-amino-4-(4-fluorophenyl)cyclohexanes, which can be further elaborated.
These aminocyclohexane derivatives are valuable intermediates for the synthesis of compounds with potential anticonvulsant activity. The 4-aminopyridine scaffold, which can be accessed from these intermediates, is known to modulate ion channels, and derivatives have been investigated for their effects on seizures.[7][8][9][10][11][12][13]
Strecker Synthesis: Accessing α-Aminonitriles
The ketone functionality can also participate in a three-component Strecker reaction with an amine and a cyanide source (e.g., trimethylsilyl cyanide) to yield α-aminonitriles.[6][14][15][16][17] This reaction provides a direct route to 1,4-diamino-4-(4-fluorophenyl)cyclohexane-1-carbonitriles, which are versatile intermediates for the synthesis of spirocyclic systems and other complex heterocyclic structures.
Experimental Protocol: General Procedure for Strecker Synthesis [14]
-
To a mixture of this compound (1 equivalent) and an amine (1 equivalent) in a suitable solvent (e.g., water or methanol), a catalyst (e.g., indium powder) is added.
-
Trimethylsilyl cyanide (1.2 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and purification to yield the desired α-aminonitrile.
Towards Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an ideal starting material for the construction of various heterocyclic ring systems. For instance, condensation reactions with hydrazine or substituted hydrazines can lead to the formation of pyrazole-containing spirocycles. Similarly, reactions with other binucleophiles can be envisioned to access a wide range of novel heterocyclic scaffolds.[18][19][20]
The Medicinal Chemist's Perspective: Causality and Strategic Advantage
From the vantage point of a medicinal chemist, the strategic incorporation of the this compound core is a deliberate choice to address several key challenges in drug design:
-
Metabolic Stability: The fluorine atom on the phenyl ring can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug candidate.[3] This is a crucial parameter for achieving a desirable dosing regimen.
-
Target Engagement: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and potency.
-
Physicochemical Properties: The overall lipophilicity of the molecule can be fine-tuned by the presence of the fluorine atom, which can improve membrane permeability and oral bioavailability.
-
Synthetic Tractability: The presence of two reactive handles (ketone and cyano) allows for the rapid and efficient generation of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR).
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a wealth of opportunities for the discovery of novel bioactive compounds. Its unique combination of a rigid carbocyclic core, versatile reactive functionalities, and a strategically placed fluorine atom makes it an invaluable tool for medicinal chemists. The synthetic pathways outlined in this guide provide a solid foundation for the construction of diverse molecular architectures, from substituted piperidines with potential neuroactive properties to complex heterocyclic systems. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
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An In-depth Technical Guide to the Safe Handling of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Introduction
4-Cyano-4-(4-fluorophenyl)cyclohexanone is a key pharmaceutical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique molecular structure, featuring a cyclohexanone backbone substituted with both a cyano and a fluorophenyl group, makes it a valuable building block in medicinal chemistry. However, this same structure necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals.
Toxicological Profile: A Hazard Analysis
While specific toxicological data for this compound is not extensively available, a thorough hazard assessment can be conducted by examining its constituent functional groups: the organocyanide and the fluorinated aromatic ring.
The Organocyanide Moiety: A Primary Concern
The presence of the cyano (-C≡N) group classifies this compound as an organic nitrile. While generally less acutely toxic than inorganic cyanide salts because they do not readily release the free cyanide ion, organonitriles can metabolize in the body to produce cyanide, which is a potent inhibitor of cellular respiration.[2]
Mechanism of Toxicity: Cyanide ions bind to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding halts aerobic respiration, leading to cellular hypoxia and, in severe cases, rapid death.
Symptoms of Exposure: Acute exposure to cyanide can lead to a range of symptoms, including:
-
Mild: Headache, dizziness, nausea, rapid breathing, and vomiting.
-
Severe: Convulsions, loss of consciousness, respiratory failure, and cardiac arrest.[3]
Chronic, low-level exposure to cyanides can result in neurological effects such as headaches, dizziness, and tremors.[4]
The Fluorinated Phenyl Group: Potential for Persistence and Bioaccumulation
The fluorophenyl group introduces considerations related to the broader class of fluorinated organic compounds. Many of these compounds are characterized by their high thermal stability and resistance to degradation.[5]
Potential Health Effects: Some fluorinated compounds have been linked to adverse health effects, including reproductive and developmental issues, and some are suspected carcinogens. While the specific toxicology of the fluorophenyl group in this molecule is unknown, it is prudent to handle the compound with measures to prevent long-term exposure.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the following hazard classifications are anticipated:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
This table summarizes typical hazard classifications for compounds of this nature. Always refer to the specific SDS for the material in use.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Designated Work Area: Establish a clearly marked designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.
-
Hand Protection: Double gloving with nitrile gloves is recommended. If prolonged contact is anticipated, heavier-duty chemical-resistant gloves should be considered.
-
Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial for minimizing the risk of exposure during routine laboratory operations.
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.
-
Containment: Perform all weighing and dispensing activities within the fume hood.
-
Static Control: Use an anti-static brush or ionizer to minimize the dispersal of fine powders.
-
Cleaning: After dispensing, decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol) in the fume hood.
In-Reaction Handling
-
Inert Atmosphere: When conducting reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent unintended side reactions, especially if reactive reagents are involved.
-
Temperature Control: Maintain strict control over reaction temperatures, as elevated temperatures could lead to decomposition and the release of hazardous fumes.
-
Closed Systems: Whenever possible, use closed systems to minimize the release of vapors and aerosols.
Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is essential for safe handling and storage.
Incompatible Materials
-
Acids: CRITICAL HAZARD. Contact with strong acids will likely cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Bases: Can catalyze condensation reactions or other unintended transformations.
Thermal Stability and Decomposition
While specific thermal decomposition data is limited, heating this compound, especially in the presence of incompatible materials, could lead to the release of hazardous substances, including:
-
Hydrogen cyanide (HCN)
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO) and carbon dioxide (CO2)
-
Hydrogen fluoride (HF)
It is imperative to avoid overheating this compound. Thermal decomposition of similar cyanide-containing compounds has been shown to occur at elevated temperatures.[6][7][8]
Storage and Disposal: A Lifecycle Approach
Proper storage and disposal are critical components of a comprehensive safety plan.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A locked cabinet is recommended to restrict access to authorized personnel.
-
Inventory: Maintain an accurate inventory of the compound.
Disposal
-
Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Do not mix cyanide-containing waste with other waste streams, especially acidic waste.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness and Response
Rapid and appropriate action is critical in the event of an emergency.
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
EVACUATE the area immediately.
-
Alert others and activate the nearest fire alarm.
-
Call emergency services and inform them of the nature of the spill.
-
Prevent re-entry to the area until it has been cleared by trained emergency responders.
-
Exposure
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
Call for immediate medical assistance.
-
If the person is not breathing, perform artificial respiration, but DO NOT use mouth-to-mouth resuscitation.[9] Use a bag-valve-mask device.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Ingestion:
-
DO NOT INDUCE VOMITING.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
For all exposures, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.
Visualizing Safe Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: A generalized workflow for the safe handling of this compound.
Caption: First aid procedures for exposure to this compound.
Conclusion
This compound is a valuable compound in pharmaceutical research and development, but its handling demands the utmost respect for safety. By understanding its toxicological profile, implementing robust engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is imperative that all users consult the specific Safety Data Sheet for the material they are handling and adhere to all institutional and regulatory safety guidelines.
References
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- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Centers for Disease Control and Prevention. (2024). Cyanide.
- University of Leeds. (n.d.). Cyanides and nitriles, use and disposal.
- Illige, J. D., & Jolly, W. L. (1977). Thermal decomposition of nitrosyl cyanide. OSTI.GOV.
- Herchel, R., et al. (2013). Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. PubMed Central.
- Rainieri, S., et al. (2017). Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate. Food and Chemical Toxicology.
- ResearchGate. (2025). Thermal decomposition of iron cyano complexes in an inert atmosphere.
- Gauthier, J. R., & Mabury, S. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications.
- Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes.
- Pisani, F. P., & Anfossi, F. (1961). [Acute Poisoning by Fluorinated Compounds]. PubMed.
- Khan, I., et al. (2018). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI.
- Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Environmental Protection Agency. (n.d.). Cyanide Compounds.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Carleton University. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.
- Royal Society of Chemistry. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis.
- ResearchGate. (2025). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- Csenyi, L., & Torkelson, J. M. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PubMed Central.
- Fenyvesi, É., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. PubMed Central.
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- NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
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Thermal Stability and Decomposition Profile of 4-Cyano-4-(4-fluorophenyl)cyclohexanone: A Methodological Approach
An In-Depth Technical Guide
Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division
Abstract
4-Cyano-4-(4-fluorophenyl)cyclohexanone is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the central nervous system.[1][2] As with any active pharmaceutical ingredient (API) precursor, a comprehensive understanding of its thermal stability is paramount for ensuring safety, quality, and efficacy throughout the drug development lifecycle—from manufacturing and purification to formulation and long-term storage. This guide presents a robust analytical framework for characterizing the thermal stability and decomposition pathways of this compound. We will detail the underlying principles, provide field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss advanced hyphenated techniques for elucidating decomposition mechanisms. This document is intended for researchers, chemists, and drug development professionals who require a thorough, scientifically-grounded methodology for thermal analysis.
Introduction and Significance
The molecule this compound (CAS 56326-98-8) possesses a unique trifunctional structure: a stable fluorophenyl ring, a reactive cyclohexanone moiety, and a geminal cyano group on a quaternary carbon.[3] This configuration is synthetically valuable but also introduces multiple potential sites for thermal degradation. The strength of the carbon-fluorine bond suggests high stability for the aromatic portion, but the ketone and nitrile functionalities, particularly their proximity on a strained ring system, may represent thermal liabilities.[4]
A lack of comprehensive thermal data, as evidenced by safety data sheets that list the decomposition temperature as "No information available," necessitates a systematic investigation.[5] Understanding the precise temperature at which decomposition begins (onset temperature), the kinetics of mass loss, and the nature of the evolved products is not merely an academic exercise. It is a regulatory and safety imperative, crucial for defining safe processing temperatures, predicting shelf-life, and preventing the formation of potentially toxic degradants.[6]
Physicochemical Profile
A summary of the known properties of this compound is essential for designing appropriate analytical experiments.
| Property | Value | Source(s) |
| CAS Number | 56326-98-8 | [3][5][7] |
| Molecular Formula | C₁₃H₁₂FNO | [3][8][9] |
| Molecular Weight | 217.24 g/mol | [7][8][9] |
| IUPAC Name | 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | [3] |
| Physical State | Solid | [7] |
| Melting Point | 91-94 °C | [7] |
| Boiling Point | 373.6 ± 42.0 °C (Predicted) | [7] |
| Stability | Stable under normal conditions | [5] |
Recommended Analytical Workflow for Thermal Characterization
To achieve a comprehensive understanding of the compound's thermal behavior, a multi-technique approach is required. Thermogravimetric Analysis (TGA) will serve as the primary tool for quantifying thermal stability and mass loss, while Differential Scanning Calorimetry (DSC) will provide complementary information on the energetic changes (endothermic or exothermic events) associated with thermal transitions.[10]
Caption: Recommended workflow for thermal stability analysis.
Primary Method: Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA directly measures changes in a sample's mass as a function of temperature in a controlled atmosphere.[11] It is the definitive technique for determining the temperature at which a material begins to degrade and the extent of that degradation. By running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can distinguish between thermal decomposition (pyrolysis) and oxidative degradation, providing critical insights for manufacturing processes where the material might be exposed to air at elevated temperatures.[12]
Experimental Protocol: TGA
-
Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared TGA pan (platinum or alumina). Ensure an even, thin layer of material at the bottom of the pan.
-
Atmosphere Selection:
-
Run 1 (Inert): Set the purge gas to high-purity Nitrogen (N₂) with a flow rate of 50-100 mL/min.
-
Run 2 (Oxidative): Set the purge gas to synthetic Air with a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A standard rate of 10-20 K/min is typical for such analyses.[13]
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins, often calculated by the tangent method. Note the temperatures for 5% and 10% mass loss (T₅% and T₁₀%) and the final residual mass at 600 °C.
Complementary Method: Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] It is highly sensitive to thermal events, including those that do not involve mass loss, such as melting, crystallization, and solid-state phase transitions.[15] For this compound, DSC will first confirm the melting point and its associated enthalpy. Crucially, it will also reveal whether the decomposition process is endothermic (bond-breaking consumes energy) or exothermic (runaway reactions release energy). A strong exotherm following the melt is a significant safety concern, indicating a potentially hazardous decomposition.[16][17]
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Using a sealed pan prevents mass loss due to sublimation before decomposition.
-
Atmosphere: Purge the DSC cell with high-purity Nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be high enough to capture the decomposition event observed in the TGA.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to melting. Report the onset temperature, peak temperature (Tm), and the integrated peak area (Enthalpy of Fusion, ΔHf).
-
Identify any subsequent exothermic or endothermic events. An exotherm occurring at a temperature consistent with the TGA mass loss is indicative of decomposition. Report its onset and peak temperature.
-
Elucidating Decomposition Pathways
Identifying the decomposition products is critical for understanding the degradation mechanism and assessing potential toxicity. This requires hyphenated analytical techniques where the gaseous products evolved during a TGA experiment are transferred directly into a secondary analytical instrument.
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Tautomerism in substituted cyclohexanone compounds
An In-Depth Technical Guide to Tautomerism in Substituted Cyclohexanone Compounds
Abstract
Keto-enol tautomerism is a fundamental principle in organic chemistry, governing the equilibrium between carbonyl compounds and their corresponding enol isomers. In the realm of cyclic ketones, substituted cyclohexanones serve as a pivotal scaffold in medicinal chemistry and materials science, where the position of this equilibrium can profoundly influence reactivity, bioavailability, and material properties. This technical guide provides a comprehensive exploration of the tautomeric phenomena in substituted cyclohexanones. We will delve into the core principles governing the keto-enol equilibrium, dissect the intricate effects of substitution and solvent conditions, and present validated experimental and computational methodologies for the characterization of these dynamic systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical behavior.
The Fundamental Equilibrium: A Delicate Balance
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] In the case of cyclohexanone, this involves an equilibrium between the predominant "keto" form and the transient "enol" form, which features a carbon-carbon double bond and a hydroxyl group.[2][3]
For the parent cyclohexanone, the equilibrium lies overwhelmingly in favor of the keto form.[4][5] This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) of the enol.[6] Estimates suggest that at room temperature, the enol tautomer of cyclohexanone may constitute as little as 0.0001% of the mixture.[1] Despite its low concentration, this enol tautomer is highly reactive and serves as a crucial intermediate in many reactions involving the α-carbon.[1][6]
Caption: General equilibrium between the keto and enol tautomers of cyclohexanone.
Steering the Equilibrium: Key Influential Factors
The position of the tautomeric equilibrium is not fixed; it is a dynamic state highly sensitive to the molecular environment and structure. Understanding these influences is paramount for predicting and controlling the chemical behavior of substituted cyclohexanones.
The Role of Substituents
Substituents, particularly at the α-carbon (the carbon adjacent to the carbonyl), exert profound electronic and steric effects that can dramatically shift the equilibrium.[7]
-
Electronic Effects: The electronic nature of a substituent is a primary determinant.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens, nitro groups, or other carbonyls at the α-position increase the acidity of the α-hydrogen.[8] This facilitates the formation of the resonance-stabilized enolate anion intermediate, thereby stabilizing and favoring the enol tautomer.[9] For instance, 3-chloro-2,4-pentanedione shows a greater preference for the enol form compared to the unsubstituted analog.[9][10]
-
Electron-Donating Groups (EDGs): Alkyl groups, which are weakly electron-donating, tend to destabilize the enolate intermediate, thus favoring the keto form.[9]
-
-
Steric Effects: The size and spatial arrangement of substituents can influence tautomer stability.[11] In highly crowded systems, the molecule may adopt the tautomeric form that minimizes steric strain. For some β-diketones, bulky substituents at the α-position can favor the diketo form over the enol to alleviate steric hindrance.[11] Conversely, alkyl substitution on the double bond of the enol form can increase its thermodynamic stability, a principle that holds for alkenes in general.[6][7]
-
Conjugation and Aromaticity: Extended π-systems provide significant stabilization.
-
If a substituent allows the enol's C=C double bond to be in conjugation with another π-system (e.g., a phenyl ring or another double bond), the enol form is substantially stabilized.[6][12]
-
The most powerful stabilizing force is aromaticity. In phenol, which can be considered the enol tautomer of cyclohexadienone, the enol form is exclusively present because its formation results in a highly stable aromatic ring.[13] The immense destabilization from the loss of aromaticity means the keto form is negligible, with an equilibrium constant of approximately 10⁻¹³.[13]
-
Caption: Influence of α-substituents on the keto-enol equilibrium.
Solvent and Temperature Effects
The surrounding medium plays a critical role in stabilizing or destabilizing each tautomer.
-
Solvent Polarity: The polarity of the solvent can significantly shift the equilibrium.[14] Polar solvents tend to stabilize the more polar tautomer.[15] However, it is a misconception that the keto form is always more polar; intramolecular hydrogen bonding in the enol form can reduce its effective polarity.[16]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact differently with the keto and enol forms. Protic solvents can donate a hydrogen bond to the keto carbonyl oxygen and the enol hydroxyl group, while aprotic solvents can only accept hydrogen bonds from the enol. These specific interactions can be a dominant factor in determining the equilibrium position.[6]
-
Temperature: Changes in temperature can alter the equilibrium constant. Studies on related β-triketones have shown that increasing the temperature can dramatically shift the equilibrium toward the more polar keto form, indicating that the enolization process can be endothermic.[14]
The following table summarizes the typical effect of solvents on the enol content of β-dicarbonyl compounds, which provides a useful model for understanding substituted cyclohexanones.
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Typical Effect on Enol Content | Rationale |
| Hexane | Low (~1.9) | None | High | Enol is stabilized by intramolecular H-bonding, which is favored in non-polar solvents.[6] |
| Chloroform | Medium (~4.8) | Weak H-bond donor | Intermediate/High | Less polar than alcohols, allows for significant intramolecular H-bonding. |
| Acetone | High (~21) | H-bond acceptor | Intermediate | Solvent competes for H-bonds, slightly destabilizing the intramolecularly bonded enol. |
| Methanol/Ethanol | High (~33 / ~25) | H-bond donor & acceptor | Low | Solvent's strong H-bonding disrupts the internal H-bond of the enol and solvates the keto form effectively. |
| Water | Very High (~80) | H-bond donor & acceptor | Very Low | Strongly solvates the polar keto form, disrupting the enol's internal hydrogen bond.[6] |
Analytical Characterization: Visualizing the Equilibrium
Accurately quantifying the ratio of keto to enol tautomers requires precise analytical techniques. NMR and UV-Vis spectroscopy are the principal methods employed for this purpose, often complemented by computational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria as it allows for direct observation of the distinct species in solution without disturbing the equilibrium.[17][18]
-
Principle: The keto and enol forms are distinct chemical entities and will give rise to separate sets of signals in the NMR spectrum, provided the rate of interconversion is slow on the NMR timescale.[18]
-
¹H NMR: In ¹H NMR, the enolic hydroxyl proton typically appears as a broad signal at a characteristic downfield chemical shift. The vinylic proton of the enol and the α-protons of the keto form also appear in distinct, well-resolved regions of the spectrum.
-
Quantification: The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to each form.[19] The equilibrium constant (Keq) is then calculated as:
-
Keq = [Enol] / [Keto]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is effective for studying tautomerism due to the different electronic structures of the keto and enol forms.[20]
-
Principle: The two tautomers possess different chromophores. The keto form has an n → π* transition associated with the C=O group, while the enol form has a π → π* transition associated with the conjugated C=C-OH system.[21]
-
Analysis: The π → π* transition of the enol is typically more intense and occurs at a longer wavelength (λmax) than the n → π* transition of the keto form. By identifying the λmax for the enol and applying the Beer-Lambert Law, the concentration of the enol form can be quantified, provided a molar absorptivity coefficient can be determined.[22][23]
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental results.[24] These methods can:
-
Calculate the relative thermodynamic stabilities (Gibbs free energy) of the keto and enol tautomers in the gas phase and in various solvents.[25][26]
-
Predict NMR chemical shifts and other spectroscopic properties to aid in the assignment of experimental spectra.[27]
-
Elucidate the transition state structures and activation energies for the interconversion process.[24]
Caption: Workflow for the characterization of tautomeric equilibria.
Experimental Protocols
The following protocols outline standardized methodologies for the reliable characterization of tautomerism in substituted cyclohexanone derivatives.
Protocol: Quantification by ¹H NMR Spectroscopy
This protocol provides a self-validating system for determining the tautomeric equilibrium constant.
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the substituted cyclohexanone compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it will influence the equilibrium.[14] c. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Instrument Setup & Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. b. Allow the sample to equilibrate at a constant temperature (e.g., 298 K) inside the spectrometer for at least 5 minutes before acquisition. Temperature can affect the equilibrium.[14] c. Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (e.g., 5 seconds) for quantitative accuracy.
-
Data Processing and Analysis: a. Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. b. Identify a set of non-overlapping signals unique to the keto form (e.g., α-protons) and the enol form (e.g., vinylic proton). c. Carefully integrate these signals. Let Iketo be the integral of a peak corresponding to n protons of the keto form, and Ienol be the integral of a peak for m protons of the enol form. d. Calculate the mole fractions (X):
- Xketo = (Iketo / n) / [(Iketo / n) + (Ienol / m)]
- Xenol = (Ienol / m) / [(Iketo / n) + (Ienol / m)] e. Calculate the equilibrium constant: Keq = Xenol / Xketo.
Protocol: Characterization by UV-Vis Spectroscopy
This protocol is used to identify the presence of the enol tautomer and can be adapted for quantification.
-
Sample Preparation: a. Prepare a stock solution of the substituted cyclohexanone of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol). b. Prepare a series of dilutions from the stock solution if quantification via a calibration curve is intended.
-
Instrument Setup & Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Use a matched pair of quartz cuvettes (typically 1 cm path length). c. Fill the reference cuvette with the pure solvent and the sample cuvette with the solution. d. Record a baseline spectrum with the pure solvent in both cuvettes. e. Scan a spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Processing and Analysis: a. Identify the wavelength of maximum absorbance (λmax). A peak at λ > 250 nm is often indicative of the conjugated π → π* transition of the enol form. b. The absorbance at λmax is directly proportional to the concentration of the enol tautomer. c. For quantification, a pure enol standard or a reliable molar absorptivity coefficient (ε) is required, which can be challenging to obtain. Often, UV-Vis is used qualitatively or in conjunction with NMR for quantitative studies.
Conclusion
The tautomeric equilibrium of substituted cyclohexanones is a multifaceted phenomenon of significant practical importance. While the parent structure heavily favors the keto form, this balance can be readily manipulated through strategic substitution and careful selection of solvent and temperature conditions. Electron-withdrawing groups and extended conjugation are powerful tools for stabilizing the enol tautomer, thereby altering the molecule's reactivity profile. A thorough characterization, leveraging the quantitative power of NMR spectroscopy in concert with UV-Vis and computational methods, is essential for any research or development program involving these versatile chemical entities. A predictive understanding of tautomerism enables the rational design of molecules with tailored properties for applications ranging from targeted pharmaceuticals to advanced materials.
References
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- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- Novak, P. et al. Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR.
- Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
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Introduction: The Significance of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
An in-depth technical guide to the molecular modeling of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive workflow, from initial structure generation to the calculation of advanced molecular properties, grounded in established computational chemistry principles.
This compound is a substituted cyclohexanone derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science. The cyclohexanone ring provides a versatile, three-dimensional scaffold that is present in many natural products and synthetic compounds with diverse biological activities. The presence of a polar nitrile group (-C≡N) and an electronegative fluorophenyl group introduces specific electronic and steric properties that can be crucial for molecular interactions, such as binding to a biological target.
Molecular modeling provides an indispensable toolkit for understanding the structure-property relationships of such molecules at an atomic level. Through computational methods, we can predict the most stable three-dimensional arrangements (conformers), analyze the electronic landscape, and simulate the molecule's dynamic behavior. This guide outlines a robust, field-proven workflow for the comprehensive molecular modeling of this compound, providing insights that can accelerate research and development.
Foundational Concepts in Molecular Modeling
A successful modeling study relies on the appropriate application of computational methods. For a molecule like this compound, a multi-tiered approach is most effective:
-
Molecular Mechanics (MM): This method uses classical physics principles and a defined set of parameters, known as a force field (e.g., MMFF94, GAFF), to calculate the potential energy of a system. It is computationally inexpensive and ideal for rapidly exploring the vast conformational space of flexible molecules.
-
Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), solve the Schrödinger equation to provide a much more accurate description of the electronic structure. While computationally demanding, DFT is essential for refining geometries, calculating reaction energies, and determining electronic properties like orbital energies and electrostatic potential.
-
Molecular Dynamics (MD): MD simulations use the principles of classical mechanics to simulate the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of the molecule, including its conformational flexibility and interactions with a solvent environment.
A Validated Computational Workflow
The following section details a step-by-step protocol for the molecular modeling of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure accuracy and reliability.
Workflow Diagram
Caption: A comprehensive workflow for the molecular modeling of small organic molecules.
Step 1: 3D Structure Generation and Initial Optimization
-
Structure Input: The process begins by defining the molecule's 2D structure. This can be done using a chemical sketcher or by converting a chemical identifier like a SMILES string (N#CC1(CCC(=O)CC1)C2=CC=C(F)C=C2).
-
3D Generation: Convert the 2D representation into an initial 3D structure. Most molecular modeling software packages can perform this step automatically.[1][2]
-
Initial Minimization: The initial 3D structure is a crude approximation. It must be refined using a computationally inexpensive method. A molecular mechanics force field, such as MMFF94 or GAFF, is ideal for this purpose. This step relaxes any high-energy features, such as incorrect bond lengths or steric clashes, providing a sensible starting point for more advanced calculations.
Step 2: Conformational Analysis
The cyclohexanone ring is highly flexible and can adopt several conformations, with the "chair" form typically being the most stable.[3][4][5][6] The orientation of the bulky fluorophenyl group (axial vs. equatorial) dramatically affects the molecule's energy and shape.
-
Conformer Search: Systematically or stochastically rotate the rotatable bonds (especially the C-C bond connecting the phenyl ring to the cyclohexane) and perform ring flips to generate a wide array of possible conformers.
-
Energy Minimization: Each generated conformer is then subjected to energy minimization using the same MM force field from Step 1.
-
Filtering: The resulting conformers are sorted by their relative energy. A common practice is to select all unique conformers within a specific energy window (e.g., 5-10 kcal/mol) of the global minimum for further analysis. This is critical because higher-energy conformers may become relevant in different environments or upon binding to a target.
Step 3: Quantum Mechanical Refinement
To achieve higher accuracy, the low-energy conformers identified via molecular mechanics must be re-optimized using quantum mechanics.
-
Method Selection: Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size. The B3LYP functional combined with the 6-31G(d) basis set is a widely used and well-validated level of theory for organic molecules.[7][8][9][10]
-
Geometry Optimization: Perform a full geometry optimization on each selected conformer using the chosen DFT method. This refines the bond lengths, angles, and dihedral angles based on an accurate description of the molecule's electronic structure.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed. This serves two purposes:
-
Validation: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring further optimization.
-
Thermodynamics: The calculation yields thermodynamic properties like zero-point vibrational energy (ZPVE), which can be used to correct the relative energies of the conformers.
-
Step 4 (Optional): Molecular Dynamics Simulation
To understand the molecule's behavior in a condensed phase (e.g., water), an MD simulation is invaluable.[11][12][13]
-
System Setup: Place the lowest-energy conformer in the center of a simulation box (e.g., a cube) and solvate it with a chosen water model (e.g., TIP3P).[14]
-
Equilibration: The system is first minimized and then gradually heated to the target temperature (e.g., 298 K) and equilibrated at the target pressure (1 atm) to allow the solvent molecules to relax around the solute.
-
Production Run: Once equilibrated, a production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (atomic positions over time) is saved.
-
Analysis: The trajectory can be analyzed to study conformational transitions, hydrogen bonding with water, and other dynamic properties.
Data Analysis and Interpretation
The output of these calculations provides a wealth of quantitative data.
Conformational Energy and Geometry
The relative energies of the stable conformers, corrected with ZPVE, indicate their population at a given temperature according to the Boltzmann distribution. Key geometric parameters, such as the axial vs. equatorial position of the substituents, should be analyzed.
| Conformer | Phenyl Position | Relative Energy (MMFF94, kcal/mol) | Relative Energy (B3LYP/6-31G(d), kcal/mol) |
| 1 | Equatorial | 0.00 | 0.00 |
| 2 | Axial | ~2.5 - 3.5 | ~2.8 - 4.0 |
(Note: These are illustrative values based on typical steric considerations for substituted cyclohexanes. Actual calculated values may vary.)
Electronic Properties
The DFT calculations provide crucial insights into the molecule's electronic character.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability.[15][16][17] These orbitals can be visualized to identify electron-rich (HOMO) and electron-poor (LUMO) regions of the molecule.
-
Molecular Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Blue regions (positive potential) indicate areas susceptible to nucleophilic attack.
Caption: Relationship between calculated electronic properties and chemical reactivity.
Applications in Drug Development
The insights gained from modeling this compound can be directly applied in a drug discovery context.
-
Pharmacophore Modeling: The 3D arrangement of key features (hydrogen bond donors/acceptors, aromatic rings) in the lowest-energy conformer defines its pharmacophore, which can be used to search for other molecules with similar binding properties.
-
Scaffold Hopping: The cyclohexanone core can serve as a scaffold. Understanding its steric and electronic properties allows for rational design of new derivatives with improved potency or selectivity.
-
Virtual Screening: The calculated properties can inform the development of filters for virtual screening campaigns, helping to prioritize compounds for synthesis and biological testing.[18]
Conclusion
The molecular modeling of this compound, through the integrated workflow of molecular mechanics, quantum mechanics, and molecular dynamics, provides a profound understanding of its conformational preferences, electronic landscape, and dynamic behavior. This guide outlines a robust, multi-step approach that ensures scientific rigor and yields actionable data. The resulting insights into the molecule's structure-property relationships are invaluable for applications ranging from medicinal chemistry to materials science, enabling more efficient and targeted molecular design.
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Methodological & Application
Application of 4-Cyano-4-(4-fluorophenyl)cyclohexanone in the Synthesis of Antipsychotic Drugs: A Technical Guide
Introduction: Strategic Importance of a Versatile Precursor
In the landscape of psychotropic drug development, the butyrophenone class of antipsychotics remains a cornerstone for the management of schizophrenia and other psychotic disorders. The efficacy of these drugs, which include the seminal compound Haloperidol, is intrinsically linked to their unique molecular architecture. A key precursor in the synthesis of many of these vital medications is 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This technical guide provides an in-depth exploration of the application of this versatile intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in pharmaceutical development. The presence of the fluorophenyl group is a common motif in modern antipsychotics, often contributing to enhanced metabolic stability and receptor binding affinity. The cyano and ketone functionalities on the cyclohexyl ring offer a rich chemical playground for strategic ring-opening reactions to construct the characteristic butyrophenone side chain.
Synthetic Strategy: From Cyclohexanone to Butyrophenone
The core synthetic challenge lies in the efficient transformation of the cyclic this compound into a linear butyrophenone side chain, which can then be coupled with a suitable piperidine derivative to yield the final active pharmaceutical ingredient (API). A plausible and chemically sound approach involves a multi-step sequence initiated by a strategic ring-opening of the cyclohexanone. While various methods can be envisioned, this guide will focus on a robust pathway that offers high potential for scalability and efficiency.
The overall synthetic workflow can be visualized as follows:
Using 4-Cyano-4-(4-fluorophenyl)cyclohexanone in multi-component reactions
Application Note & Protocol
Topic: Leveraging 4-Cyano-4-(4-fluorophenyl)cyclohexanone in Multi-Component Reactions for the Synthesis of Novel Spiro-Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Multi-component reactions (MCRs) are powerful, step-economical tools in modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors.[1][2][3] This guide details the application of this compound as a versatile ketone building block in a representative MCR—the Gewald three-component reaction. The inherent structural features of this ketone, including a reactive carbonyl group and a quaternary carbon center, make it an ideal substrate for the synthesis of unique spiro-heterocyclic compounds.[4][5] Such spirocyclic scaffolds are of high interest in drug discovery due to their rigid, three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties.[6][7][8] This document provides a comprehensive, field-proven protocol for the synthesis of a novel spiro-aminothiophene derivative, complete with mechanistic insights and workflow visualizations to empower researchers in the exploration of new chemical space.
Introduction: The Strategic Value of Spirocycles and MCRs
In the quest to "escape from flatland," medicinal chemists increasingly turn to scaffolds with greater three-dimensionality (higher Fsp³ character).[5] Spirocycles, which feature two rings sharing a single atom, are exemplary in this regard. Their rigidified conformations can pre-organize appended pharmacophoric groups into orientations favorable for target binding, often leading to enhanced biological activity and selectivity.[4][6] Furthermore, the introduction of a spirocyclic core can favorably modulate critical physicochemical properties such as solubility and metabolic stability.[5][7]
Multi-component reactions (MCRs) provide the most efficient entry into these complex structures. By combining three or more reactants in a single pot, MCRs minimize synthetic steps, reduce waste, and are highly amenable to the creation of compound libraries for high-throughput screening.[3][9] The Gewald reaction, a classic MCR, condenses a ketone, an active methylene nitrile (such as malononitrile), and elemental sulfur to construct the highly functionalized 2-aminothiophene ring system—a privileged scaffold in numerous bioactive molecules.[10][11][12]
This guide focuses on the use of this compound as the ketone component in a Gewald reaction, leading directly to a novel spiro[cyclohexane-1,4'-thieno[2,3-d]pyrimidine] scaffold.
Reagent Profile: this compound
This substituted cyclohexanone is a key building block. The central ketone functionality serves as the electrophilic site for the initial condensation step of the MCR. The geminal cyano and fluorophenyl groups are retained in the final product, providing vectors for further diversification and influencing the overall properties of the resulting spiro-heterocycle.
| Property | Value |
| IUPAC Name | 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile |
| CAS Number | 56326-98-8 |
| Molecular Formula | C₁₃H₁₂FNO |
| Molecular Weight | 217.24 g/mol |
| Appearance | White to off-white solid |
| Key Reactive Site | C4-carbonyl group |
Detailed Protocol: Gewald Synthesis of a Spiro-Aminothiophene
This protocol describes the synthesis of 2-amino-4'-(4-fluorophenyl)-4',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-benzo[b]thiophene]-3'-carbonitrile. It is adapted from established procedures for the Gewald reaction using cyclohexanone and malononitrile.[13][14]
3.1. Materials and Equipment
-
This compound (1.0 equiv.)
-
Malononitrile (1.0 equiv.)
-
Elemental Sulfur (powdered, 1.1 equiv.)
-
Morpholine (catalyst, 0.2 equiv.)
-
Ethanol (Reagent grade)
-
100 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.17 g, 10 mmol, 1.0 equiv.), malononitrile (0.66 g, 10 mmol, 1.0 equiv.), and powdered elemental sulfur (0.35 g, 11 mmol, 1.1 equiv.).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the addition of morpholine (0.17 mL, 2 mmol, 0.2 equiv.) using a micropipette.
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting ketone spot indicates reaction completion. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.
-
Isolation of Crude Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure spiro-aminothiophene product as a solid.
3.3. Expected Characterization Data
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the fluorophenyl group, and aliphatic protons of the cyclohexyl and thiophene rings.
-
¹³C NMR: Expect signals for the quaternary spiro carbon, aromatic carbons (including C-F coupling), nitrile carbon, and carbons of the thiophene ring.
-
Mass Spec (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₆H₁₆FN₃S).
-
IR: Look for characteristic stretches for N-H (amine), C≡N (nitrile), C-F, and C-S bonds.
Mechanistic Insights
The Gewald reaction proceeds through a well-elucidated cascade mechanism.[10][11][15] Understanding this pathway is crucial for troubleshooting and optimization.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone ( 1 ) and the active methylene compound, malononitrile ( 2 ), to form an α,β-unsaturated dinitrile intermediate ( 3 ).[10][17]
-
Michael Addition of Sulfur: Elemental sulfur (S₈) reacts with the base to form a nucleophilic sulfide species, which then adds to the β-carbon of the unsaturated intermediate 3 in a Michael-type addition, forming a thiolate anion ( 4 ).
-
Ring Closure (Thorpe-Ziegler Cyclization): The thiolate anion ( 4 ) then acts as an intramolecular nucleophile, attacking one of the adjacent nitrile groups to form a five-membered imine ring ( 5 ).
-
Tautomerization: A final, irreversible tautomerization of the imine to the more stable enamine gives the final 2-aminothiophene product ( 6 ).[10]
Caption: Figure 1: Gewald Reaction Mechanism
Experimental Workflow Visualization
A systematic workflow ensures reproducibility and successful outcomes. The process can be broken down into four key stages: Preparation, Reaction, Work-up, and Analysis.
Caption: Figure 2: Experimental Workflow
Conclusion
This compound is a highly effective substrate for the Gewald multi-component reaction, providing a direct and efficient route to novel spiro-aminothiophene scaffolds. The protocol detailed herein is robust, relies on readily available reagents, and serves as a blueprint for generating libraries of structurally complex molecules. The strategic use of MCRs with thoughtfully designed building blocks is a cornerstone of modern drug discovery, enabling the efficient exploration of the vast chemical space required to identify next-generation therapeutics.
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- 11. arkat-usa.org [arkat-usa.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 15. Gewald_reaction [chemeurope.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Gewald Reaction [organic-chemistry.org]
Application Note & Protocol: Stereoselective Reduction of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Abstract
This document provides a comprehensive guide for the chemical reduction of the ketone moiety in 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical agents.[1] We present two detailed protocols: a standard reduction using sodium borohydride (NaBH₄) and a stereoselective approach utilizing the Luche reduction conditions with cerium (III) chloride (CeCl₃) to favor the formation of the trans-alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, the rationale behind experimental choices, and methods for reaction monitoring and product characterization.
Introduction: Significance and Stereochemical Considerations
This compound is a pivotal building block in medicinal chemistry. The reduction of its ketone group to a secondary alcohol yields 4-Cyano-4-(4-fluorophenyl)cyclohexanol, which possesses two stereoisomers: cis and trans. The relative stereochemistry of the hydroxyl and cyano groups is often crucial for the biological activity of the final pharmaceutical compound. Therefore, controlling the stereochemical outcome of this reduction is of paramount importance.
The reduction of substituted cyclohexanones is a classic problem in stereoselective synthesis. The approach of the hydride reducing agent can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric alcohols. In the case of 4-substituted cyclohexanones, the bulky substituent at the C4 position can influence the conformational equilibrium of the ring and the trajectory of the incoming nucleophile.
This application note will explore two common methods for this transformation, highlighting the principles of stereocontrol.
Chemical Principles: Controlling Stereoselectivity
The reduction of this compound with a hydride reducing agent like sodium borohydride can proceed via two main pathways, leading to the cis or trans alcohol. The stereochemical outcome is dictated by the direction of the hydride attack on the carbonyl carbon.
-
Axial Attack: The hydride approaches from the axial face, leading to the formation of the equatorial alcohol (trans isomer).
-
Equatorial Attack: The hydride approaches from the equatorial face, resulting in the axial alcohol (cis isomer).
For many substituted cyclohexanones, axial attack is sterically less hindered and therefore kinetically favored, leading to a predominance of the trans product.[2]
The Luche Reduction: The Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent, is a powerful method for the chemoselective 1,2-reduction of α,β-unsaturated ketones.[3][4][5] While this compound is not an enone, the principles of the Luche reduction are applicable for enhancing the stereoselectivity of ketone reductions. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a "harder" borohydride species, which favors axial attack.[6] This results in a significantly higher diastereomeric ratio of the desired trans-alcohol compared to reduction with NaBH₄ alone.[7][8][9]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| This compound | C₁₃H₁₂FNO | 217.24 | >95% | e.g., AChemBlock[10] |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | >98% | Sigma-Aldrich |
| Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) | CeCl₃·7H₂O | 372.58 | >99% | Sigma-Aldrich |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR Chemicals |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | >97% | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | J.T. Baker |
| Deionized Water | H₂O | 18.02 | - | In-house |
Protocol 1: Standard Reduction with Sodium Borohydride
This protocol describes the general reduction of the ketone, which is expected to yield a mixture of cis and trans isomers, with a likely preference for the trans product.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.17 g, 10.0 mmol).
-
Add methanol (40 mL) and stir until the starting material is fully dissolved.
-
Cool the flask in an ice bath to 0-5 °C.[11]
-
In small portions, carefully add sodium borohydride (0.45 g, 12.0 mmol) to the stirred solution over 15 minutes. A vigorous reaction with gas evolution may be observed.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up:
-
Carefully add 5 mL of a 1 M sodium hydroxide solution to decompose the intermediate borate ester.[12][13]
-
Add 20 mL of deionized water. The product may separate as a solid or oil.[11]
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[14]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the cis and trans isomers.
Protocol 2: Stereoselective Luche-type Reduction
This protocol is designed to maximize the yield of the trans-4-Cyano-4-(4-fluorophenyl)cyclohexanol.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (2.17 g, 10.0 mmol) and cerium(III) chloride heptahydrate (4.10 g, 11.0 mmol).
-
Add methanol (40 mL) and stir the resulting slurry at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a single portion, add sodium borohydride (0.45 g, 12.0 mmol). A vigorous reaction is expected.
-
Stir the reaction mixture at 0-5 °C for 30 minutes. The reaction is typically rapid.[6]
-
Work-up:
-
Quench the reaction by the slow addition of 20 mL of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to yield the crude product with a high diastereomeric excess of the trans isomer.
-
-
Purification by column chromatography may be performed if necessary to remove any minor impurities.
Reaction Monitoring and Product Characterization
Reaction Monitoring
The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ketone spot and the appearance of the product alcohol spot(s) indicate reaction completion.
Product Characterization
The identity and purity of the isolated product(s) should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the alcohol and can be used to determine the diastereomeric ratio by integrating characteristic signals for the cis and trans isomers.[15]
-
Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) will confirm the reduction.[13]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Diagrams
Caption: Experimental workflows for the two reduction protocols.
Caption: Stereochemical pathways of the ketone reduction.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of organic synthesis.[16][17] To ensure the validity of the results, it is crucial to:
-
Confirm Starting Material Purity: Use analytical techniques like NMR to verify the purity of the this compound before starting the reaction.
-
Monitor Reaction Progress: Regularly check the reaction by TLC to ensure the consumption of the starting material and to avoid over-running the reaction.
-
Thorough Characterization: The final product's identity, purity, and diastereomeric ratio must be unambiguously determined using the analytical methods outlined in section 4.2. A comparison of the NMR spectra from both protocols will provide direct evidence of the stereoselectivity enhancement in the Luche-type reduction.
By following these self-validating steps, researchers can have high confidence in the outcome of the experimental procedures.
References
- Maity, P., Gujjar, M., Vellingiri, R., & Lakshminarasimhan, T. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄. Organic Process Research & Development, 24(1), 97-101. [Link]
- ACS Publications. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH 4.
- Semantic Scholar. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4.
- Wikipedia. Luche reduction. [Link]
- VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. [Link]
- ResearchGate. (n.d.). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. [Link]
- Creyghton, E. J., Ganeshie, S. D., Downing, R. S., & Bekkum, H. V. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
- Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
- Chem-St
- Name-Reaction.com. (n.d.). Luche reduction. [Link]
- YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Link]
- OpenOChem Learn. (n.d.). Luche Reaction (Reduction). [Link]
- YouTube. (2017). NaBH4 reduction of tbutylcyclohexanone. [Link]
- MDPI. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Henry Rzepa's Blog. (2021). The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. [Link]
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- Scribd. (n.d.). Cyclohexanone to Cyclohexanol Synthesis. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 17. researchgate.net [researchgate.net]
Conditions for the hydrolysis of the nitrile group in 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Abstract
This technical guide provides a comprehensive analysis of the chemical conditions required for the hydrolysis of the nitrile group in 4-Cyano-4-(4-fluorophenyl)cyclohexanone to its corresponding carboxylic acid, 4-Carboxy-4-(4-fluorophenyl)cyclohexanone. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed mechanistic discussions and validated protocols for both acid- and base-catalyzed hydrolysis, addressing the challenges posed by the sterically hindered quaternary carbon center adjacent to the nitrile. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
Introduction and Significance
This compound is a versatile building block in medicinal chemistry. The conversion of its cyano group to a carboxylic acid moiety unlocks a plethora of subsequent chemical transformations, enabling the synthesis of complex molecular architectures. The resulting carboxylic acid, 4-Carboxy-4-(4-fluorophenyl)cyclohexanone, is a key precursor for derivatives with potential applications in various therapeutic areas.
The hydrolysis of nitriles is a fundamental transformation in organic synthesis. However, the substrate presents a significant challenge due to the presence of a quaternary carbon atom alpha to the cyano group. This steric hindrance necessitates more forcing reaction conditions compared to the hydrolysis of unhindered nitriles. This guide will explore both classical acidic and basic hydrolysis methods, offering insights into their mechanisms, advantages, and limitations for this specific transformation.
Mechanistic Insights: A Tale of Two Pathways
The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[1] While the overall transformation is the same, the underlying mechanisms for acid- and base-catalyzed hydrolysis differ significantly.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[2][3][4] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. The amide is then subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[1][5] The final step, the protonation of the ammonia leaving group, renders the overall process irreversible and drives the reaction to completion.[6]
Caption: Acid-catalyzed hydrolysis of a nitrile.
Base-Catalyzed Hydrolysis
In contrast, the base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[5] This is followed by a series of proton transfers, typically involving the solvent, to form the amide intermediate. The subsequent hydrolysis of the amide proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. This pathway ultimately yields a carboxylate salt and ammonia gas.[1] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[1] Harsher conditions, such as elevated temperatures, are often necessary to drive this reaction to completion, especially for sterically hindered substrates.[6]
Caption: Base-catalyzed hydrolysis of a nitrile.
Experimental Protocols
The following protocols are designed to provide a starting point for the hydrolysis of this compound. Due to the steric hindrance, extended reaction times and elevated temperatures are employed.
General Experimental Workflow
Caption: General workflow for nitrile hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs a mixture of sulfuric acid and acetic acid, which can be particularly effective for hindered nitriles.
Reagents and Equipment:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of glacial acetic acid (5 mL per gram of substrate) and deionized water (5 mL per gram of substrate).
-
Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the stirring suspension. Caution: The addition is exothermic.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is adapted from conditions known to be effective for similar substrates and uses a high-boiling solvent to achieve the necessary temperature.
Reagents and Equipment:
-
This compound
-
Sodium Hydroxide (pellets)
-
Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (10 mL per gram of substrate), and sodium hydroxide (4.0-5.0 eq).
-
Heat the mixture to reflux (approximately 150-160 °C) for 16-30 hours. The evolution of ammonia gas should be observed. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Wash the aqueous mixture with a non-polar solvent like hexane to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid in an ice bath. A precipitate should form.
-
Extract the acidified mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Comparative Analysis of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated H₂SO₄ | NaOH |
| Solvent | Acetic Acid / Water | Ethylene Glycol |
| Temperature | 110-120 °C (Reflux) | 150-160 °C (Reflux) |
| Reaction Time | 12-24 hours | 16-30 hours |
| Workup | Extraction followed by washing | Acidification and extraction |
| Key Advantage | Homogeneous reaction; direct formation of carboxylic acid. | Can be more effective for highly resistant nitriles. |
| Potential Issues | Potential for side reactions like dehydration or sulfonation at high temperatures. | Harsh conditions may affect other functional groups; requires acidic workup. |
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is a challenging yet achievable transformation. Both acid- and base-catalyzed methods can be employed, with the choice depending on the desired scale, available equipment, and tolerance of the substrate to the specific reaction conditions. The protocols provided herein offer robust starting points for researchers and process chemists. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve maximum yield and purity for specific applications.
References
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- LibreTexts Chemistry. (2020). 21.5: Hydrolysis of nitriles.
- Lumen Learning. (n.d.). Organic Chemistry II - 21.5. Hydrolysis of nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- Google Patents. (1984). US4460604A - 4-Amino-4-aryl-cyclohexanones.
Sources
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- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
The Versatile Role of 4-Cyano-4-(4-fluorophenyl)cyclohexanone in the Synthesis of Novel Heterocyclic Scaffolds
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Cyano-4-(4-fluorophenyl)cyclohexanone as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds. This document provides in-depth technical notes, detailed experimental protocols, and mechanistic insights into the construction of pharmacologically relevant scaffolds.
Introduction: A Privileged Starting Material
This compound is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Its unique structural framework, featuring a reactive ketone, a nitrile group, and a fluorinated phenyl ring, provides multiple points for chemical modification, making it an ideal precursor for complex heterocyclic systems.[2] The presence of the fluorophenyl moiety is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide explores the utility of this ketone in constructing sought-after heterocyclic cores, including thiophenes, pyridines, and intricate spiro-heterocycles.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 56326-98-8 | [1][3] |
| Molecular Formula | C₁₃H₁₂FNO | [1][3] |
| Molecular Weight | 217.24 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | |
| Storage | Room temperature, dry conditions | [2] |
Synthetic Applications & Protocols
The strategic positioning of the ketone and nitrile functionalities allows for a variety of cyclization strategies. The following sections detail key transformations and provide exemplary protocols.
I. Synthesis of Tetrahydrobenzo[b]thiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[4] The resulting polysubstituted 2-aminothiophenes are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic thiophene ring.[4] The choice of base is crucial for promoting the initial condensation and facilitating the cyclization cascade. Morpholine or triethylamine are commonly employed for this purpose.
Sources
- 1. This compound 95% | CAS: 56326-98-8 | AChemBlock [achemblock.com]
- 2. This compound [myskinrecipes.com]
- 3. 56326-98-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
Application Note: A Scalable and Robust Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone for Industrial Applications
Abstract: This document provides a comprehensive guide to the scale-up synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a pivotal intermediate in the development of various pharmaceutical agents, including centrally acting muscle relaxants and other neuroactive compounds.[1] The protocol herein is designed for industrial applicability, emphasizing process safety, scalability, and final product purity. We detail a multi-step synthetic pathway, from commercially available precursors to the final product, incorporating critical considerations for handling hazardous reagents, process optimization, and robust quality control. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound serves as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecules.[2][3] Its industrial production demands a process that is not only high-yielding and cost-effective but also inherently safe and reproducible. The synthetic strategy outlined in this note is based on a convergent approach that maximizes efficiency while controlling for the formation of impurities.
The selected pathway involves a three-stage process:
-
Michael Addition: Construction of the core carbon skeleton by reacting 4-fluorophenylacetonitrile with an acrylate derivative to form a pimelate diester.
-
Dieckmann Condensation: An intramolecular cyclization of the pimelate diester to form the six-membered cyclohexanone ring.
-
Krapcho Decarboxylation: Removal of the ester group to yield the final target molecule.
This strategy is advantageous for scale-up as it utilizes readily available starting materials and employs well-understood, reliable chemical transformations. A primary focus of this protocol is the safe management of the cyanation step, a reaction class that presents significant handling challenges due to the high toxicity of cyanide reagents.[4][5]
Overall Synthesis Workflow
The diagram below illustrates the high-level process flow from starting materials to the final, purified Active Pharmaceutical Ingredient (API) intermediate.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures and optimized for a 1 kg scale output.[6] All operations involving sodium cyanide or its derivatives must be conducted in a well-ventilated fume hood or a contained reactor system by personnel trained in handling highly toxic substances.
Step 1: Synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)pimelate
-
Rationale: This step builds the acyclic precursor. The use of a phase-transfer catalyst like Triton B in tert-butyl alcohol provides a robust and scalable method for the Michael addition.
-
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-fluorophenylacetonitrile (1.35 kg, 10.0 mol) and methyl acrylate (2.15 kg, 25.0 mol).
-
Add tert-butyl alcohol (4.3 L) as the solvent.
-
Begin stirring and add 40% methanolic tetramethylammonium hydroxide (Triton B, 250 mL) quickly. An exotherm will be observed. Control the temperature below reflux.
-
Heat the reaction mixture to reflux (approx. 70-75 °C) and maintain for 4 hours. Monitor reaction completion by HPLC.
-
Cool the mixture to room temperature. Dilute with water (3.0 L) and benzene or toluene (1.0 L).
-
Separate the organic phase. Wash the organic layer successively with 2.5 N hydrochloric acid (1 L), water (1 L), and brine (1 L).
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
The residue is distilled under high vacuum to remove low-boiling impurities, yielding the desired dimethyl ester as an oil.
-
Step 2: 2-Carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone
-
Rationale: The Dieckmann condensation is a classic method for forming six-membered rings. Potassium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation. Tetrahydrofuran (THF) is a suitable solvent due to its ability to dissolve both the substrate and the base.
-
Procedure:
-
In a 50 L reactor, dissolve the pimelate diester from Step 1 (approx. 3.07 kg, 10.0 mol) in anhydrous tetrahydrofuran (9.0 L).
-
Under a nitrogen atmosphere, add potassium tert-butoxide (2.24 kg, 20.0 mol) portion-wise, controlling the temperature below 30 °C.
-
Heat the mixture to reflux for 4.5 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture in an ice bath and carefully add 2.5 N aqueous acetic acid (2.25 L) to quench the reaction.
-
Dilute the mixture with benzene or toluene (7.5 L) and separate the organic layer.
-
Wash the organic phase with sodium bicarbonate solution, water, and finally brine.
-
Evaporate the solvents under reduced pressure to yield the crude product as a thick gum. This intermediate is typically used in the next step without further purification.
-
Step 3: this compound
-
Rationale: This final step involves the hydrolysis of the ester followed by decarboxylation. Heating in an aqueous acidic medium effectively removes the carbomethoxy group to yield the target ketone.
-
Procedure:
-
Combine the crude product from Step 2 (approx. 2.75 kg, 10.0 mol), glacial acetic acid (8.0 L), and concentrated hydrochloric acid (2.7 L) in a 20 L reactor.
-
Heat the mixture to reflux (approx. 110-115 °C) for 4 hours. CO₂ evolution will be observed. The reaction is complete when gas evolution ceases.
-
Cool the reaction mixture and pour it carefully into a mixture of ice and water (20 L).
-
Extract the product with dichloromethane or ethyl acetate (3 x 5 L).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropyl alcohol) to yield the final product as a crystalline solid.
-
Process Optimization and Scale-Up Parameters
Transitioning this synthesis to an industrial scale requires careful control over several critical parameters.
| Parameter | Stage 1: Michael Addition | Stage 2: Dieckmann Condensation | Stage 3: Decarboxylation | Impact on Yield/Purity |
| Temperature | 70-75 °C (Reflux) | <30 °C (addition), then Reflux | 110-115 °C (Reflux) | Controls reaction rate and minimizes side reactions. Poor control can lead to by-product formation. |
| Base Stoichiometry | Catalytic (Triton B) | 2.0 equivalents (KOtBu) | N/A (Acidic) | Insufficient base in Stage 2 leads to incomplete cyclization. Excess can promote side reactions. |
| Water Content | Low | Anhydrous conditions critical | N/A (Aqueous) | Water will quench the strong base in Stage 2, halting the reaction. |
| Agitation | Moderate to High | High | Moderate | Ensures homogeneity, crucial for efficient heat transfer and preventing localized overheating. |
| Reaction Time | ~4 hours | ~4.5 hours | ~4 hours | Must be monitored to ensure full conversion and prevent degradation of product over extended periods. |
A significant safety and efficiency improvement for the cyanation step could involve transitioning to continuous flow chemistry . This technology mitigates the risks of handling large quantities of hazardous materials by using smaller reactor volumes and enables precise control over reaction parameters, often leading to cleaner products and faster reactions.[5][7][8]
Quality Control and Analytical Protocol
Ensuring the final product meets stringent purity requirements is essential for its use as a pharmaceutical intermediate. A robust quality control (QC) workflow must be implemented.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and any intermediates. It can accurately quantify the API and detect impurities.[9][10][11]
-
Gas Chromatography (GC): Used to quantify residual solvents from the purification process, ensuring they are below acceptable limits.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying the structure of any unknown impurities.[][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and intermediates.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify key functional groups (e.g., nitrile, ketone) and confirm the chemical identity of the compound.[11]
Quality Control Workflow Diagram
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Topic: Strategic Derivatization of 4-Cyano-4-(4-fluorophenyl)cyclohexanone for Structure-Activity Relationship (SAR) Studies
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-cyano-4-(4-fluorophenyl)cyclohexanone scaffold is a valuable starting point in medicinal chemistry, frequently appearing as a key intermediate in the synthesis of neuroactive compounds and other pharmaceutical agents.[1][2] This application note provides a detailed guide for its systematic derivatization to facilitate comprehensive structure-activity relationship (SAR) studies. We will explore strategic modifications of the ketone, the cyano group, and the cyclohexyl ring. Each section includes the scientific rationale behind the derivatization choice, detailed, step-by-step protocols, and guidance on the characterization of the resulting analogs. The overarching goal is to equip researchers with the foundational strategies and practical methodologies required to unlock the therapeutic potential of this privileged scaffold.
Introduction: The Strategic Value of the Scaffold
The this compound molecule presents three primary points for chemical modification, each offering a unique opportunity to modulate the compound's physicochemical and pharmacological properties. A systematic exploration of these "derivatization vectors" is the cornerstone of building a robust SAR.
-
The 4-Fluorophenyl Group: The presence of a fluorine atom is a common and highly effective strategy in modern drug design.[3][4] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve membrane permeability.[4][5][6] In this scaffold, this group is generally considered a stable anchor, but its electronic properties influence the entire molecule.
-
The Cyano Group: The nitrile is a versatile functional group. Its strong electron-withdrawing nature can influence receptor binding through polar interactions.[7] Furthermore, it serves as a valuable bioisostere, capable of mimicking a carbonyl group or a halogen in ligand-receptor interactions.[7][8] Its potential for transformation into amides, carboxylic acids, or tetrazoles allows for profound changes in polarity, charge, and hydrogen bonding capacity.[9][10]
-
The Cyclohexanone Moiety: The ketone provides a rich hub for chemical elaboration. It can be transformed into a variety of functional groups, altering the scaffold's hydrogen bonding potential, stereochemistry, and overall three-dimensional shape. The adjacent α-carbons also offer sites for substitution, allowing for the introduction of additional diversity.[11][12]
The following diagram illustrates the primary strategic vectors for derivatization on the core scaffold.
Caption: Primary derivatization vectors on the core scaffold.
Synthetic Protocols & Methodologies
The following protocols are designed to be robust starting points. Researchers should optimize conditions based on the specific substrate and desired outcome. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Derivatization of the Ketone Moiety
Modifying the ketone is often the most direct route to introduce new hydrogen bond donors/acceptors and to explore stereochemical effects on biological activity.
This protocol generates the corresponding alcohol, creating a new chiral center and a hydrogen bond donor/acceptor.
-
Objective: To reduce the ketone to a secondary alcohol.
-
Reaction:
-
Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the cis and trans alcohol diastereomers.
-
-
Expertise & Causality: The use of NaBH₄ in a protic solvent like methanol is a mild and effective method for ketone reduction. The hydride attacks the carbonyl carbon, and the resulting diastereomers (cis/trans alcohols) can often be separated chromatographically, allowing for discrete biological evaluation of each stereoisomer.
This protocol introduces a basic nitrogen atom, which can be critical for salt formation, improved solubility, and key interactions with biological targets.
-
Objective: To convert the ketone into a primary or secondary amine.
-
Reaction:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE) (0.2 M), add the desired amine (e.g., ammonium acetate for a primary amine, or a primary amine like methylamine for a secondary amine) (2.0 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Expertise & Causality: Sodium triacetoxyborohydride is the reagent of choice for reductive amination because it is milder than other hydrides (like sodium cyanoborohydride) and selectively reduces the protonated imine intermediate without significantly reducing the starting ketone.
Bioisosteric Replacement of the Cyano Group
The cyano group can be replaced with other functionalities to probe the electronic and steric requirements of the target binding pocket.
The tetrazole ring is a well-established non-classical bioisostere for a carboxylic acid, offering a similar acidic pKa and steric profile but with improved metabolic stability and cell permeability.
-
Objective: To convert the nitrile into a 5-substituted 1H-tetrazole.
-
Reaction:
-
In a sealed tube, combine the starting nitrile (1.0 eq), sodium azide (NaN₃) (3.0 eq), and triethylamine hydrochloride (3.0 eq) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) (0.5 M).
-
Heat the reaction mixture to 120-130 °C for 12-18 hours. Caution: Azides are explosive; conduct this reaction with appropriate safety shielding.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully add 1 M HCl to the mixture until the pH is ~2-3.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
-
-
Expertise & Causality: This [3+2] cycloaddition reaction is a standard method for tetrazole synthesis. Triethylamine hydrochloride acts as a mild acid catalyst to protonate the azide, increasing its reactivity. The acidic workup ensures the final tetrazole product is in its neutral, protonated form.
SAR Analysis Workflow and Data Interpretation
A successful derivatization campaign must be paired with a systematic biological evaluation and data analysis workflow.
Caption: Iterative workflow for SAR-driven drug discovery.
Data Presentation: Hypothetical SAR Table
Once a library of analogs is synthesized and tested, the data should be organized to facilitate clear interpretation. The table below presents a hypothetical example for a generic kinase inhibitor program.
| Compound ID | Modification Vector | R-Group | Biological Activity (IC₅₀, nM) |
| LEAD-01 | Parent Compound | =O | 250 |
| DERIV-02 | Ketone Reduction | -OH (trans) | 85 |
| DERIV-03 | Ketone Reduction | -OH (cis) | 450 |
| DERIV-04 | Reductive Amination | -NH₂ (trans) | 55 |
| DERIV-05 | Reductive Amination | -NHCH₃ (trans) | 30 |
| DERIV-06 | Cyano to Tetrazole | -CN → 1H-tetrazol-5-yl | 180 |
Interpretation of Hypothetical Data:
-
Ketone Reduction (DERIV-02 vs. DERIV-03): The significant increase in potency for the trans-alcohol (85 nM) compared to both the parent ketone and the cis-alcohol suggests a specific hydrogen bond interaction that is highly sensitive to the stereochemistry at this position. The trans orientation likely places the hydroxyl in an optimal position to act as a hydrogen bond donor with a key residue in the active site.
-
Reductive Amination (DERIV-04 & DERIV-05): The introduction of a basic amine improves potency, with the secondary amine (-NHCH₃) being more potent than the primary amine (-NH₂). This may indicate a favorable ionic interaction complemented by a beneficial hydrophobic interaction from the methyl group.
-
Cyano to Tetrazole (DERIV-06): The conversion to a tetrazole slightly improves potency over the parent compound. This suggests that the binding site can accommodate a larger, acidic group at this position, opening a new avenue for optimization.
Analytical Characterization and Quality Control
The integrity of any SAR study depends on the confirmed identity and purity of the tested compounds. Each new derivative must be rigorously characterized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure. The appearance of new signals (e.g., a carbinol proton in the ¹H NMR after ketone reduction) and the disappearance of starting material signals provide definitive structural evidence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Chromatography (HPLC): High-Performance Liquid Chromatography, typically with UV and/or MS detection, is the standard for determining the purity of the final compound.[13] For SAR studies, purity should ideally be >95% to ensure that the observed biological activity is attributable to the compound of interest.
Conclusion
The this compound scaffold is a versatile platform for medicinal chemistry exploration. The strategic derivatization of its ketone and cyano functionalities provides a powerful means to systematically probe the chemical space around the core structure. By combining the robust synthetic protocols outlined herein with a rigorous analytical and biological testing workflow, researchers can effectively build detailed structure-activity relationships, paving the way for the discovery of novel and potent therapeutic agents.
References
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- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 8, 2026.
- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved January 8, 2026.
- NIH National Library of Medicine. (n.d.).
- NIH National Library of Medicine. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved January 8, 2026.
- ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Bioisosterism of Fluorine and Cyano as Indole Substituents.
- University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved January 8, 2026.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. Retrieved January 8, 2026.
- Royal Society of Chemistry. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Retrieved January 8, 2026.
- NIH National Library of Medicine. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved January 8, 2026.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved January 8, 2026.
- Drug Design Org. (n.d.). Bioisosterism. Retrieved January 8, 2026.
- Antpedia. (n.d.). Analytical method of cyclohexanone Std. Retrieved January 8, 2026.
- MySkinRecipes. (n.d.). This compound. Retrieved January 8, 2026.
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- Advanced ChemBlocks. (n.d.). This compound. Retrieved January 8, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 56326-98-8. Retrieved January 8, 2026.
- NIH National Library of Medicine. (2023).
- PubMed. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Retrieved January 8, 2026.
- PubMed. (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved January 8, 2026.
- AccelaChem. (n.d.). 56326-98-8,this compound. Retrieved January 8, 2026.
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Application Notes and Protocols for the Characterization of 4-Cyano-4-(4-fluorophenyl)cyclohexanone and its Reaction Products
Introduction
4-Cyano-4-(4-fluorophenyl)cyclohexanone is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its molecular structure, featuring a quaternary carbon, a nitrile group, a ketone, and a fluorinated aromatic ring, presents a unique analytical challenge.[3][4][5][6][7][8] The purity and characterization of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides a suite of analytical methods for the in-depth characterization of this compound and its potential reaction products. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this vital synthetic intermediate.
Synthetic Pathway and Potential Impurities
A common synthetic route to this compound involves a Michael addition of 4-fluorophenylacetonitrile to methyl acrylate, followed by a Dieckmann condensation.[9] This multi-step synthesis can lead to a variety of impurities and byproducts.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities. The primary reaction steps and potential side products are outlined below:
-
Step 1: Michael Addition: 4-fluorophenylacetonitrile reacts with methyl acrylate in the presence of a base to form the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid.
-
Step 2: Dieckmann Condensation: The pimelate intermediate undergoes an intramolecular cyclization to yield 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone.
-
Step 3: Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated to afford the final product, this compound.
Potential Impurities and Byproducts:
-
Unreacted Starting Materials: 4-fluorophenylacetonitrile and methyl acrylate.
-
Michael Addition Intermediate: Dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid.
-
Dieckmann Condensation Intermediate: 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone.
-
Byproducts of Michael Addition: Potential for 1,2-addition products or polymerization of methyl acrylate.[10][11]
-
Byproducts of Dieckmann Condensation: Intermolecular condensation products or products of incomplete cyclization.[1][12][13]
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from its impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and quantifying its related substances. A reverse-phase method is generally suitable for this compound.
Rationale for Method Design:
-
Column: A C18 column is a versatile choice for the separation of moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of both the main compound and a range of potential impurities with varying polarities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution.[14]
-
Detector: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 238 nm) provides good sensitivity.
Detailed HPLC Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the dissolution solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 238 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities against a reference standard if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, such as residual starting materials and low molecular weight byproducts.
Rationale for Method Design:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating a range of organic compounds.
-
Injection: Splitless injection is preferred for trace analysis of impurities.
-
Temperature Program: A temperature gradient allows for the separation of compounds with different boiling points.[15]
-
Detector: Mass spectrometry provides structural information for peak identification through fragmentation patterns.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Rationale for NMR Analysis:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a clean spectrum with high sensitivity to the electronic environment of the fluorine atom.[16][17][18]
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | Standard zg30 | Standard zgpg30 | Standard zg |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2 s | 2 s | 2 s |
-
Expected Chemical Shifts (Predicted):
-
¹H NMR: Signals for the aromatic protons on the fluorophenyl ring (around 7.0-7.5 ppm) and the aliphatic protons of the cyclohexanone ring (around 2.0-3.0 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (around 205-215 ppm), nitrile carbon (around 115-125 ppm), aromatic carbons, and aliphatic carbons.
-
¹⁹F NMR: A single resonance for the fluorine atom on the aromatic ring. The chemical shift will be dependent on the reference standard used.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.
Rationale for FT-IR Analysis:
-
Ketone C=O stretch: A strong absorption band is expected for the carbonyl group.
-
Nitrile C≡N stretch: A characteristic sharp absorption is indicative of the cyano group.[19][20]
-
Aromatic C=C and C-H stretches: Bands corresponding to the fluorophenyl ring.
-
C-F stretch: An absorption band indicating the presence of the carbon-fluorine bond.
Detailed FT-IR Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
FT-IR Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample in the instrument and collect the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C≡N (Nitrile) | ~2240 (sharp) |
| Aromatic C=C | ~1600, ~1500 |
| Aromatic C-H | ~3100-3000 |
| Aliphatic C-H | ~2950-2850 |
| C-F | ~1250-1000 |
Relationship Between Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound and its reaction products. A multi-technique approach, combining chromatography and spectroscopy, is essential for unambiguously confirming the identity, assessing the purity, and identifying potential impurities. Adherence to these protocols will ensure the high quality of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
- Adelstein, G. W. (1984). U.S. Patent No. 4,460,604. Washington, DC: U.S.
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- Organic Chemistry Portal.
- Master Organic Chemistry.
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- Quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. (n.d.). [Link]
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- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
- ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)
- ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]
- Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. (2020). PubMed. [Link]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. westmont.edu [westmont.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyano-4-(4-fluorophenyl)cyclohexanone as a Key Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
The relentless pursuit of higher crop yields and enhanced food security necessitates the development of novel, more effective, and environmentally benign agrochemicals. Within the synthetic chemist's toolkit, fluorinated building blocks have gained prominence for their ability to impart unique and desirable properties to active ingredients, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity for better plant uptake. 4-Cyano-4-(4-fluorophenyl)cyclohexanone stands out as a pivotal intermediate, particularly in the synthesis of next-generation fungicides. Its rigid cyclohexanone core, coupled with the electronically distinct fluorophenyl and cyano moieties, provides a versatile scaffold for the construction of complex and highly active agrochemical molecules.[1][2] This document serves as a comprehensive technical guide for researchers and scientists, providing detailed protocols for the synthesis and application of this crucial intermediate in the development of potent agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 56326-98-8 | [3][4][5] |
| Molecular Formula | C₁₃H₁₂FNO | [3][4][5] |
| Molecular Weight | 217.24 g/mol | [3][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 91-94 °C | [1] |
| Boiling Point | 373.6±42.0 °C (Predicted) | [1] |
| Density | 1.19±0.1 g/cm³ (Predicted) | [1] |
| Storage | Sealed in a dry, room temperature environment. | [2] |
Synthetic Protocol 1: Preparation of the Intermediate this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. This protocol is adapted from a well-established route, providing a reliable method for obtaining the key intermediate.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Part A: Synthesis of Dimethyl 4-cyano-4-(p-fluorophenyl)pimelate
-
To a solution of p-fluorophenylacetonitrile and methyl acrylate in tert-butyl alcohol, add a catalytic amount of 40% methanolic tetramethylammonium hydroxide (Triton B®).
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, dilute the mixture with water and benzene.
-
Separate the organic phase, wash successively with dilute hydrochloric acid, water, and brine.
-
Remove the solvent under reduced pressure and distill the residue to obtain the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid.
Part B: Synthesis of 2-Carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone
-
To a solution of the dimethyl ester from Part A in tetrahydrofuran (THF), add potassium tert-butoxide.
-
Heat the mixture at reflux for approximately 4.5 hours.
-
Cool the reaction mixture in an ice bath and add aqueous acetic acid.
-
Recover the organic layer and dilute with benzene.
-
Wash the organic solution with sodium bicarbonate, water, and brine.
-
Remove the solvents by evaporation under reduced pressure to yield the product as a gum.
Part C: Synthesis of 4-Cyano-4-(p-fluorophenyl)cyclohexanone
-
Prepare a reaction mixture of the 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone from Part B in glacial acetic acid and 10% aqueous sulfuric acid.
-
The decarboxylation reaction proceeds to yield the final product, 4-Cyano-4-(p-fluorophenyl)cyclohexanone.
-
The product can be isolated and purified using standard techniques such as extraction and recrystallization.
Application Protocol: Synthesis of a Representative Triazole Fungicide
The ketone functionality of this compound is a key handle for its elaboration into more complex fungicidal structures. A common and effective strategy involves the conversion of the ketone to a spiro-epoxide, followed by nucleophilic ring-opening with 1,2,4-triazole. This pathway is characteristic of the synthesis of many potent triazole fungicides which act by inhibiting the cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.
Synthetic Workflow from Intermediate to a Triazole Fungicide Analog
Caption: Plausible synthetic route to a triazole fungicide analog.
Step-by-Step Methodology
Part A: Epoxidation via Corey-Chaykovsky Reaction
Rationale: The Corey-Chaykovsky reaction is a well-established method for the conversion of ketones to epoxides using a sulfur ylide. This reaction is known for its high efficiency and stereoselectivity.
-
Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend sodium hydride (a 60% dispersion in mineral oil, washed with hexane) in anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture to approximately 50°C until the evolution of hydrogen ceases, yielding a solution of methylsulfinyl carbanion.
-
Cool the solution to room temperature and then further to 10°C in an ice-water bath.
-
Add trimethylsulfoxonium iodide in one portion.
-
Stir the resulting solution at room temperature for 10 minutes to form the sulfur ylide.
-
Epoxidation: To the prepared ylide solution, add a solution of this compound in anhydrous DMSO dropwise, maintaining the temperature below 25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude spiro-epoxide, which can be purified by column chromatography on silica gel.
Part B: Ring-Opening with 1,2,4-Triazole
Rationale: The epoxide ring is susceptible to nucleophilic attack. 1,2,4-triazole, in the presence of a base, acts as a potent nucleophile, leading to the formation of the desired triazole-containing fungicide.
-
In a round-bottom flask, dissolve the spiro-epoxide from Part A in a suitable solvent such as dimethylformamide (DMF).
-
Add 1,2,4-triazole and a base, such as potassium carbonate.
-
Heat the reaction mixture to a temperature between 80-120°C and stir for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the final compound by recrystallization or column chromatography to obtain the representative triazole fungicide analog.
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile intermediate for the synthesis of advanced agrochemicals. The protocols detailed herein provide a robust framework for both the synthesis of the intermediate itself and its subsequent elaboration into a potent triazole fungicide analog. The strategic incorporation of the fluorophenyl and cyano groups within this scaffold offers significant opportunities for the development of new crop protection agents with improved efficacy, selectivity, and environmental profiles. Future research in this area could focus on the enantioselective synthesis of these compounds to further enhance their biological activity and reduce off-target effects, a critical consideration in the development of modern, sustainable agricultural solutions.
References
- MySkinRecipes. This compound. [Link]
- XINDAO. This compound cas:56326-98-8. [Link]
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
Sources
Application Note & Protocol: Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone Derivatives via Flow Chemistry
Abstract
This document provides a detailed application note and a comprehensive protocol for the synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone derivatives, key intermediates in pharmaceutical development. By leveraging the principles of continuous flow chemistry, this guide demonstrates a safer, more efficient, and scalable alternative to traditional batch processing. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for the synthesis of this important molecular scaffold. We will delve into the rationale behind experimental design, safety considerations for hazardous reagents, and a step-by-step guide to setting up and running the synthesis in a continuous flow system.
Introduction: The Significance of 4-Aryl-4-cyanocyclohexanones and the Case for Flow Chemistry
4-Aryl-4-cyanocyclohexanone derivatives are pivotal structural motifs in medicinal chemistry, forming the core of various therapeutic agents. The specific target of this guide, this compound[1][2], and its analogues are precursors to a range of biologically active molecules, including analgesics.[3] The synthesis of these compounds traditionally involves the cyanation of a cyclohexanone precursor, a reaction that often employs hazardous cyanide sources and can be challenging to control in conventional batch reactors.
Continuous flow chemistry offers a transformative approach to chemical synthesis, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.[4][5][6][7][8] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides numerous advantages over batch methods, including:
-
Enhanced Safety: The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic events or accidental releases.[7][8] This is particularly crucial when handling toxic reagents like trimethylsilyl cyanide (TMSCN).[9][10]
-
Improved Process Control: Flow reactors enable precise control over temperature, pressure, and residence time, leading to more consistent product quality, higher yields, and improved selectivity.[5][6]
-
Scalability: Scaling up a flow chemistry process is typically more straightforward than batch processes, often involving running the system for longer durations or by numbering up reactors, thus avoiding extensive re-validation.[4][5]
-
Increased Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to faster reaction times and increased throughput.[4][6]
This guide will focus on the application of these principles to the synthesis of this compound, providing a practical framework for its implementation in a laboratory or manufacturing setting.
Reaction Scheme & Mechanism Overview
The synthesis of this compound typically proceeds via a conjugate addition of a cyanide source to a 4-(4-fluorophenyl)cyclohex-2-en-1-one precursor, or through the cyanation of a pre-formed enolate or silyl enol ether of 4-(4-fluorophenyl)cyclohexanone. For the purposes of this flow chemistry protocol, we will focus on the addition of trimethylsilyl cyanide (TMSCN) to 4-(4-fluorophenyl)cyclohex-2-en-1-one, a method that benefits greatly from the precise control offered by a continuous flow setup.
Reaction:
4-(4-fluorophenyl)cyclohex-2-en-1-one + (CH₃)₃SiCN → this compound
The reaction is typically catalyzed by a Lewis acid or a suitable activating agent to facilitate the addition of the cyanide group. TMSCN is a less hazardous alternative to hydrogen cyanide and its use is well-documented in cyanation reactions.[9][11]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the continuous flow synthesis of this compound.
Caption: Workflow for the continuous synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization of reaction parameters (temperature, residence time, concentrations) is recommended to achieve the desired yield and purity.
Reagent and Solution Preparation
Solution A: Substrate Solution
-
Dissolve 4-(4-fluorophenyl)cyclohex-2-en-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a final concentration of 0.5 M.
Solution B: Cyanide Source Solution
-
In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylsilyl cyanide (TMSCN) (1.2 eq) in anhydrous THF to a final concentration of 0.6 M.
Solution C: Catalyst Solution (Optional, but Recommended)
-
Dissolve a catalytic amount of a suitable Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) (0.05 eq), in anhydrous THF to a final concentration of 0.025 M.
Flow Reactor Setup
The following diagram illustrates a typical setup for this synthesis.
Caption: Schematic of the continuous flow reactor setup.
-
Pumps: Three high-pressure syringe pumps are required to deliver the reagent solutions at precise flow rates.
-
Mixer: A T-mixer or a more efficient micromixer is used to ensure rapid and homogeneous mixing of the reagent streams.
-
Reactor: A PFA or stainless steel capillary tubing reactor coil of a known volume is submerged in a temperature-controlled bath (heater/chiller).
-
Back Pressure Regulator (BPR): A BPR is used to maintain the system pressure, preventing solvent boiling and ensuring consistent flow.
Reaction Execution
-
System Priming: Prime the pumps and the reactor system with the reaction solvent (anhydrous THF) to remove any air and ensure a stable flow.
-
Initiate Flow: Set the flow rates for each pump according to the desired residence time and stoichiometry. A good starting point is provided in the table below.
-
Temperature Control: Set the desired reaction temperature on the heater/chiller unit.
-
Reaction Monitoring: Once the system has reached a steady state, the reaction can be monitored by collecting samples from the outlet and analyzing them by a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Collection: The product stream is collected in a flask containing a quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize any unreacted TMSCN and hydrolyze the silyl ether intermediate.
Proposed Starting Conditions
| Parameter | Suggested Value | Rationale |
| Flow Rate (Solution A) | 0.2 mL/min | Determines the overall throughput. |
| Flow Rate (Solution B) | 0.2 mL/min | To maintain a 1:1.2 molar ratio with the substrate. |
| Flow Rate (Solution C) | 0.1 mL/min | To introduce the catalyst into the reaction mixture. |
| Total Flow Rate | 0.5 mL/min | The sum of the individual flow rates. |
| Reactor Volume | 5 mL | A common volume for lab-scale flow reactors. |
| Residence Time | 10 minutes | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | 25 °C (Room Temp) | A mild starting temperature; can be optimized. |
| Pressure (BPR) | 10 bar (145 psi) | To prevent solvent outgassing and ensure stable flow. |
Work-up and Purification
-
After collection, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.
Safety and Hazard Management
The use of trimethylsilyl cyanide necessitates strict safety protocols.[9]
-
Engineering Controls: All manipulations involving TMSCN should be performed in a certified chemical fume hood. The flow reactor system should be placed within the fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[10]
-
Quenching and Waste Disposal: Have a quenching solution (e.g., a mixture of aqueous sodium hydroxide and bleach) readily available to neutralize any spills.[9] All waste containing cyanide must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Leak Detection: Regularly inspect the flow system for any leaks, especially at the fittings and connections.
Conclusion
This application note provides a foundational protocol for the synthesis of this compound derivatives using continuous flow chemistry. By adopting this methodology, researchers can benefit from the inherent safety, control, and scalability that flow chemistry offers.[4][5][6][7][8] The provided protocol serves as a robust starting point, and further optimization of the reaction parameters is encouraged to achieve the best possible results for specific applications. The principles and techniques outlined here are broadly applicable to the synthesis of other 4-aryl-4-cyanocyclohexanone derivatives and other reactions involving hazardous reagents or requiring precise control.
References
- SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Syrris. Flow Chemistry in the Pharmaceutical Industry.
- Taylor & Francis Online. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry.
- H.E.L Group. (2024, July 11). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
- Mahmoud, A. R. (2025, October 10). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.
- Reaction Chemistry & Engineering (RSC Publishing).
- Wikipedia. Trimethylsilyl cyanide.
- Bio-Rad. (2010, November 10).
- Vieira, T., et al. (2020, May 21). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar.
- PubMed. (2020, May 21). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- ResearchGate. Safe Use of Hazardous Chemicals in Flow | Request PDF.
- Reaction Chemistry & Engineering (RSC Publishing). Continuous-flow liquid-phase dehydrogenation of 1,4-cyclohexanedione in a structured multichannel reactor.
- ACS Sustainable Chemistry & Engineering. (2021, April 15). Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Conditions.
- Semantic Scholar. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- NIH. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients.
- Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- NIH. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- Advanced ChemBlocks. This compound.
- PubMed Central - NIH. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs.
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
- Santa Cruz Biotechnology. This compound | CAS 56326-98-8.
- Parchem. 4-CYANO-4-(3-FLUOROPHENYL)CYCLOHEXANONE (Cas 577036-07-8).
- Vapourtec Ltd. (2020, April 16).
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- 9. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzymatic Reactions Involving 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Introduction: The Strategic Value of Chiral Intermediates
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral molecules, particularly amines and alcohols, form the backbone of a vast array of pharmaceuticals, where stereochemistry dictates efficacy and safety. 4-Cyano-4-(4-fluorophenyl)cyclohexanone stands as a valuable prochiral intermediate, a molecular scaffold primed for the strategic introduction of chirality.[1][2] Its derivatives are key building blocks in the synthesis of centrally acting muscle relaxants and other neuroactive compounds.[1] Biocatalysis, leveraging the exquisite stereoselectivity of enzymes, offers a green, efficient, and highly precise alternative to traditional chemical synthesis for producing these vital chiral intermediates.[3][4]
This guide provides an in-depth exploration of two powerful enzymatic transformations of this compound: the stereoselective reduction of the ketone to form chiral cyclohexanols and the asymmetric reductive amination to yield chiral cyclohexylamines. We will delve into the mechanistic underpinnings of these reactions, catalyzed by ketoreductases (KREDs) and transaminases (ATAs) respectively, and provide detailed, field-tested protocols for enzyme screening and reaction optimization.
Part 1: Stereoselective Ketone Reduction with Ketoreductases (KREDs)
The Principle of KRED-Mediated Asymmetric Reduction
Ketoreductases (KREDs), also known as carbonyl reductases, are a class of oxidoreductase enzymes (EC 1.1.1.184) that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] This transformation is of immense industrial importance for producing enantiopure alcohols, which are versatile chiral building blocks.[4] The reaction's precision stems from the enzyme's three-dimensional active site, which orients the ketone substrate in a specific conformation relative to a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).[1]
The general reaction is depicted below:
Caption: KRED-catalyzed reduction of the ketone to a chiral alcohol.
Cofactor Regeneration: The Key to Economic Viability
The high cost of NAD(P)H makes its use in stoichiometric amounts prohibitive for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential.[5][6] This is typically achieved by coupling the primary KRED reaction with a secondary reaction catalyzed by a dehydrogenase that oxidizes a cheap sacrificial substrate, thereby reducing the oxidized cofactor (NAD(P)+) back to its active form (NAD(P)H).
Two common and robust cofactor regeneration systems are:
-
Isopropanol (IPA)/Alcohol Dehydrogenase (ADH): Many KREDs themselves possess sufficient alcohol dehydrogenase activity to oxidize isopropanol to acetone, regenerating the NAD(P)H cofactor. This is a simple and cost-effective system.[1][3]
-
Glucose/Glucose Dehydrogenase (GDH): For KREDs that do not efficiently utilize isopropanol, a separate enzyme, glucose dehydrogenase (GDH), can be added. GDH oxidizes glucose to gluconolactone, regenerating the NAD(P)H.[7]
Caption: Schematic of an enzymatic cofactor regeneration system.
Protocol: Screening for KRED Activity
The most efficient way to identify a suitable KRED for a novel substrate is to perform a screen using a panel of diverse enzymes. Commercially available screening kits, such as the Codex® KRED Screening Kit, provide a curated selection of enzymes with broad substrate ranges and stereoselectivities.[1][3][5]
Objective: To identify KREDs that effectively reduce this compound to the corresponding chiral alcohol and to determine the stereoselectivity of the transformation.
Materials:
-
This compound (Substrate)
-
KRED Recycle Mix (containing cofactor and, if needed, GDH)
-
Isopropanol (IPA)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., 100 mM Potassium Phosphate or Triethanolamine, pH 7.0)
-
2 mL microcentrifuge tubes or glass vials
-
Shaking incubator
-
Analytical equipment for chiral analysis (e.g., HPLC or GC with a chiral column)
Screening Procedure (adapted from Codexis protocols): [1][2][3]
-
Enzyme Preparation: Weigh approximately 10 mg of each KRED from the screening kit into separate, labeled 2 mL vials.
-
Substrate Stock Solution: Prepare a 100 mg/mL stock solution of this compound in DMSO. Rationale: DMSO is a versatile solvent for many organic compounds and is generally tolerated by KREDs at low concentrations (typically ≤5% v/v).[2]
-
Reaction Buffer Preparation (IPA Recycling System):
-
Prepare the KRED Recycle Mix P (for NADPH-dependent, IPA-coupled enzymes) in the appropriate buffer (e.g., 100 mM Potassium Phosphate, pH 7.0) according to the manufacturer's instructions. This solution will contain the NADP+ cofactor.
-
-
Reaction Setup:
-
To each vial containing a KRED, add 0.9 mL of the reconstituted KRED Recycle Mix P. Mix gently until the enzyme is dissolved.
-
Add 0.1 mL of a solution of the substrate in isopropanol (prepare by adding ~1 mmol of substrate to 4 mL of isopropanol).
-
Alternatively, for substrates with poor solubility in isopropanol, add 0.9 mL of the recycle mix to the enzyme, then initiate the reaction by adding 10 µL of the 100 mg/mL substrate stock in DMSO.
-
-
Incubation: Seal the vials and incubate at 30°C with vigorous shaking (~200-250 rpm) for 24 hours. Rationale: A 24-hour endpoint provides sufficient time for most enzymes to show activity. The chosen temperature is a good compromise for the stability and activity of most mesophilic enzymes.
-
Work-up and Analysis:
-
Quench the reaction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Vortex thoroughly to extract the product.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new vial for analysis.
-
Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and enantiomeric excess (% ee) of the alcohol product.
-
| Parameter | Recommended Starting Conditions |
| Substrate Conc. | 10-50 g/L |
| Enzyme Conc. | ~10 g/L |
| Buffer | 100 mM KPO4, pH 7.0 |
| Co-solvent | 10% Isopropanol or <5% DMSO |
| Cofactor System | NAD(P)H with IPA or Glucose/GDH |
| Temperature | 30°C |
| Time | 24 h |
Part 2: Asymmetric Reductive Amination with Transaminases (ATAs)
The Principle of ATA-Mediated Reductive Amination
Amine transaminases (ATAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[8] This reaction provides a direct and highly stereoselective route to chiral primary amines from prochiral ketones.[9] The reaction proceeds via a "ping-pong" mechanism, where the PLP cofactor is first aminated by the amine donor to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the ketone substrate.
To drive the reaction equilibrium towards product formation, a large excess of a simple, inexpensive amine donor like isopropylamine is typically used.[10] The acetone co-product is volatile and its removal can further shift the equilibrium.
Caption: ATA-catalyzed synthesis of a chiral amine from a ketone.
Protocol: Screening for ATA Activity
Similar to KREDs, screening a panel of diverse ATAs is the most effective strategy for identifying an enzyme with high activity and stereoselectivity for this compound.
Objective: To identify ATAs that convert this compound into the corresponding chiral amine and to determine the diastereomeric and enantiomeric purity of the product.
Materials:
-
This compound (Substrate)
-
Pyridoxal-5'-phosphate (PLP) cofactor[6]
-
Isopropylamine (amine donor)[6]
-
Buffer solution (e.g., 100 mM Triethanolamine, pH 7.5-8.5)[10]
-
Dimethyl sulfoxide (DMSO)
-
2 mL microcentrifuge tubes or glass vials
-
Shaking incubator
-
Analytical equipment for chiral analysis (e.g., HPLC or GC with a chiral column)
Screening Procedure (adapted from Codexis and literature protocols): [6][11][12]
-
Enzyme Preparation: Weigh approximately 10 mg of each ATA from the screening kit into separate, labeled 2 mL vials.
-
Substrate Stock Solution: Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
Reaction Buffer Preparation:
-
In a 50 mL vessel, prepare the reaction buffer by combining:
-
20 mL DI water
-
1.8 g (2.5 mL) isopropylamine
-
0.5 g triethanolamine
-
8 mg PLP
-
-
Adjust the pH to 7.5-8.5 if necessary. Prepare this solution fresh. Rationale: Isopropylamine serves as the amine donor. PLP is the essential cofactor for ATAs. Triethanolamine is a commonly used buffer that performs well in these reactions.[6][10]
-
-
Reaction Setup:
-
To each vial containing an ATA, add 0.9 mL of the reaction buffer. Mix gently until the enzyme is dissolved.
-
Initiate the reactions by adding 10 µL of the 100 mg/mL substrate stock in DMSO to each vial.
-
-
Incubation: Seal the vials and incubate at 30-40°C with vigorous shaking (~200-250 rpm) for 24 hours.
-
Work-up and Analysis:
-
Basify the reaction mixture to pH >11 by adding a small amount of 1M NaOH. Rationale: This ensures the amine product is in its free base form, facilitating extraction into an organic solvent.
-
Extract the product by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or MTBE) and vortexing thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new vial for analysis.
-
Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and the diastereomeric and enantiomeric excess of the amine product. For GC analysis, derivatization may be required.[13]
-
| Parameter | Recommended Starting Conditions |
| Substrate Conc. | 10-30 g/L |
| Enzyme Conc. | ~10 g/L |
| Buffer | 100 mM Triethanolamine, pH 7.5-8.5 |
| Amine Donor | 1M Isopropylamine |
| Cofactor | 1 mM PLP |
| Temperature | 30-40°C |
| Time | 24 h |
Part 3: Workflow and Product Analysis
General Experimental Workflow
The path from initial screening to an optimized process follows a logical progression. The workflow diagram below outlines the key stages.
Caption: General workflow for a biocatalytic process development.
Analytical Methods for Chiral Product Analysis
Accurate determination of conversion and stereoselectivity is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques for separating and quantifying enantiomers and diastereomers.[4][14][15][16]
-
Chiral HPLC: This is a versatile and widely used method. Columns with polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based CSPs (e.g., α1-acid glycoprotein) are often effective for separating chiral alcohols and amines.[17][18][19] A typical starting mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol with a small amount of an amine modifier (like diethylamine) for amine analytes.[18]
-
Chiral GC: This method offers high resolution and is particularly suitable for volatile compounds. The amine products may require derivatization (e.g., with trifluoroacetic anhydride or heptafluorobutyl chloroformate) to improve their volatility and chromatographic behavior.[13] Cyclodextrin-based chiral columns are commonly used.[14][15][20]
Method development for chiral separations is often empirical, and screening different chiral columns and mobile phases is recommended to achieve baseline separation of the enantiomers/diastereomers.[16]
Conclusion and Future Outlook
The enzymatic transformation of this compound using ketoreductases and transaminases represents a powerful strategy for the synthesis of high-value chiral intermediates. The protocols outlined in this guide provide a robust framework for researchers to screen for suitable biocatalysts and develop efficient synthetic processes. As the field of protein engineering continues to advance, the creation of bespoke enzymes with tailored activities and selectivities will further expand the utility of biocatalysis, enabling the sustainable and economical production of complex pharmaceutical agents.
References
- Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels.
- ResearchGate. (n.d.). Various methods of cofactor regeneration.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260.
- Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Mangas-Sanchez, J., et al. (2015). ω-Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry, 13(34), 8843–8851.
- Ramesh, C. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Journal of Molecular Structure, 1262, 133036.
- Schober, M., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(16), 9034-9063.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Snow, N. H. (2018). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Kelly, P. P., et al. (2018).
- Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- ResearchGate. (n.d.). The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2015). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol.
- MySkinRecipes. (n.d.). This compound.
- Moos, M., et al. (2021).
- Google Patents. (n.d.).
- G., et al. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 3(5), 374-378.
- France, S. P., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography.
Sources
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Abstract
The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites has revolutionized protein engineering, enabling the introduction of novel chemical functionalities for a myriad of applications in research and drug development. This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-cyano-L-phenylalanine (pCNF or pCNPhe), a versatile UAA, into proteins expressed in Escherichia coli. The cyano group of pCNF serves as a unique spectroscopic probe and a useful chemical handle, making it an invaluable tool for studying protein structure, dynamics, and interactions. We will delve into the underlying principles of amber suppression-based UAA incorporation, the specifics of the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pCNF, and provide step-by-step protocols for expression, purification, and verification.
Introduction: The Power of an Expanded Genetic Code
The central dogma of molecular biology describes a system that utilizes a canonical set of 20 amino acids to construct proteins. While this repertoire is vast, nature's toolkit is inherently limited. Genetic code expansion technology overcomes this limitation by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode a UAA.[1][2] This is achieved through the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][4][5][6] This orthogonal pair functions independently of the host cell's endogenous translational machinery, ensuring that the UAA is specifically charged onto the engineered tRNA and incorporated only in response to the reassigned codon.[4][7]
4-cyano-L-phenylalanine stands out as a particularly useful UAA. Its key features include:
-
Minimal Perturbation: Its structure is very similar to the natural amino acid phenylalanine, minimizing the risk of significant structural perturbations to the target protein.[8]
-
Unique Spectroscopic Handle: The nitrile group (C≡N) possesses a distinct vibrational frequency in a region of the infrared (IR) spectrum that is free from interference from other protein components.[9][10] This makes pCNF an excellent vibrational reporter for probing local protein environments, hydration, and electric fields with high sensitivity.[8][10][11][12][13][14][15][16]
-
Fluorescence Reporter: The pCNF side chain also exhibits fluorescence properties that are sensitive to its local environment, including solvent exposure and proximity to quenching residues, making it a useful probe for studying protein folding and binding events.[17][18]
-
Chemical Handle: The cyano group can participate in various chemical reactions, enabling bioconjugation strategies for attaching other molecules like therapeutic payloads or imaging agents to the protein.[19]
This guide will provide researchers with the foundational knowledge and practical protocols to successfully leverage pCNF incorporation in their own experimental systems.
The Orthogonal System for pCNF Incorporation
The successful site-specific incorporation of pCNF relies on an engineered orthogonal translation system, most commonly derived from the tyrosyl-tRNA synthetase/tRNA pair of Methanocaldococcus jannaschii (Mj) or the tryptophanyl-tRNA synthetase/tRNA pair of E. coli.[4][20]
Key Components
-
Engineered Aminoacyl-tRNA Synthetase (pCNF-RS): An evolved aaRS that specifically recognizes pCNF and not any of the 20 canonical amino acids.[21] The active site of a parent synthetase (e.g., MjTyrRS) is mutated through directed evolution to create a binding pocket that accommodates the cyano-substituted phenyl ring.[21]
-
Orthogonal Suppressor tRNA (tRNACUA): A tRNA whose anticodon has been mutated to 'CUA' to recognize the UAG amber stop codon.[4] This tRNA is not recognized by any of the host cell's endogenous synthetases but is specifically acylated with pCNF by the engineered pCNF-RS.
-
Target Gene with Amber Codon: The gene of interest must be mutated at the desired incorporation site to contain an in-frame UAG codon.
-
Expression Host: Typically an E. coli strain like BL21(DE3) is used, which is amenable to high-level recombinant protein expression.[20]
The interplay of these components is illustrated in the workflow below.
Figure 1: General workflow for pCNF incorporation in E. coli.
The Polyspecificity of pCNF-RS
An interesting and highly useful characteristic of some evolved pCNF synthetases is their "polyspecificity". While they exclude all 20 canonical amino acids, they can recognize and charge other phenylalanine analogs with similar sizes and chemical properties.[21] This allows for the incorporation of a range of related cyano compounds or other UAAs without needing to re-engineer the synthetase.
| Unnatural Amino Acid (UAA) | Structure (Side Chain) | Key Application |
| 4-Cyano-L-phenylalanine (pCNF) | -CH₂-C₆H₄-C≡N | IR/Fluorescence Probe, Chemical Handle |
| 4-Ethynyl-L-phenylalanine (pEFF) | -CH₂-C₆H₄-C≡CH | Click Chemistry Handle (Alkyne) |
| 4-Azido-L-phenylalanine (pAzF) | -CH₂-C₆H₄-N₃ | Click Chemistry, Photocrosslinking |
| 4-Acetyl-L-phenylalanine (pAcF) | -CH₂-C₆H₄-CO-CH₃ | Ketone Handle for Bioconjugation |
Table 1: Examples of UAAs that may be incorporated by a polyspecific pCNF-RS. Researchers should empirically validate incorporation for each specific UAA and synthetase variant.
Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of pCNF into a target protein expressed in E. coli.
Protocol 1: Plasmid Preparation and Transformation
This protocol describes the preparation of the necessary plasmids and their introduction into the expression host. A two-plasmid system is common, such as a pET-family vector for the target protein and a pEVOL vector for the synthetase/tRNA pair.[1]
Causality: A two-plasmid system allows for differential control over the expression of the target protein and the orthogonal machinery. The pEVOL plasmid, for instance, often has the synthetase under an arabinose-inducible promoter and the tRNA under a constitutive promoter.[1]
Materials:
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position (e.g., pET28a-TargetGene-TAG).
-
Plasmid encoding the pCNF-RS and tRNACUA (e.g., pEVOL-pCNF).
-
Chemically competent E. coli BL21(DE3) cells.
-
Luria-Bertani (LB) agar plates with appropriate antibiotics (e.g., Kanamycin for pET28a, Chloramphenicol for pEVOL).
-
Standard molecular biology reagents and equipment for plasmid transformation.
Procedure:
-
Co-transform the target gene plasmid and the pEVOL-pCNF plasmid into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol.
-
Plate the transformation mixture onto an LB agar plate containing the appropriate antibiotics for both plasmids.
-
Incubate the plate overnight at 37°C.
-
Self-Validation: Pick a single, well-isolated colony for subsequent experiments. To verify successful co-transformation, perform a colony PCR or plasmid mini-prep and restriction digest from a small overnight liquid culture grown from the selected colony.
Protocol 2: Protein Expression and UAA Incorporation
This protocol details the optimal growth and induction conditions for producing the pCNF-containing protein.
Causality: Pre-induction of the pEVOL plasmid with arabinose before inducing the target protein with IPTG ensures that a sufficient pool of pCNF-RS and tRNACUA is available to efficiently incorporate pCNF and outcompete termination by Release Factor 1 (RF1) at the UAG codon.[1] Lowering the temperature post-induction often improves protein folding and solubility.
Materials:
-
LB medium.
-
Appropriate antibiotics.
-
4-Cyano-L-phenylalanine (pCNF) stock solution (e.g., 100 mM in 0.1 M NaOH, sterile filtered).
-
L-Arabinose stock solution (e.g., 20% w/v, sterile filtered).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M, sterile filtered).
-
Shaking incubator.
Procedure:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony from the transformation plate. Grow overnight at 37°C with shaking (220 rpm).
-
The next day, use the overnight culture to inoculate 1 L of fresh LB with antibiotics in a 2.5 L baffled flask (a 1:100 dilution is typical).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
When the target OD600 is reached, add pCNF to a final concentration of 1-2 mM.[1]
-
Add L-Arabinose to a final concentration of 0.02% (w/v) to induce the expression of the pCNF-RS from the pEVOL plasmid.
-
Shake for 30-60 minutes at 37°C to allow the orthogonal machinery to accumulate.[1]
-
Reduce the incubator temperature to 18-25°C.
-
Induce target protein expression by adding IPTG to a final concentration of 0.2-1 mM.
-
Continue to express the protein for 12-18 hours at the lower temperature.
-
Self-Validation Control: Set up a parallel culture under identical conditions but without the addition of pCNF. In a successful experiment, this negative control should show very little or no full-length protein, as translation will terminate at the amber codon.
Protocol 3: Protein Purification and Verification
This protocol covers the purification of the pCNF-containing protein and methods to confirm successful incorporation.
Causality: The verification step is crucial to confirm that the observed full-length protein is not a result of read-through with a natural amino acid. Mass spectrometry provides definitive proof of the mass increase corresponding to pCNF incorporation.
Materials:
-
Standard buffers for cell lysis and protein purification (e.g., for Ni-NTA chromatography if using a His-tag).
-
SDS-PAGE analysis equipment.
-
Mass spectrometer (e.g., ESI-MS).
Procedure:
-
Harvest the cells from both the pCNF-supplemented and the negative control cultures by centrifugation.
-
Lyse the cells using your preferred method (e.g., sonication, French press).
-
Purify the target protein using an appropriate chromatography strategy (e.g., affinity chromatography, ion exchange, size exclusion).
-
Verification Step 1 (SDS-PAGE): Analyze the purified protein fractions from both cultures on an SDS-PAGE gel. A successful incorporation will show a strong band corresponding to the full-length protein from the pCNF(+) culture and a much weaker or absent band from the pCNF(-) control culture.
-
Verification Step 2 (Mass Spectrometry): Submit the purified protein for mass spectrometry analysis. The experimentally measured mass should match the theoretical mass calculated for the protein with pCNF incorporated.
| Amino Acid | Molecular Weight (Da) |
| Phenylalanine (Phe) | 165.19 |
| 4-Cyano-L-phenylalanine (pCNF) | 190.19 |
| Tyrosine (Tyr) | 181.19 |
| Tryptophan (Trp) | 204.23 |
Table 2: Molecular weights of pCNF and related aromatic amino acids. Successful incorporation of pCNF in place of Phe, Tyr, or Trp will result in a predictable mass shift.
Figure 2: Logic diagram for the self-validating experimental design.
Conclusion and Future Directions
The site-specific incorporation of 4-cyano-L-phenylalanine provides a powerful and robust method for protein engineering. The unique spectroscopic properties of the cyano group offer an unprecedented window into the molecular world, allowing for detailed studies of protein structure and dynamics in their native state.[11][16] As a chemical handle, it opens the door to creating novel bioconjugates, antibody-drug conjugates, and advanced biomaterials.[19] The continued development of more efficient and polyspecific orthogonal synthetases will further expand the utility of pCNF and related compounds, empowering researchers to ask and answer increasingly complex biological questions.
References
- An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
- L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjug
- Towards Engineering an Orthogonal Protein Translation Initi
- Translation system engineering in Escherichia coli enhances non-canonical amino acid incorpor
- Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments.PubMed.
- Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems.Profacgen.
- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli.
- Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine.Semanticscholar.org.
- Expanding the Utility of 4-Cyano-l-Phenylalanine As a Vibrational Reporter of Protein Environments.
- Structures of 4-cyano-l-phenylalanine (pCNF) and...
- Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine.PubMed.
- Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine.PMC - NIH.
- Towards Engineering an Orthogonal Protein Translation Initi
- Orthogonal translation components for in vivo incorporation of unnatural amino acids.
- A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair.PMC - NIH.
- Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites.
- Efficient incorporation of unnatural amino acids into proteins in Escherichia coli.
- Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine.
- Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Form
- Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics.
- Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes.
- Expanding the utility of 4-cyano- l -phenylalanine as a vibrational reporter of protein environments.
- An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstr
- Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine.
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- 3. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]
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- 8. researchgate.net [researchgate.net]
- 9. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. | Semantic Scholar [semanticscholar.org]
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- 17. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Welcome to the technical support center for the synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields and purity.
The target molecule, this compound, is a valuable intermediate in the development of various pharmaceutical agents.[1] The most common and direct synthetic route involves the nucleophilic addition of a cyanide anion to the carbonyl group of 4-(4-fluorophenyl)cyclohexanone. This reaction is typically performed in a biphasic system using a phase-transfer catalyst (PTC) to facilitate the transport of the cyanide ion from the aqueous phase to the organic phase where the ketone substrate resides.[2]
This guide is structured to address issues from the most common to the most complex, beginning with a rapid-response FAQ section and followed by a detailed, problem-oriented troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick, direct answers to the most common issues encountered during the synthesis.
Q1: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted starting material. What is the most likely cause? A: The most common cause is inefficient phase-transfer catalysis. This can be due to an inappropriate or degraded catalyst, incorrect solvent choice, or insufficient agitation. Ensure your phase-transfer catalyst is fresh and that the reaction mixture is being stirred vigorously to maximize the interfacial area between the aqueous and organic layers.
Q2: The yield of my reaction is consistently low (<50%). What key parameters should I investigate first? A: Low yields are often tied to three main factors:
-
Reagent Quality: The cyanide source (e.g., KCN or NaCN) must be fresh and dry. Old potassium cyanide can be less effective.[3]
-
pH of the Aqueous Phase: The reaction requires a delicate pH balance. It must be basic enough to have free cyanide ions but not so basic as to promote side reactions like self-condensation of the ketone.
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can sometimes improve the rate. However, excessive heat can lead to byproduct formation.
Q3: I'm observing a significant, unidentified byproduct in my crude NMR. What could it be? A: A likely byproduct, especially if the reaction conditions are too basic or if there are trace α-halo impurities, is a product resulting from the Favorskii rearrangement.[4][5][6] This involves a ring contraction mechanism, leading to a cyclopentanecarboxylic acid derivative.[7]
Q4: How can I effectively remove the phase-transfer catalyst during workup? A: Quaternary ammonium salt catalysts can sometimes be difficult to remove. A thorough workup with multiple aqueous washes is the first step. If it persists, washing the organic layer with dilute acid (e.g., 1M HCl) can help by protonating any residual base. For crown ethers, multiple water washes are typically sufficient due to their high water solubility.
Q5: What are the critical safety precautions when working with potassium or sodium cyanide? A: Cyanide salts are highly toxic.[8][9] All manipulations must be performed in a certified chemical fume hood.[10] Always wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.[10] Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas.[10] All cyanide-contaminated waste must be collected and disposed of as hazardous waste.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Conversion
Low conversion is a frustrating issue that points to a fundamental problem with the reaction setup or reagents.
Caption: Decision tree for troubleshooting low reaction conversion.
-
Cause 1.1: Ineffective Phase-Transfer Catalysis
-
Explanation: The cyanide ion (CN⁻) is soluble in the aqueous phase, while the ketone starting material is in the organic phase. The phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6, forms an ion pair with the cyanide, shuttling it into the organic phase to react. If the catalyst is inefficient or degraded, this transport fails, and the reaction rate plummets.
-
Solution:
-
Verify Catalyst Integrity: Ensure the PTC has been stored properly and is not visibly degraded.
-
Optimize Catalyst Choice: While TBAB is common, for cyclic ketones, 18-crown-6 can be more effective as it complexes well with the potassium ion (K⁺) of KCN, increasing the "nakedness" and nucleophilicity of the cyanide anion.
-
Increase Catalyst Loading: If yields remain low, consider increasing the PTC loading from a typical 1-5 mol% to 10 mol%.
-
-
-
Cause 1.2: Poor Reagent Quality
-
Explanation: Potassium cyanide is hygroscopic and can degrade over time, reducing the concentration of available nucleophile.[8] Similarly, solvents must be of appropriate grade and dry, as excess water can interfere with the phase-transfer equilibrium.
-
Solution:
-
Use freshly opened or properly stored KCN. It is good practice to grind the KCN into a fine powder just before use to maximize its surface area.[3]
-
Use a reliable solvent source. While the reaction is biphasic, using an anhydrous organic solvent like toluene or dichloromethane is recommended to ensure reproducible conditions.
-
-
Problem 2: Significant Byproduct Formation
The presence of impurities complicates purification and reduces the overall yield.
-
Cause 2.1: Hydrolysis of the Nitrile Product
-
Explanation: Under strongly basic conditions and in the presence of water, the product nitrile group can hydrolyze to the corresponding carboxylic acid or primary amide. This is often exacerbated by prolonged reaction times or high temperatures.
-
Solution:
-
Control pH: Buffer the aqueous phase if necessary. The goal is to have enough free cyanide without creating an overly harsh basic environment.
-
Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Moderate Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate (room temperature to 40°C is often sufficient).
-
-
-
Cause 2.2: Favorskii Rearrangement
-
Explanation: This is a less common but possible side reaction if the starting ketone has an α-halo substituent or if such an impurity is generated in situ. In the presence of a base, an enolate forms, which can displace the halide to form a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like hydroxide or cyanide), leading to a ring-contracted product.[4][7][11]
-
Solution:
-
Ensure Starting Material Purity: Verify the purity of the 4-(4-fluorophenyl)cyclohexanone starting material. Ensure it is free from α-halogenated impurities.
-
Use a Non-Nucleophilic Base (if needed): If a base is required beyond the basicity of the KCN/water solution, use a sterically hindered, non-nucleophilic base to avoid side reactions.
-
-
Part 3: Optimized Experimental Protocol & Data
This section provides a validated, step-by-step protocol and expected outcomes based on optimized conditions.
Optimized Synthesis Protocol
Caption: Optimized workflow for the synthesis of this compound.
Methodology:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine finely ground potassium cyanide (KCN, 1.5 eq.) and 18-crown-6 (0.1 eq.).
-
Solvent Addition: Add toluene and water in a 1:1 v/v ratio.
-
Catalyst Activation: Stir the biphasic mixture vigorously for 15-20 minutes at room temperature. This pre-stirring step is crucial for forming the [K(18-crown-6)]⁺CN⁻ complex.
-
Substrate Addition: Dissolve 4-(4-fluorophenyl)cyclohexanone (1.0 eq.) in a minimal amount of toluene and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 40°C and stir vigorously. The reaction progress should be monitored every 1-2 hours by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer twice with water and once with saturated brine to remove the catalyst and any remaining cyanide.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, typically from a solvent system like isopropanol/heptane or ethyl acetate/hexanes, to yield the final product as a white to off-white solid.
Data Table: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B (Optimized) | Condition C | Expected Outcome |
| Catalyst | TBAB (5 mol%) | 18-Crown-6 (10 mol%) | None | 18-Crown-6 shows superior performance for this specific transformation. |
| Temperature | 25 °C | 40 °C | 60 °C | 40 °C provides a good balance of reaction rate and minimal byproduct formation. |
| Stirring Speed | 300 RPM | >700 RPM (Vigorous) | 300 RPM | High interfacial area from vigorous stirring is critical for efficient phase transfer.[12] |
| Typical Yield | 60-70% | >90% | <10% | The optimized protocol consistently delivers high yields. |
References
- Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 8, 2026.
- The Favorskii Rearrangement of Haloketones. (n.d.). Organic Reactions.
- Favorskii Rearrangement. (n.d.). Alfa Chemistry.
- Favorskii Rearrangement. (n.d.). NROChemistry.
- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. (2010). PMC - NIH.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. (n.d.). Organic Syntheses Procedure.
- Potassium cyanide. (n.d.). In Wikipedia. Retrieved January 8, 2026.
- This compound. (n.d.). MySkinRecipes.
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
- Potassium Cyanide: Structure, Properties, Uses & Prepar
- Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety.
- Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis. (n.d.). Benchchem.
- Industrial Phase-Transfer C
- US Patent for 4-Amino-4-aryl-cyclohexanones. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 9. Potassium Cyanide: Structure, Properties, Uses & Preparation [vedantu.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
Purification techniques for 4-Cyano-4-(4-fluorophenyl)cyclohexanone from crude reaction mixtures
An authoritative guide for researchers, scientists, and drug development professionals on the purification of 4-Cyano-4-(4-fluorophenyl)cyclohexanone.
Technical Support Center: Purification of this compound
Welcome to the technical support center for the purification of this compound. This guide is designed to provide you with expert, field-proven insights into overcoming the challenges associated with purifying this critical pharmaceutical intermediate.[1] We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.
The purity of an active pharmaceutical ingredient (API) intermediate like this compound is paramount, as it directly influences the safety and efficacy of the final drug product.[2] Impurities, even in trace amounts, can compromise product quality and patient safety.[3] This guide provides a structured approach to purification, from identifying common impurities to selecting and troubleshooting the most effective purification techniques.
Understanding the Challenge: Common Impurities
Effective purification begins with understanding the potential impurities in your crude reaction mixture. These unwanted chemicals typically originate from the manufacturing process, including raw materials, side reactions, intermediates, or degradation products.[3] For this compound, which is often synthesized via a Michael-type condensation, common impurities may include:
-
Unreacted Starting Materials: Such as the parent arylacetonitrile and acrylate derivatives.[4]
-
Reaction Intermediates: Incomplete conversion can leave behind precursor molecules like 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone.[4]
-
By-products: Side reactions can generate structurally similar compounds that are difficult to separate.[5]
-
Residual Solvents: Traces of solvents used in the reaction or initial work-up that were not completely removed.[3]
Purification Strategy Selection
Choosing the right purification technique is critical and depends on the impurity profile and the desired final purity. The two primary methods for a solid compound like this are crystallization and column chromatography.
Caption: Decision workflow for selecting a purification strategy.
Comparison of Primary Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of compounds between a stationary phase and a mobile phase. |
| Best For | Removing small amounts of impurities from a relatively pure compound (>85%). | Separating complex mixtures with multiple components or closely related impurities.[5] |
| Scalability | Generally easier and more cost-effective to scale up for large quantities. | Can be complex and costly to scale up, often requiring specialized equipment.[6][7] |
| Solvent Usage | Can be high, but solvent can often be recovered and reused. | Typically requires large volumes of high-purity solvents, leading to higher cost and waste. |
| Throughput | High; can process large batches at once. | Lower; separation is often done in smaller batches. |
| Resolution | Lower; may not separate impurities with very similar solubility profiles. | High; capable of separating compounds with very subtle structural differences. |
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during purification in a practical question-and-answer format.
Recrystallization Issues
Q1: My compound oiled out instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid lattice. This is often caused by the solution being too supersaturated or the presence of impurities that inhibit crystal formation.
-
Causality: The boiling point of the solvent may be too high, or the solution cooled too rapidly, not allowing molecules time to orient into a crystal lattice.
-
Solutions:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a seed crystal. If you have a small amount of pure product, adding a single crystal can initiate crystallization.
-
Q2: I have very low recovery after recrystallization. Where did my product go?
A2: Low recovery is typically due to one of two reasons: using too much solvent or premature crystallization during a hot filtration step.
-
Causality: The product has some solubility in the solvent even at low temperatures. Using an excessive volume of solvent will result in a significant amount of your product remaining in the mother liquor.
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath) to maximize precipitation before filtering.
-
Recover from Mother Liquor: You can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware this second crop will likely be less pure.
-
Prevent Premature Crashing: If filtering hot to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing out on the filter paper.
-
Caption: Troubleshooting flowchart for a failed crystallization.
Column Chromatography Issues
Q1: My compounds are not separating on the column (all eluting together). How do I improve resolution?
A1: Poor resolution means the mobile phase is too "strong," moving all components, including your target compound, too quickly for separation to occur.
-
Causality: The solvent system has too high an eluotropic strength, meaning it has a strong affinity for the stationary phase (e.g., silica gel) and displaces all adsorbed compounds.
-
Solutions:
-
Change Solvent Ratio: Decrease the proportion of the more polar solvent in your mobile phase (e.g., move from 30% ethyl acetate in hexane to 15% ethyl acetate in hexane).
-
Optimize with TLC: Before running a column, always find a solvent system using Thin Layer Chromatography (TLC) that gives your target compound an Rf value of approximately 0.3-0.4 and shows good separation from impurities.
-
Check Column Loading: Overloading the column with too much crude material will cause bands to broaden and overlap, destroying resolution. Ensure your sample is concentrated into a tight band at the top of the column.
-
Q2: The compound is streaking/tailing on the column. What is the cause?
A2: Tailing is when a chromatographic peak is not symmetrical but has an extended "tail." This can be caused by compound degradation, interactions with the stationary phase, or overloading.
-
Causality: For a basic compound, acidic sites on standard silica gel can cause strong, non-ideal interactions. For a very polar compound, it may not desorb cleanly.
-
Solutions:
-
Use a Modifier: Add a small amount (0.1-1%) of a modifier to the mobile phase. For example, adding triethylamine can neutralize acidic sites on the silica, while adding methanol can help elute very polar compounds more cleanly.
-
Reduce Sample Load: As with poor resolution, overloading is a common cause of tailing.
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel. You can test this by spotting a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent or solvent system should be determined experimentally on a small scale first. Based on patent literature for similar compounds, systems like cyclohexane/ethyl acetate or dichloromethane/hexane are good starting points.[4]
-
Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; a good solvent will dissolve the compound completely when hot. Cool to room temperature and then in an ice bath; a good solvent will result in the formation of crystals.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[2]
Protocol 2: Flash Column Chromatography
This technique is ideal for purifying larger quantities when recrystallization is ineffective.
-
TLC Analysis: Develop a solvent system using TLC that provides good separation and an Rf of ~0.3-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry). Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate and checking under a UV lamp.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Frequently Asked Questions (FAQs)
Q: What purity level should I aim for? A: For a pharmaceutical intermediate, the required purity is dictated by regulatory guidelines such as those from the ICH.[5] Typically, this means identifying and characterizing any impurity present at a level of 0.1% or higher. Your final target purity will depend on the subsequent steps in your synthesis.
Q: Can I use distillation for purification? A: Distillation is used to separate compounds based on differences in boiling points.[2] For a high molecular weight, solid compound like this compound (MW 217.24), distillation is generally not a suitable method as it would require very high temperatures and vacuum, likely leading to decomposition.[8][9] It is more appropriate for removing volatile solvents.[3]
Q: How do I handle scaling up my purification from lab to pilot plant? A: Scaling up chromatography requires careful consideration.[10] A common strategy is to increase the column diameter while keeping the bed height and linear flow rate constant to maintain the same residence time.[7] For crystallization, the cooling profile and agitation become much more critical to control crystal size and polymorphism. Process modeling and careful pilot runs are essential.[11]
Q: My final product is still slightly colored. Is this a problem? A: A persistent color may indicate a trace impurity. While it might not significantly affect the purity value determined by HPLC, it can be a quality concern. You can try an additional purification step like a charcoal treatment during recrystallization or passing a solution of the compound through a small plug of silica gel.
References
- What are the key steps in the purification of pharmaceutical intermedi
- Troubleshooting - The Pharma Master. The Pharma Master.
- US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Technologies.
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- This compound - Advanced ChemBlocks. Advanced ChemBlocks.
- This compound | CAS 56326-98-8 | SCBT. Santa Cruz Biotechnology.
- Risks and Control Strategies of Scale-up in Purific
- Troubleshooting Guide - Phenomenex. Phenomenex.
- Considerations for Scaling Up Purific
- This compound - MySkinRecipes. MySkinRecipes.
- Scaling Protein Purific
- Scaling Up Protein Purification: From Lab to Pilot Scale - Patsnap Synapse. (2025).
- Scale-Up of Protein Purification: Downstream Processing Issues - PubMed. PubMed.
Sources
- 1. This compound [myskinrecipes.com]
- 2. shyzchem.com [shyzchem.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 5. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 6. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 7. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 8. This compound 95% | CAS: 56326-98-8 | AChemBlock [achemblock.com]
- 9. scbt.com [scbt.com]
- 10. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
Side reactions in the synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone and their prevention
Welcome to the technical support center for the synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
I. Synthesis Overview: A Three-Stage Pathway
The synthesis of this compound is typically achieved through a three-stage process, beginning with a Michael addition, followed by a Dieckmann condensation, and concluding with a decarboxylation step. Each stage presents unique challenges and potential for side reactions that can impact yield and purity.
Caption: Overall synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable preventative measures and corrective actions.
Stage 1: Michael Addition
The initial step involves the conjugate addition of 4-fluorophenylacetonitrile to an acrylate ester.
FAQ 1: My reaction yields a significant amount of a higher molecular weight impurity, and my starting nitrile is consumed too quickly. What is happening?
Answer: You are likely observing the formation of a double Michael addition product, where a second molecule of the acrylate ester reacts with the initial product. The electron-withdrawing nature of both the cyano and the 4-fluorophenyl groups makes the methine proton of the mono-adduct acidic and susceptible to deprotonation and subsequent reaction.
Root Cause Analysis: The formation of the double addition product is a common side reaction in Michael additions involving activated methylene compounds.[1] The basic conditions required for the initial deprotonation of the nitrile can also deprotonate the product of the first addition, leading to a second addition.
Prevention & Troubleshooting:
-
Stoichiometry Control: Employ a molar excess of 4-fluorophenylacetonitrile relative to the acrylate ester. This statistically favors the reaction of the acrylate with the starting nitrile over the mono-adduct. A starting point is a 1.5 to 2-fold excess of the nitrile.
-
Controlled Addition: Add the acrylate ester slowly to the reaction mixture containing the deprotonated 4-fluorophenylacetonitrile. This maintains a low concentration of the acrylate, minimizing the chance of a second addition.
-
Base Selection: Use a base that is strong enough to deprotonate the starting nitrile but minimizes the deprotonation of the mono-adduct. While strong bases are needed, their concentration and the reaction temperature should be carefully controlled.
Experimental Protocol Guideline (Michael Addition):
-
To a solution of 4-fluorophenylacetonitrile in a suitable solvent (e.g., tert-butyl alcohol), add a catalytic amount of a strong base (e.g., 40% methanolic tetramethylammonium hydroxide).[2]
-
Heat the mixture to reflux.
-
Slowly add the acrylate ester (e.g., methyl acrylate) to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction by TLC or GC to ensure the consumption of the acrylate ester and minimize the formation of the double addition product.
-
Upon completion, quench the reaction and proceed with an appropriate work-up and purification.
Caption: Competing pathways in the Michael Addition step.
Stage 2: Dieckmann Condensation
This intramolecular cyclization of the pimelate intermediate forms the cyclohexanone ring.
FAQ 2: The reaction is sluggish, and upon workup, I isolate a polymeric or oligomeric material instead of the desired cyclic β-keto ester. Why?
Answer: You are likely experiencing intermolecular condensation, where different molecules of the pimelate intermediate react with each other, leading to polymerization. This competes with the desired intramolecular cyclization.
Root Cause Analysis: The Dieckmann condensation is an equilibrium-driven process. At high concentrations, the probability of intermolecular reactions increases, leading to the formation of linear polymers or oligomers instead of the desired cyclic product.
Prevention & Troubleshooting:
-
High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This is achieved by slowly adding the pimelate intermediate to a large volume of solvent containing the base. This keeps the concentration of the reactant low at any given time, promoting intramolecular reaction.
-
Base Selection and Stoichiometry: Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. A full equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the ester groups, leading to the formation of carboxylates that will not cyclize.
FAQ 3: My product appears to have a different ester group than my starting material (e.g., a tert-butyl ester instead of a methyl ester). What causes this?
Answer: This is due to transesterification, where the alkoxide base used for the condensation has a different alkyl group than the ester in your substrate. For example, using potassium tert-butoxide with a dimethyl ester can lead to the formation of a tert-butyl ester.
Prevention:
-
Matching Alkoxide Base: If using an alkoxide base, ensure its alkyl group matches that of the ester in your substrate (e.g., use sodium methoxide for a dimethyl ester).
-
Use of Non-Alkoxide Bases: To completely avoid transesterification, use a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent like THF or toluene.
Experimental Protocol Guideline (Dieckmann Condensation):
-
Prepare a suspension of a strong base (e.g., potassium tert-butoxide) in a large volume of an anhydrous aprotic solvent (e.g., THF).[2]
-
Slowly add a solution of the dimethyl 4-cyano-4-(4-fluorophenyl)pimelate in the same anhydrous solvent to the base suspension over several hours.
-
Heat the reaction mixture at reflux and monitor by TLC or GC.
-
After completion, cool the reaction and quench with a proton source (e.g., aqueous acetic acid).
-
Perform an extractive work-up to isolate the crude product.
Stage 3: Decarboxylation
The final step involves the removal of the carbomethoxy group to yield the target cyclohexanone.
FAQ 4: The decarboxylation is incomplete, and I have a mixture of the starting β-keto ester and the final product. How can I drive the reaction to completion?
Answer: Incomplete decarboxylation is often due to insufficient heating, inadequate reaction time, or the presence of impurities that interfere with the reaction.
Prevention & Troubleshooting:
-
Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration. The decarboxylation of β-keto esters typically requires acidic or basic conditions and elevated temperatures. A common method is heating in a mixture of acetic acid and aqueous sulfuric acid.[2]
-
Purity of Starting Material: Ensure the β-keto ester from the previous step is reasonably pure. Residual base or other impurities can interfere with the acidic conditions required for decarboxylation.
FAQ 5: I am observing hydrolysis of the nitrile group to a carboxylic acid or amide. How can I prevent this?
Answer: The strongly acidic and aqueous conditions used for decarboxylation can also lead to the hydrolysis of the nitrile group.
Prevention & Troubleshooting:
-
Milder Conditions: If nitrile hydrolysis is a significant issue, explore milder decarboxylation methods. For instance, Krapcho decarboxylation conditions (heating with a salt like LiCl in a polar aprotic solvent like DMSO) can sometimes be effective for β-keto esters and may be less harsh on the nitrile group.
-
Reaction Time and Temperature Control: Carefully monitor the reaction to determine the minimum time and temperature required for complete decarboxylation of the ester without significant nitrile hydrolysis.
Experimental Protocol Guideline (Decarboxylation):
-
Dissolve the 2-carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone in a mixture of glacial acetic acid and aqueous sulfuric acid.[2]
-
Heat the mixture at reflux and monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and carefully neutralize it.
-
Perform an extractive work-up and purify the final product by distillation or chromatography.
III. Quantitative Data Summary
| Parameter | Stage 1: Michael Addition | Stage 2: Dieckmann Condensation | Stage 3: Decarboxylation |
| Key Reactants | 4-Fluorophenylacetonitrile, Methyl Acrylate | Dimethyl 4-cyano-4-(4-fluorophenyl)pimelate | 2-Carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone |
| Recommended Stoichiometry | 1.5 - 2.0 eq. of Nitrile per eq. of Acrylate | 1.0 eq. of Pimelate, 1.0 - 1.2 eq. of Base | 1.0 eq. of β-Keto Ester |
| Typical Base | Tetramethylammonium hydroxide | Potassium tert-butoxide, Sodium Hydride | N/A (Acid-catalyzed) |
| Solvent | tert-Butyl Alcohol | THF, Toluene (High Dilution) | Acetic Acid, Water |
| Temperature | Reflux | Reflux | Reflux |
| Potential Side Products | Double addition product | Polymers, Hydrolysis products, Transesterification products | Unreacted starting material, Nitrile hydrolysis products |
| Prevention Strategy | Excess nitrile, slow acrylate addition | High dilution, anhydrous conditions, appropriate base | Sufficient heating, pure starting material, reaction monitoring |
IV. Mechanistic Diagrams of Side Reactions
Caption: Intramolecular vs. Intermolecular Dieckmann Condensation.
Caption: Potential nitrile hydrolysis during decarboxylation.
V. References
-
U.S. Patent 4,460,604A, "4-Amino-4-aryl-cyclohexanones", filed July 17, 1984. URL:
-
Kametani, T., et al. (1981). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 24(2), 167-171. URL: [Link]
Sources
Troubleshooting low conversion rates in 4-Cyano-4-(4-fluorophenyl)cyclohexanone reactions
This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low conversion rates, during the synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This key pharmaceutical intermediate requires a multi-step synthesis where yield can be compromised at several critical junctures.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis Pathway
The most robust and commonly referenced synthesis of this compound is a three-step process involving a Michael addition, a Dieckmann condensation, and a final decarboxylation step.[3] Understanding this workflow is the first step to effective troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide for Low Conversion Rates
This section addresses specific problems you may encounter at each stage of the synthesis in a question-and-answer format.
Step 1: Michael Addition
Question: My initial Michael addition is sluggish or results in a low yield of the pimelate diester. What are the common causes?
Answer: Low conversion in this step typically points to issues with reagents, the catalyst, or reaction conditions.
-
Causality: The Michael addition is a nucleophilic addition of a carbanion (from the 4-fluorophenylacetonitrile) to an α,β-unsaturated carbonyl compound (methyl acrylate). The efficiency of this reaction hinges on the effective generation of the nucleophile by the base and the stability of the reactants.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure both 4-fluorophenylacetonitrile and methyl acrylate are pure and free of inhibitors. Methyl acrylate is prone to polymerization, especially if old or improperly stored. Consider passing it through a short column of basic alumina before use.
-
Catalyst Activity: The base catalyst (e.g., Triton B, a strong organic base) must be active. If the catalyst is old or has been exposed to air, its efficacy may be reduced. Use a fresh bottle or a different base like sodium methoxide.
-
Temperature Control: While the reaction is often run at reflux, excessive temperatures can promote the polymerization of methyl acrylate, which competes with the desired reaction and consumes starting material. Maintain a controlled reflux.
-
Reaction Time: This reaction can require several hours to reach completion.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run to completion before proceeding with workup.
-
Step 2: Dieckmann Condensation
Question: The Dieckmann condensation to form the cyclohexanone ring is not working. Why is the conversion so low?
Answer: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to the choice of base and the reaction environment. This is the most common failure point.
-
Causality: This reaction requires a strong, non-nucleophilic base to deprotonate one of the α-carbons, forming an enolate that then attacks the other ester group intramolecularly. Water is detrimental as it will quench the base and can hydrolyze the ester groups.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the Dieckmann condensation step.
-
Key Considerations:
-
Anhydrous Conditions: Tetrahydrofuran (THF) is the typical solvent and must be rigorously dried. The presence of water will consume the potassium tert-butoxide and prevent the formation of the necessary enolate.
-
Base Selection and Handling: Potassium tert-butoxide (KOtBu) is an excellent choice as it is a strong, sterically hindered base.[4] It is, however, very hygroscopic. Use a fresh bottle and handle it quickly under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).
-
Stoichiometry: The reaction equilibrium is driven by the formation of a stable enolate of the resulting β-keto ester. Using at least two equivalents of the base is often necessary to ensure complete conversion.[3]
-
Step 3: Hydrolysis & Decarboxylation
Question: My final decarboxylation step is incomplete or gives a messy product mixture. How can I optimize it?
Answer: This step involves the hydrolysis of the ester followed by decarboxylation, which requires careful control of acid concentration and temperature to avoid side reactions.
-
Causality: The β-keto ester intermediate is hydrolyzed to a β-keto acid under acidic conditions. This β-keto acid is thermally unstable and readily loses CO₂ to form the final ketone product. If conditions are too harsh or prolonged, degradation of the product can occur.
-
Troubleshooting Steps:
-
Acid Concentration: The original patent specifies a mixture of glacial acetic acid and 10% aqueous sulfuric acid.[3] Drastic changes to this ratio can affect the reaction rate and selectivity. Too little acid will result in an incomplete reaction, while too much may promote unwanted side reactions.
-
Temperature and Time: The reaction is typically heated on a steam bath for an extended period (e.g., 24 hours).[3] Insufficient heating will lead to incomplete decarboxylation, leaving the carbomethoxy intermediate as a major impurity. Conversely, excessively high temperatures can cause charring or degradation.
-
Monitoring: Monitor the reaction by TLC, looking for the disappearance of the starting β-keto ester. A helpful visualization technique is to use a potassium permanganate stain, which will react with the enolizable starting material but less readily with the final ketone product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? The synthesis involves toxic and hazardous materials. 4-Fluorophenylacetonitrile is toxic. Strong bases like potassium tert-butoxide are corrosive. Solvents like THF and benzene (if used as in the original patent) are flammable and have specific health hazards. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the Safety Data Sheets (SDS) for all chemicals used. Cyanide-containing compounds are particularly dangerous.[5]
Q2: What analytical methods are best for monitoring reaction progress and purity?
-
Thin Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts and assessing the purity of the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of intermediates and the final product. The disappearance of the methyl ester signal in the final step is a clear indicator of reaction completion.
-
Infrared (IR) Spectroscopy: Can be used to track the key functional group transformations, such as the appearance of the ketone carbonyl (~1715 cm⁻¹) and the nitrile stretch (~2240 cm⁻¹).
Q3: My final product has a low melting point and appears oily. How can I purify it? The expected product is a solid.[3] An oily or low-melting product suggests the presence of impurities.
-
Incomplete Reaction: The most likely impurities are residual starting materials or intermediates from the previous steps.
-
Purification Methods:
-
Recrystallization: This is the most effective method for purifying the final solid product. A solvent system like an ethanol/water or isopropanol/hexane mixture can be effective.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used to separate the product from more polar or non-polar impurities.
-
Section 4: Optimized Protocol and Key Parameters
This protocol is adapted from established literature and incorporates best practices for maximizing yield.[3]
Experimental Protocol: Synthesis of this compound
-
Step 1: Dimethyl 4-cyano-4-(p-fluorophenyl)pimelate
-
To a solution of 4-fluorophenylacetonitrile (1.0 eq) in tert-butyl alcohol, add methyl acrylate (2.2 eq) and a catalytic amount of 40% methanolic tetramethylammonium hydroxide (Triton B).
-
Heat the mixture at reflux for 4-6 hours, monitoring by TLC until the arylacetonitrile is consumed.
-
Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diester is often used directly in the next step after removing low-boiling impurities by vacuum distillation.
-
-
Step 2: 2-Carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone
-
Under an inert atmosphere (N₂), add the crude diester (1.0 eq) from Step 1 to anhydrous THF.
-
Add potassium tert-butoxide (2.0 eq) portion-wise, controlling any exotherm by cooling in an ice bath.
-
Heat the reaction mixture at reflux for 4-5 hours. The solution will become a thick slurry.
-
Cool the reaction in an ice bath and carefully quench by adding 2.5 N aqueous acetic acid until the solution is acidic.
-
Extract the product into an organic solvent, wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and evaporate the solvent to yield the crude β-keto ester as a gum.
-
-
Step 3: this compound
-
Combine the crude β-keto ester (1.0 eq) with glacial acetic acid and 10% aqueous sulfuric acid.
-
Heat the mixture with stirring on a steam bath for 24 hours. Monitor CO₂ evolution initially.
-
After cooling, dilute the mixture with a large volume of water and extract thoroughly with an organic solvent.
-
Wash the combined organic extracts with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude solid product.
-
Purify the final product by recrystallization.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Step 1: Michael Addition | Step 2: Dieckmann Condensation | Step 3: Decarboxylation |
| Key Reagents | 4-Fluorophenylacetonitrile, Methyl Acrylate | Dimethyl pimelate intermediate | 2-Carbomethoxy cyclohexanone intermediate |
| Catalyst/Reagent | Triton B (catalytic) | Potassium tert-butoxide (≥2 eq) | H₂SO₄ / Acetic Acid |
| Solvent | tert-Butyl Alcohol | Anhydrous THF | Acetic Acid / Water |
| Temperature | Reflux (~83°C) | Reflux (~66°C) | Steam Bath (~100°C) |
| Typical Time | 4-6 hours | 4-5 hours | 24 hours |
| Critical Factor | Purity of methyl acrylate | Strictly anhydrous conditions | Controlled heating, sufficient time |
References
- Alex, J. (n.d.). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. PubMed.
- Zhang, W., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. National Institutes of Health (PMC).
- Wikipedia. (n.d.). Cyanation.
- ResearchGate. (n.d.). Application of Combined Cyanide Sources in Cyanation Reactions.
- Royal Society of Chemistry. (n.d.). Application of combined cyanide sources in cyanation reactions.
- Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References.
- Lumen Learning. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.
- Chemeurope.com. (n.d.). Strecker amino acid synthesis.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- SlideShare. (n.d.). Factors affecting nucleophilic substitution reactions finished d.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- National Institutes of Health (PMC). (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
- XINDAO. (n.d.). This compound cas:56326-98-8.
- MDPI. (n.d.). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones.
- Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
- Cardiff University. (n.d.). Online Research @ Cardiff - ORCA.
- ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4ma.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Molbase. (n.d.). 56326-98-8(this compound) Product Description.
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- MDPI. (2019). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light.
- National Institutes of Health (PMC). (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions (temperature, solvent, catalyst) for 4-Cyano-4-(4-fluorophenyl)cyclohexanone synthesis
Technical Support Center: Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we provide in-depth, field-tested insights into the optimization of reaction conditions and offer solutions to common challenges encountered during this multi-step synthesis. Our goal is to equip you with the causal understanding needed to not only execute the synthesis but also to troubleshoot and adapt it effectively.
The synthesis of this compound is typically achieved via a three-stage process: a Michael addition to form a pimelate diester, an intramolecular Dieckmann condensation to form the cyclohexanone ring, and a final hydrolysis and decarboxylation step. Each stage presents unique challenges and optimization opportunities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices in the synthesis protocol.
Q1: What is the overall synthetic strategy and why is it chosen?
The most common and robust route involves three key transformations:
-
Michael Addition: 4-fluorophenylacetonitrile is reacted with two equivalents of an acrylic ester (e.g., methyl acrylate) to form a dialkyl 4-cyano-4-(4-fluorophenyl)pimelate.
-
Dieckmann Condensation: The resulting pimelate diester undergoes an intramolecular cyclization using a strong, non-nucleophilic base to form 2-carboalkoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone.
-
Krapcho Decarboxylation: The intermediate β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the final product.
This strategy is favored for its reliability and use of readily available starting materials. The Dieckmann condensation is a classic and powerful method for forming five- and six-membered rings.[1][2]
Q2: Why is a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) preferred for the Dieckmann condensation?
The Dieckmann condensation is an equilibrium process. The final, essentially irreversible step that drives the reaction to completion is the deprotonation of the acidic α-proton of the newly formed β-keto ester product.[1][3] Using a strong base ensures this deprotonation occurs efficiently.
Furthermore, bases like KOtBu or NaH are preferred over nucleophilic bases like sodium ethoxide for two critical reasons:
-
Preventing Side Reactions: Alkoxide bases (e.g., sodium ethoxide in ethanol) can participate in undesired side reactions such as ester hydrolysis or transesterification, especially if water is present.[4][5]
-
Avoiding Reversibility: The use of a strong base in an aprotic solvent ensures the formation of the product's enolate salt, which is stable and drives the equilibrium forward. A weaker base might not be sufficient to prevent the reverse Dieckmann reaction.[4]
Q3: What is the role of the solvent in the Dieckmann condensation step?
Anhydrous, aprotic solvents like tetrahydrofuran (THF), toluene, or dimethyl sulfoxide (DMSO) are crucial.[6] Their primary roles are:
-
Preventing Hydrolysis: The absence of protic sources (like water or alcohols) prevents the hydrolysis of the starting diester and the β-keto ester product, which is a major cause of low yields.[4][5]
-
Solubility and Stability: Polar aprotic solvents can effectively dissolve the reactants and stabilize the intermediate enolate ions, facilitating the reaction.[6] Studies have shown that DMSO, in particular, can lead to significantly higher reaction rates and yields in Dieckmann cyclizations.[7]
Q4: Can the final decarboxylation step lead to hydrolysis of the nitrile group?
Yes, this is a potential side reaction. The final step involves heating in an acidic aqueous medium (e.g., acetic acid and sulfuric acid) to hydrolyze the ester and promote decarboxylation of the resulting β-keto acid.[8][9] While these conditions are primarily aimed at the ester, prolonged heating or excessively harsh acidic conditions can also hydrolyze the nitrile group to a carboxylic acid or an amide.[10][11][12] Therefore, it is critical to monitor the reaction progress (e.g., by TLC or LC-MS) to ensure the reaction is stopped once the starting material is consumed, minimizing the formation of this impurity.
Troubleshooting Guide
This guide provides solutions to specific experimental issues in a problem-and-solution format.
Problem 1: Low Yield in the Dieckmann Condensation Step (Step 2)
| Potential Cause | Recommended Solution & Explanation |
| Inactive or Insufficient Base | The base may have degraded due to moisture. NaH can be passivated by a layer of NaOH, and KOtBu is highly hygroscopic.[4] Solution: Use freshly opened, high-purity base. If using NaH, wash it with dry hexanes to remove mineral oil and any surface oxidation. Ensure at least one full equivalent of a strong base is used to drive the reaction to completion. |
| Presence of Water or Alcohol | Moisture in the solvent or on the glassware will quench the base and can cause hydrolysis of the ester.[5] Solution: Rigorously dry all glassware in an oven. Use freshly distilled, anhydrous solvents (e.g., distill THF from sodium/benzophenone). Handle all reagents under an inert atmosphere (Nitrogen or Argon). |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures or prone to side reactions at excessively high temperatures. Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., THF, ~66°C). If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene, but monitor for potential decomposition. |
| Reverse Dieckmann Reaction | If the base is not strong enough to deprotonate the product, the reaction can revert to the starting diester.[1] Solution: This reinforces the need for a strong base like KOtBu or NaH. Ensure the workup is performed correctly by quenching the reaction in cold acid to protonate the enolate and isolate the β-keto ester. |
Problem 2: Formation of Impurities
| Observed Impurity | Identification & Prevention |
| Hydrolyzed Diester (Carboxylic Acid) | Identification: Appears as a more polar spot on TLC; can be detected by a broad -OH stretch in IR and the absence of one ester signal in NMR. Prevention: This impurity primarily forms during the Dieckmann condensation. Ensure all reagents, solvents, and glassware are scrupulously dry. Use a non-nucleophilic base like NaH instead of an alkoxide.[4] |
| Nitrile Hydrolysis Product (Carboxylic Acid or Amide) | Identification: Can be detected by LC-MS (different molecular weight). The amide will show characteristic N-H stretches in IR. The carboxylic acid will show a broad O-H stretch. Prevention: This occurs in the final decarboxylation step. Minimize reaction time and avoid excessively high temperatures or acid concentrations. Monitor the reaction closely and work up as soon as the β-keto ester is consumed.[12] |
| Polymeric Byproducts | Identification: Oily, intractable material that is difficult to characterize. Prevention: Can occur during the Michael addition if conditions are not controlled. Ensure proper stoichiometry and temperature control. In the Dieckmann step, high dilution can sometimes favor the intramolecular cyclization over intermolecular polymerization, though this is less common for forming 6-membered rings.[6] |
Problem 3: Difficult Purification of the Final Product
| Issue | Recommended Strategy |
| Oily Product | The crude product may be an oil if significant impurities are present. Solution: Attempt purification via flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. |
| Ineffective Recrystallization | The product fails to crystallize, or "oils out." Solution: Finding the right solvent system is key. The ideal solvent should dissolve the compound when hot but not when cold.[13] Try solvent mixtures like ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[14] If it oils out, try re-heating the mixture to dissolve the oil, add slightly more of the better solvent, and allow it to cool very slowly without disturbance. Seeding with a previously obtained pure crystal can also induce crystallization.[15] |
Data Summary & Protocols
Table 1: Optimization of Dieckmann Condensation Conditions
| Parameter | Option 1 (Standard) | Option 2 (Alternative) | Rationale & Potential Outcome |
| Base | Potassium tert-butoxide (KOtBu) | Sodium Hydride (NaH, 60% in oil) | KOtBu is highly soluble in THF. NaH is a powerful, non-nucleophilic alternative but is heterogeneous, which can sometimes slow the reaction. Both are effective at minimizing hydrolysis.[4][6] |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Toluene, Anhydrous | THF is a good choice for solubility. Toluene allows for higher reflux temperatures, which may increase the reaction rate but requires monitoring for thermal decomposition.[6] |
| Temperature | Reflux (~66 °C in THF) | Room Temperature to Reflux | Reflux is standard to ensure a reasonable reaction time. Some highly reactive substrates may proceed at RT, but this reaction typically requires heat. |
| Workup | Quench with aq. acid (e.g., HCl) | Quench with aq. NH₄Cl | Acidic workup protonates the product enolate and neutralizes any remaining base. Saturated ammonium chloride is a milder acidic quench. |
Experimental Protocol: Dieckmann Condensation & Decarboxylation
This protocol is a representative example and should be adapted based on laboratory-specific findings.
Part A: 2-Carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone Synthesis
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagents: To the flask, add anhydrous tetrahydrofuran (THF, ~25 mL per gram of diester). Add the dimethyl 4-cyano-4-(4-fluorophenyl)pimelate (1.0 eq).
-
Base Addition: While stirring under nitrogen, add potassium tert-butoxide (1.1 to 1.5 eq) portion-wise, managing any exotherm with a water bath.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting diester is consumed.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 2.5 N aqueous acetic acid or 1 M HCl until the pH is acidic.
-
Extraction: Dilute the mixture with a suitable organic solvent like benzene or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester, which can be used directly in the next step.
Part B: this compound Synthesis
-
Setup: In a round-bottom flask, combine the crude 2-carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone from Part A.
-
Reaction Mixture: Add a mixture of glacial acetic acid and 10% aqueous sulfuric acid (e.g., a 2:1 v/v ratio).
-
Decarboxylation: Heat the mixture to reflux (typically >100°C) for several hours. Monitor the disappearance of the starting material by TLC. Be cautious not to overheat or prolong the reaction unnecessarily to avoid nitrile hydrolysis.[16]
-
Workup: Cool the reaction mixture and pour it into a larger volume of ice water.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography or recrystallization to obtain the final product.[17]
Visual Workflow
Troubleshooting Workflow for Low Product Yield
This diagram outlines a logical sequence for diagnosing the root cause of low yield in the synthesis.
Caption: A decision-tree diagram for troubleshooting low yield.
References
- AK Lectures.
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
- Chemistry Steps.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2021).
- Wikipedia.
- ResearchGate.
- Organic Chemistry Tutor. (2018).
- Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- YouTube. (2018).
- Chemistry LibreTexts. (2021). 9.
- Semantic Scholar. (2015). Free-solvent Michael addition of glycerol to acrylic compounds. [Link]
- RSC Publishing. (2016). Free-solvent Michael addition of glycerol to acrylic compounds. [Link]
- ResearchGate.
- JoVE. (2023).
- Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
- Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]
- ResearchGate. Free-solvent Michael addition of glycerol to acrylic compounds | Request PDF. [Link]
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- University of Rochester, Department of Chemistry.
- Recrystallization and Crystalliz
- Chemguide. hydrolysis of nitriles. [Link]
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- CUNY.
- Chemical Communications (RSC Publishing).
- gChem Global.
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Technical Support Center: Stereoselective Synthesis of 4-Substituted Cyclohexanones
Welcome to the technical support center dedicated to the stereoselective synthesis of 4-substituted cyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during these critical synthetic transformations. The cyclohexanone scaffold is a cornerstone in numerous natural products and pharmaceutical agents, making the precise control of its stereochemistry paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts in the stereoselective synthesis of 4-substituted cyclohexanones.
Question 1: What are the primary factors controlling the diastereoselectivity of nucleophilic additions to 4-substituted cyclohexanones?
Answer: The stereochemical outcome of nucleophilic additions to 4-substituted cyclohexanones is primarily governed by a delicate balance between steric and electronic effects. The two main trajectories for nucleophilic attack are axial and equatorial.
-
Steric Hindrance: The presence of axial hydrogens at the C2 and C6 positions can sterically hinder the approach of a nucleophile from the axial face. Consequently, bulky nucleophiles tend to favor equatorial attack to avoid these unfavorable 1,3-diaxial interactions.[3][4] Conversely, smaller nucleophiles can often approach from the axial direction more easily.[3][5] The 4-substituent itself, by locking the ring into a specific chair conformation, further influences this steric environment.
-
Torsional Strain (Bürgi-Dunitz Trajectory): According to the Bürgi-Dunitz theory, the nucleophile approaches the carbonyl carbon at an angle of approximately 107°. An axial attack is generally favored as it allows the incoming nucleophile to maintain a staggered conformation with respect to the adjacent C-C bonds, thus minimizing torsional strain in the transition state. Equatorial attack leads to a more eclipsed-like interaction.
-
Electronic Effects: Cieplak's model suggests that the transition state for axial attack is stabilized by hyperconjugation from the axial C-H bonds at C2 and C6 into the forming C-nucleophile σ* orbital.[6]
The interplay of these factors means that the size of the nucleophile is a critical determinant: small nucleophiles (e.g., LiAlH₄, NaBH₄) often favor axial attack, leading to the equatorial alcohol, while bulky nucleophiles (e.g., L-Selectride) favor equatorial attack, yielding the axial alcohol.[7]
Question 2: How does the 4-substituent influence the conformation of the cyclohexanone ring and subsequent reactivity?
Answer: A large 4-substituent, such as a tert-butyl group, will strongly favor an equatorial position to minimize steric strain. This effectively "locks" the cyclohexanone ring into a single, rigid chair conformation.[3] This conformational rigidity removes the complexities of a flipping ring, making the stereochemical outcome of a reaction more predictable. The fixed positions of the axial and equatorial faces of the carbonyl group allow for a more straightforward analysis of steric and electronic effects on nucleophilic attack. For smaller 4-substituents, a conformational equilibrium may exist, meaning that the nucleophile can react with two different chair conformers, potentially leading to a mixture of products.[5]
Question 3: What is the role of temperature in controlling the stereoselectivity of these reactions?
Answer: Temperature can have a significant impact on stereoselectivity, although its effect is not always predictable and can be system-dependent.[8] In general, lower reaction temperatures often lead to higher stereoselectivity. This is because the transition states leading to the different diastereomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the transition state of lowest energy, thus favoring the formation of a single diastereomer. Conversely, at higher temperatures, there may be enough thermal energy to overcome the activation energy barriers for multiple pathways, resulting in a less selective reaction and a mixture of products.[9][10] However, there are cases where increased temperature can enhance stereoselectivity, particularly in enzyme-catalyzed reactions.[8]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental problems.
Guide 1: Low Diastereoselectivity (Poor d.r.)
Problem: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Potential Causes:
-
Inappropriate Nucleophile Size: The chosen nucleophile may not have a sufficient size difference to exhibit a strong preference for either axial or equatorial attack.
-
Suboptimal Reaction Temperature: The reaction temperature may be too high, allowing for the formation of the thermodynamically less favored product.
-
Solvent Effects: The solvent can influence the effective size of the nucleophile and the stability of the transition states.
-
Presence of a Lewis Acid/Base: Unintended acidic or basic impurities can alter the reaction pathway or catalyze epimerization.
Diagnostic Steps & Recommended Solutions:
| Diagnostic Step | Observation | Recommended Solution |
| 1. Analyze Nucleophile | Small nucleophiles giving poor selectivity. | Switch to a bulkier nucleophile to favor equatorial attack (e.g., from NaBH₄ to L-Selectride).[7] |
| Bulky nucleophiles giving poor selectivity. | Switch to a smaller nucleophile to favor axial attack (e.g., from L-Selectride to LiAlH₄).[3] | |
| 2. Vary Temperature | d.r. improves at lower temperatures. | Conduct the reaction at the lowest practical temperature (e.g., -78 °C). |
| d.r. is insensitive to temperature changes. | The energy difference between the transition states is minimal. Focus on other variables. | |
| 3. Evaluate Solvent | Aprotic, non-coordinating solvent in use. | Try a more coordinating solvent (e.g., THF) which can alter the aggregation state and effective size of the nucleophile. |
| 4. Check for Contaminants | Inconsistent results between batches. | Ensure all reagents and solvents are pure and anhydrous.[11] Use freshly distilled solvents and high-purity reagents. |
Guide 2: Low or No Yield
Problem: The reaction results in a low yield of the desired product or fails to proceed.
Potential Causes:
-
Poor Quality of Reagents or Solvents: Impurities, especially water, can quench reagents or inhibit catalysts.[11]
-
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[11]
-
Catalyst Inactivity: The catalyst, if used, may be poisoned or degraded.
-
Steric Hindrance: Extreme steric hindrance from both the substrate and the nucleophile can prevent the reaction from occurring.[4]
Diagnostic Steps & Recommended Solutions:
| Diagnostic Step | Observation | Recommended Solution |
| 1. Verify Reagent & Solvent Quality | Starting materials are old or of low purity. | Purify starting materials (e.g., distillation, recrystallization). Use freshly dried, anhydrous solvents.[11] |
| 2. Monitor Reaction Progress | TLC or GC-MS shows no consumption of starting material. | Gradually increase the reaction temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents.[11] |
| TLC or GC-MS shows multiple unidentified spots. | The reaction temperature may be too high, causing decomposition. Lower the temperature. | |
| 3. Assess Catalyst (if applicable) | Reaction fails with a catalyst. | Use a fresh batch of catalyst. If using a homogeneous catalyst, ensure it is fully dissolved. For heterogeneous catalysts, ensure proper activation and mixing. |
| 4. Evaluate Steric Factors | Both substrate and nucleophile are highly hindered. | Consider a less sterically demanding nucleophile or a different synthetic route that avoids the problematic step.[12] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone
This protocol demonstrates the use of different reducing agents to achieve either axial or equatorial attack.
A. Axial Attack (leading to Equatorial Alcohol):
-
To a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in dry diethyl ether (20 mL) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH₄) (0.123 g, 3.24 mmol) portion-wise.
-
Stir the mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the sequential slow addition of water (0.12 mL), 15% aqueous NaOH (0.12 mL), and water (0.36 mL).
-
Filter the resulting white precipitate and wash with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-4-tert-butylcyclohexanol.
B. Equatorial Attack (leading to Axial Alcohol):
-
To a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere, add L-Selectride® (1.0 M solution in THF, 7.13 mL, 7.13 mmol) dropwise.
-
Stir the mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of 3 M aqueous NaOH (5 mL) followed by 30% hydrogen peroxide (5 mL), ensuring the internal temperature does not rise significantly.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield cis-4-tert-butylcyclohexanol.
Diagrams
Caption: Pathways for nucleophilic attack on a 4-substituted cyclohexanone.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- Non‐proline based 4‐substituted cyclohexanone catalysts for Tables 7–9.
- Effects of Temperature on Stereochemistry of Enzymatic Reactions.
- Temperature Effect on the Stereoselective Reduction of 2-Methylcyclohexanone.
- Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
- Effect of reaction temperature on cyclohexane oxidation.
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.ProQuest.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- Axial or equatorial attack is possible on a cyclohexanone.ORGANIC CHEMISTRY.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
- Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.Journal of the American Chemical Society.
- Optimization of conditions for the synthesis of poly substituted cyclohexenone 4b.
- Troubleshooting low yields in the synthesis of substituted enones.BenchChem.
- Nucleophilic conjug
- 4-Substituted Cyclohexanones.
- Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.Comptes Rendus de l'Académie des Sciences.
- Axial/equatorial proportions for 2-substituted cyclohexanones.The Journal of Organic Chemistry.
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
- Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles.Journal of the Chemical Society, Perkin Transactions 1.
- Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.YouTube.
- Steric Hindrance Effect | Definition, Factors & Examples.Study.com.
- Axial and equatorial attack on cyclohexanone preference.Reddit.
- Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
- Nucleophilic Addition Reactions.Chemistry LibreTexts.
- Give plausible explanation for each of the following:(i) Cyclohexanone forms cyanohydrin in good.YouTube.
- Synthesis of cyclohexanones.Organic Chemistry Portal.
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.MDPI.
- Synthesis method of 4-substituted cyclohexanone.
- Ab Initio Study of Geminal Steric Hindrance Effects on the Stability of Conformations of Cyclohexane Derivatives.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- Does steric hindrance affect the enantiomer ratio in a reaction?Chemistry Stack Exchange.
- Stereoselective Synthesis of Cyclohexanones via Phase Transfer Catalyzed Double Addition of Nucleophiles to Divinyl Ketones.Scilit.
Sources
- 1. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 4. study.com [study.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Welcome to the technical support guide for 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges associated with the purification of this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of various biologically active molecules, its purity is paramount for reliable downstream applications and regulatory compliance.[3][4]
This guide provides in-depth, experience-driven answers to frequently encountered purification problems, detailed protocols, and troubleshooting logic to help you achieve your desired purity specifications with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial-grade this compound?
A: While supplier specifications vary, commercial batches may contain impurities stemming from the synthetic route. A common synthesis involves the reaction of p-fluorophenyl acetonitrile with acrylate derivatives.[5] Based on this, potential impurities include:
-
Starting Materials: Unreacted p-fluorophenyl acetonitrile.
-
Synthetic Intermediates: Incompletely hydrolyzed or decarboxylated intermediates, such as the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid.[5]
-
By-products: Compounds formed from side-reactions during the synthesis.
-
Residual Solvents: Traces of solvents used during manufacturing and initial purification steps.[4]
-
Degradation Products: Although the compound is stable under normal storage conditions, exposure to strong oxidizing agents, extreme pH, or high temperatures can lead to degradation.[6]
Q2: How can I perform an initial purity assessment of my commercial material?
A: A multi-point assessment is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying organic impurities.[4] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.
-
Melting Point Analysis: A sharp melting point range close to the literature value (91-94°C) suggests high purity.[7] A broad or depressed melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known or can be inferred. It is also excellent for confirming the identity of the primary compound.
-
Gas Chromatography (GC): Primarily used to identify and quantify volatile impurities, especially residual solvents.[4]
Q3: What is the most straightforward method for a first-pass purification?
A: Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds. For this compound, a co-solvent system is often effective. A patent literature procedure specifies a mixture of ethyl acetate and cyclohexane, which provides a good starting point.[5]
Q4: When is it necessary to use column chromatography?
A: You should consider column chromatography under the following circumstances:
-
Recrystallization fails to remove a key impurity (e.g., an impurity with very similar solubility).
-
Multiple impurities are present that cannot be removed in a single recrystallization.
-
A very high purity level (>99.5%) is required, and recrystallization has reached its limit.
-
The impurities are oils or non-crystalline materials that interfere with crystal lattice formation.
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel), offering a different and often more powerful purification mechanism than recrystallization.[8][9]
Q5: What are the most critical safety precautions when handling this compound?
A: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][10] Always:
-
Handle the compound in a well-ventilated fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12][13]
-
Avoid creating dust.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Recrystallization Issues
Q: I performed a recrystallization, but my purity, as measured by HPLC, only marginally improved. What happened?
A: This common issue usually points to one of two causes: an inappropriate solvent system or procedural error.
-
Causality—Solvent Choice: The ideal solvent (or solvent pair) should dissolve the target compound sparingly at room temperature but completely at its boiling point. Crucially, the impurities should either be highly soluble at all temperatures (staying in the mother liquor) or nearly insoluble (allowing for hot filtration). If the impurity has similar solubility to your product, recrystallization will be inefficient.
-
Causality—Procedural Error: Cooling the solution too rapidly is a frequent mistake. Rapid cooling causes the product to precipitate quickly, trapping impurities within the crystal lattice. A slow, controlled cooling process allows for the formation of purer, more well-defined crystals.
Solution:
-
Re-evaluate the Solvent System: Use the data in Table 1 to test alternative solvent pairs.
-
Ensure Slow Cooling: After dissolving the compound, insulate the flask to allow it to cool to room temperature as slowly as possible before moving it to an ice bath.
-
Use the Minimum Amount of Hot Solvent: Using excess solvent will reduce your yield, as more product will remain dissolved in the mother liquor.
Q: My compound "oiled out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound (91-94°C for this material). It can also be caused by a very high concentration of impurities depressing the melting point.
Solution:
-
Lower the Solution Temperature: Add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent"). This will lower the saturation temperature to below the compound's melting point. For example, if dissolving in hot ethyl acetate, slowly add cyclohexane until turbidity persists.
-
Induce Crystallization: If the solution is supersaturated, "scratch" the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.
Column Chromatography Issues
Q: My separation on the silica column is poor; the fractions are all mixed. What should I do?
A: Poor separation (or resolution) in column chromatography is typically a problem with the mobile phase (eluent) or column packing.
-
Causality—Eluent Polarity: The principle of silica gel chromatography is separation by polarity.[8][9] If your eluent is too polar, all compounds (both your target and impurities) will travel quickly up the column with the solvent front, resulting in no separation. If the eluent is not polar enough, all compounds will remain adsorbed to the polar silica at the origin.
-
Causality—Column Packing: An improperly packed column will have cracks or channels. The solvent and sample will flow through these channels instead of interacting with the silica, completely ruining the separation.
Solution:
-
Develop a Method with TLC: Before running a column, always use Thin Layer Chromatography (TLC) to find the optimal eluent system. The ideal solvent system should give your target compound an Rf value of ~0.3.
-
Pack the Column Correctly: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally more reliable than "dry packing."[14][15]
-
Load the Sample Properly: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow, concentrated band. A diffuse starting band will lead to diffuse elution bands.
Q: My yield from the column is very low. Where did my compound go?
A: Low recovery suggests that your compound is irreversibly stuck to the column.
-
Causality: This can happen if the compound is highly polar and binds too strongly to the acidic silica gel. In some cases, very sensitive compounds can decompose on the acidic silica surface.
Solution:
-
Increase Eluent Polarity: If the compound is simply stuck, run a very polar "flush" of 10-20% methanol in dichloromethane through the column to wash it off.
-
Use a Deactivated Stationary Phase: If you suspect decomposition, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel (e.g., treated with triethylamine).
Section 3: Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol is based on a reported method and general laboratory best practices.[5]
-
Dissolution: In a fume hood, place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a stir bar. Add ~40 mL of ethyl acetate and heat the mixture gently on a hot plate with stirring. Continue adding ethyl acetate in small portions until the solid is completely dissolved at a near-boiling temperature.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop (~0.5 g) of activated charcoal. Re-heat the mixture to boiling for 5 minutes.
-
Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: To the hot, clear solution, slowly add cyclohexane with swirling until a persistent cloudiness appears. Add a few drops of ethyl acetate to redissolve the precipitate, creating a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethyl acetate/cyclohexane.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity by melting point and HPLC.
Table 1: Recommended Solvent Systems for Purification
| Method | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Notes |
| Recrystallization | Ethyl Acetate | Cyclohexane / Hexanes | A good starting point based on literature.[5] |
| Recrystallization | Dichloromethane | Hexanes | Good for removing more polar impurities. |
| Recrystallization | Acetone | Water | Use with caution; ensure complete drying to remove water. |
| Column Chromatography | Dichloromethane | Hexanes / Heptane | A gradient of increasing DCM is effective for less polar impurities. |
| Column Chromatography | Ethyl Acetate | Hexanes / Heptane | Standard system for compounds of moderate polarity. A gradient of 5% to 40% ethyl acetate is a good starting range. |
Section 4: Visualization of Workflows
Purification Strategy Workflow
This diagram outlines the decision-making process for purifying the commercial product.
Caption: Decision workflow for selecting a purification method.
Recrystallization Troubleshooting Logic
This diagram provides a logical path for diagnosing a failed recrystallization experiment.
Caption: Troubleshooting logic for common recrystallization failures.
References
- The Pharma Master. Troubleshooting. [Link]
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
- Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
- MySkinRecipes. This compound. [Link]
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
- ChemHelp ASAP. (2021, February 9).
- Technology Networks. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
- Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
- OC Lab. (2013, October 22).
- XINDAO. This compound cas:56326-98-8. [Link]
- Google Patents.
- Khan Academy.
- ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Wholesale this compound CAS:56326-98-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 56326-98-8 [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. actylislab.com [actylislab.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. orgsyn.org [orgsyn.org]
- 15. youtube.com [youtube.com]
Preventing epimerization during reactions with 4-Cyano-4-(4-fluorophenyl)cyclohexanone
Welcome to the dedicated technical support resource for 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable synthetic intermediate. Our focus is to provide actionable troubleshooting advice and in-depth FAQs to address the primary challenge encountered during its use: the prevention of epimerization at the C4 position.
Part 1: Troubleshooting Guide - Diagnosing and Preventing Epimerization
This section addresses common issues observed during reactions involving this compound, providing step-by-step solutions grounded in mechanistic principles.
Issue 1: Unexpected Diastereomer Formation in Base-Catalyzed Reactions
Scenario: "I am attempting a base-catalyzed alkylation (or similar C-C bond formation) at the alpha-position to the carbonyl. My post-reaction analysis (NMR/chiral HPLC) shows a significant percentage of an undesired diastereomer. How can I suppress this epimerization?"
Root Cause Analysis:
The primary cause of epimerization at the C4 position is the formation of a resonance-stabilized enolate intermediate under basic conditions. The proton at C4 is acidic due to the electron-withdrawing effects of both the cyano and the 4-fluorophenyl groups. Its removal leads to a planar enolate, which can be protonated from either face upon workup or during the reaction, leading to a mixture of diastereomers.
Troubleshooting Protocol:
-
Re-evaluate Your Choice of Base: The strength and steric bulk of the base are critical.
-
Problem: Protic solvents or strong, non-hindered bases (e.g., NaOH, KOtBu in THF) can readily deprotonate the C4 position, leading to racemization.
-
Solution: Employ a non-nucleophilic, sterically hindered base that will preferentially deprotonate the desired alpha-carbon (C2 or C6) over the more sterically congested C4. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are superior choices. These bases are kinetically selective, rapidly forming the desired enolate at low temperatures.
-
-
Strict Temperature Control is Non-Negotiable:
-
Problem: Higher reaction temperatures provide the activation energy needed to overcome the steric hindrance at C4, promoting the formation of the thermodynamically more stable, but undesired, enolate.
-
Solution: Form the enolate at low temperatures, typically -78 °C (dry ice/acetone bath). Maintain this temperature throughout the addition of the electrophile. Do not allow the reaction to warm until the desired transformation is complete.
-
-
Solvent Selection Matters:
-
Problem: Protic solvents (e.g., ethanol, water) or polar aprotic solvents with high dielectric constants can facilitate proton exchange and stabilize the enolate, increasing the risk of epimerization.
-
Solution: Use anhydrous, non-polar, aprotic solvents. Tetrahydrofuran (THF) is a common and effective choice for enolate chemistry. Ensure the solvent is rigorously dried before use.
-
Visualizing the Epimerization Pathway:
Caption: Mechanism of acid-catalyzed epimerization via an enol intermediate.
Q3: How can I purify my desired diastereomer if epimerization does occur?
If a mixture of diastereomers is formed, purification is often achievable via column chromatography on silica gel. The two diastereomers will have different polarities and should be separable. A solvent system of ethyl acetate and hexanes is a good starting point for method development. Alternatively, for crystalline solids, recrystallization may be an effective method to isolate the major, often less soluble, diastereomer.
Q4: Are there any specific functional groups that are incompatible with preserving the C4 stereocenter?
Any reagent that is strongly basic or can generate basic byproducts should be used with caution. For example, Grignard reagents can act as bases, and their addition should be performed at low temperatures. Similarly, deprotection steps that require strong base (e.g., saponification of a nearby ester with NaOH) should be carefully planned, potentially using enzymatic or milder methods if the C4 stereocenter is labile.
Part 3: Experimental Protocol - Kinetically Controlled Alkylation
This protocol provides a robust method for the alpha-alkylation of this compound while minimizing epimerization.
Objective: To perform a selective C2-alkylation using LDA and methyl iodide.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq), titrated solution in hexanes
-
Methyl iodide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware, argon/nitrogen line, and -78 °C cooling bath
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
LDA Formation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF under argon. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.
-
Enolate Formation: Dissolve this compound (1.0 eq) in a separate flask with a minimal amount of anhydrous THF. Using a cannula or syringe, slowly add this solution to the LDA solution at -78 °C. Stir for 1 hour at this temperature. The solution should become clear yellow/orange, indicating enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution, ensuring the internal temperature does not rise above -75 °C. Stir at -78 °C for 2-3 hours or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding pre-chilled saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Overcoming poor solubility of 4-Cyano-4-(4-fluorophenyl)cyclohexanone in reaction media
Technical Support Center
Topic: Overcoming Poor Solubility of 4-Cyano-4-(4-fluorophenyl)cyclohexanone in Reaction Media
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways[1]. Its unique structure, featuring a polar cyano and ketone group juxtaposed with a nonpolar aryl and cyclohexyl backbone, presents a significant solubility challenge for chemists. This guide provides a comprehensive, experience-driven framework for troubleshooting and overcoming these solubility issues to ensure reproducible and efficient reaction outcomes.
Part 1: Understanding the Root Cause
Before troubleshooting, it's critical to understand why this compound exhibits poor solubility. The issue stems from a combination of factors:
-
High Crystal Lattice Energy: The molecule's symmetry and the presence of strong dipole-dipole interactions from the cyano (C≡N) and carbonyl (C=O) groups contribute to a highly ordered and stable crystal structure. A significant amount of energy is required to break this lattice and solvate the individual molecules.
-
Competing Polarity: The molecule possesses both polar functional groups and a significant non-polar scaffold (the fluorophenyl and cyclohexyl rings). This dual nature means it is not perfectly suited for either highly polar or purely non-polar solvents, a classic case of "like dissolves like" being insufficient[2].
Physicochemical Properties
A clear understanding of the compound's basic properties is the first step in designing a rational approach to solubilization.
| Property | Value | Source |
| CAS Number | 56326-98-8 | [3][4][5][6] |
| Molecular Formula | C₁₃H₁₂FNO | [3][4] |
| Molecular Weight | 217.24 g/mol | [3][4] |
| Appearance | Solid | [7][8] |
| Storage | Room temperature, dry conditions | [1] |
Part 2: Troubleshooting Guide & FAQs
This section is designed as a practical, question-driven guide to address the most common solubility problems encountered in the lab.
Initial Troubleshooting Workflow
When faced with poor solubility, a systematic approach is more effective than random solvent swapping. The following workflow provides a logical decision-making process.
Caption: Decision tree for initial solubility troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I've chosen a standard solvent like Dichloromethane (DCM) or Toluene, but my compound won't dissolve. What's my first step?
Answer: Your first and simplest step is controlled heating. For most non-exothermic dissolution processes, increasing the temperature increases the kinetic energy of both the solvent and solute molecules. This leads to more frequent and energetic collisions, which helps overcome the crystal lattice energy of the solid[8][9][10].
-
Actionable Advice:
-
Place your reaction flask in a heating mantle or oil bath with a thermocouple to accurately control the temperature.
-
Increase the temperature in 10 °C increments, stirring vigorously.
-
Visually inspect for dissolution. Be patient, as it may take time.
-
Crucial Caveat: Do not exceed a temperature that could cause solvent loss (approaching the boiling point) or initiate unwanted side reactions or degradation. Raising the temperature almost always increases the rate of all reactions, not just the desired one[11][12].
-
Q2: Heating helped, but not enough. Or, my reaction is too sensitive for high temperatures. What's next?
Answer: The next logical step is to employ a co-solvent system. A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary reaction medium. Its purpose is to modify the overall polarity and solvating power of the system to better match the solute[13][14][15].
-
Mechanism of Action: A co-solvent works by disrupting the solvent-solvent interactions of the primary medium and creating a new environment with more favorable solute-solvent interactions. For a molecule like this compound, a small amount of a polar, aprotic co-solvent can significantly enhance solubility in a less polar bulk solvent.
-
Recommended Co-solvents:
| Primary Solvent (Bulk) | Recommended Co-Solvent (5-20% v/v) | Rationale |
| Toluene, Xylenes | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Increases polarity to solvate the cyano/carbonyl groups. |
| Dichloromethane (DCM) | Acetonitrile (MeCN), Tetrahydrofuran (THF) | MeCN and THF can better solvate the polar functionalities without drastically changing the overall solvent character. |
| Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Highly effective polar aprotic solvents that can break up stubborn crystal lattices. |
Q3: How do I choose the right co-solvent without running dozens of large-scale experiments?
Answer: A systematic, small-scale screening is the most efficient method. This minimizes waste of your valuable starting material.
Protocol 1: Rapid Micro-Scale Co-Solvent Screening
-
Preparation: Arrange a series of small vials (e.g., 4 mL).
-
Dispensing: To each vial, add a small, consistent amount of this compound (e.g., 5-10 mg).
-
Primary Solvent: Add a fixed volume of your primary reaction solvent to each vial (e.g., 1 mL). Stir or sonicate briefly. Note the initial insolubility.
-
Co-Solvent Addition: To each vial, add a different potential co-solvent dropwise (e.g., using a pipette, add 50 µL, then another 50 µL, up to ~200 µL).
-
Observation: After each addition, stir/vortex the vial and observe. The best co-solvent will be the one that achieves full dissolution with the smallest volume added.
-
Selection: Once you identify an effective co-solvent, you can confidently scale up your reaction using the optimized solvent ratio.
Co-Solvent Selection Logic
The choice of a co-solvent is a balance between solvating power and reaction compatibility.
Caption: Balancing factors for optimal co-solvent selection.
Q4: My compound dissolves initially but then precipitates out when I add another reagent. What is happening?
Answer: This is a classic case of changing the solvent environment, often called "crashing out" or "salting out." The reagent you are adding is likely much less soluble in your chosen solvent system than your starting material, or it is changing the overall polarity of the mixture, reducing the solubility of your starting material.
-
Troubleshooting Steps:
-
Slow Addition: Add the problematic reagent very slowly, perhaps even via syringe pump, to the stirred solution. This allows the local concentration to remain low and can prevent nucleation and precipitation.
-
Reagent Dissolution: If possible, dissolve the reagent in a small amount of the same solvent system (primary solvent + co-solvent) before adding it to the main reaction. This maintains a consistent solvent environment.
-
Increase Temperature: Gently warming the reaction mixture during the addition of the second reagent can help maintain solubility.
-
Part 3: Summary and Key Takeaways
-
Systematic Approach: Don't rely on guesswork. Follow a logical progression: temperature adjustment first, followed by a systematic co-solvent screen.
-
Co-Solvency is Key: For crystalline, bifunctional molecules like this, co-solvency is often the most powerful tool. Small amounts of polar aprotic solvents like DMSO or DMF can have a dramatic effect[7][16].
-
Validate in Micro-Scale: Always perform solubility tests on a small scale to conserve material and time before committing to a large-scale reaction.
-
Consider the Entire System: Remember that solubility depends not just on the starting material and solvent, but on every component you add to the flask.
References
- Temperature and its effect on reaction rates | Solubility of Things.
- Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal | Semantic Scholar. (2015).
- Relationship between solubility and temperature | Quora. (2022).
- Temperature Effects on Solubility | Chemistry LibreTexts. (2023).
- 4-Amino-4-aryl-cyclohexanones | Google Patents. (Patent US4460604A).
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION | IJCRT.org.
- Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures | MDPI.
- Method for synthesizing 4-fluorocyclohexanone | Google Patents. (Patent CN107827721B).
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview | Asian Journal of Pharmacy and Technology.
- The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid | ResearchGate. (2016).
- This compound | Advanced ChemBlocks Inc.
- Cocrystal Formation from Solvent Mixtures | Crystal Growth & Design. (2023).
- Brief Overview of Various Approaches to Enhance Drug Solubility | Longdom Publishing.
- 5 Novel Techniques for Solubility Enhancement | Ascendia Pharmaceuticals. (2021).
- How Does Temperature Affect The Rate Of A Reaction? (2023).
- Techniques for Improving Solubility | International Journal of Medical Science and Dental Research.
- A Review On Enhancement Solubility Techniques | ijrti.org. (2023).
- The Effect of Temperature on Reaction Rates | Chemistry LibreTexts. (2023).
- This compound | Santa Cruz Biotechnology.
- This compound | MySkinRecipes.
- 56326-98-8(this compound) Product Description | ChemicalBook.
- This compound | 56326-98-8 | ChemicalBook.
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- 3. This compound 95% | CAS: 56326-98-8 | AChemBlock [achemblock.com]
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- 15. ijmsdr.org [ijmsdr.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 4-Cyano-4-(4-fluorophenyl)cyclohexanone Synthesis
Welcome to the technical support center for the synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis, with a particular focus on the challenges posed by catalyst deactivation. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the efficiency and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues you may encounter, delving into the root causes of catalyst deactivation and offering step-by-step solutions.
Question 1: My reaction yield has suddenly and significantly dropped. What are the likely causes related to my catalyst?
A sudden drop in yield is a classic symptom of catalyst deactivation. The primary culprits to investigate are catalyst poisoning, coking, or sintering.
Possible Cause 1: Catalyst Poisoning
Catalyst poisoning occurs when impurities in your reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive. In the context of this compound synthesis, which often involves a cyanation step, the cyanide ion (CN⁻) itself can be a potent poison for many transition metal catalysts, particularly palladium.[1][2][3]
-
Why it happens: Excess cyanide ions can coordinate strongly with the metal center of the catalyst, blocking the sites needed for the catalytic cycle.[1][3] This can lead to the formation of inactive metal-cyanide complexes.[1][4] The presence of moisture can exacerbate this issue by hydrolyzing cyanide salts to form hydrogen cyanide (HCN), which is also highly reactive towards the catalyst.[1]
-
How to diagnose:
-
Review your reaction setup: Ensure all reagents and solvents are anhydrous.
-
Analytical Characterization: If you have the capabilities, analyzing the spent catalyst can provide direct evidence of poisoning. Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface.[5][6]
-
-
Solutions:
-
Control Cyanide Concentration: Employ strategies to maintain a low concentration of free cyanide ions. This can be achieved by using less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), or by the slow addition of the cyanide reagent.[2][4][7]
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents to prevent the formation of HCN.[1][2]
-
Possible Cause 2: Coking
Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks active sites and pores.[8][9]
-
Why it happens: At elevated temperatures, organic molecules (reactants, products, or solvents) can decompose or polymerize on the catalyst surface, leading to the formation of coke.[8][10] The specific precursors to coke can be the reactants themselves or intermediate species formed during the reaction.[10]
-
How to diagnose:
-
Visual Inspection: A visible darkening or blackening of the catalyst is a strong indicator of coking.
-
Analytical Characterization: Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits.[11] Low Energy Ion Scattering Spectroscopy (LEIS) can also show that the active metal surface is covered by carbon.[6]
-
-
Solutions:
Possible Cause 3: Sintering
Sintering is the thermal agglomeration of catalyst particles, leading to a decrease in the active surface area.[8]
-
Why it happens: High reaction temperatures can cause the small, highly dispersed metal particles of a heterogeneous catalyst to migrate and coalesce into larger particles.[8] This reduces the number of active sites available for the reaction.
-
How to diagnose:
-
Analytical Characterization: Techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can be used to determine the crystallite size of the active metal.[11][12] An increase in crystallite size compared to the fresh catalyst indicates sintering. Brunauer-Emmett-Teller (BET) surface area analysis will also show a decrease in the total surface area.[5][13]
-
-
Solutions:
-
Temperature Control: Strict control of the reaction temperature is crucial to prevent sintering.
-
Catalyst Support Selection: The choice of catalyst support can influence its thermal stability. Supports with strong metal-support interactions can help to anchor the metal particles and prevent their agglomeration.
-
Question 2: My reaction is producing a higher proportion of by-products than usual. How can catalyst deactivation be responsible?
A change in selectivity is a more subtle sign of catalyst deactivation. It suggests that while the catalyst may still be active, the nature of its active sites has been altered.
Possible Cause: Partial Poisoning or Site Modification
-
Why it happens: Certain poisons may selectively block the most active sites on a catalyst, leaving less active sites to catalyze alternative reaction pathways, leading to the formation of by-products.[8] Similarly, the initial stages of coking can alter the electronic properties and steric environment of the active sites, which can in turn affect the selectivity of the reaction.
-
How to diagnose:
-
Product Profile Analysis: Carefully analyze the by-products being formed. This can provide clues about the alternative reaction pathways that are being favored.
-
In-situ Spectroscopy: Advanced techniques like in-situ infrared (IR) spectroscopy can be used to study the species adsorbed on the catalyst surface during the reaction, providing insights into changes in the active sites.
-
-
Solutions:
-
Purify Reactants: Ensure the purity of all starting materials and solvents to eliminate potential selective poisons.
-
Re-evaluate Catalyst: It may be necessary to screen for a different catalyst that is more resistant to the specific poisons or coking precursors present in your system.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation I should be aware of?
There are four primary mechanisms of catalyst deactivation:
-
Poisoning: Strong chemisorption of impurities onto active sites.
-
Coking/Fouling: Deposition of carbonaceous or other materials on the catalyst surface.[8]
-
Sintering/Thermal Degradation: Agglomeration of catalyst particles due to high temperatures.[8]
-
Leaching: Dissolution of the active catalytic species into the reaction medium, which is a concern for both heterogeneous and homogeneous catalysts.[14][15]
Q2: How can I choose a catalyst that is more resistant to deactivation for my this compound synthesis?
The synthesis of this compound can proceed through different pathways, such as a Strecker reaction or a Michael addition followed by cyclization and cyanation.[16][17] The choice of catalyst will depend on the specific route. For palladium-catalyzed cyanation reactions, which are prone to deactivation by cyanide, consider the following:
-
Ligand Selection: The choice of ligand in a homogeneous palladium catalyst can significantly impact its stability and resistance to poisoning.
-
Heterogeneous Catalysts: Supported catalysts, where the active metal is dispersed on a high-surface-area support, can offer greater stability and ease of separation.
-
Alternative Metals: While palladium is common, other transition metals like nickel or ruthenium can also catalyze cyanation reactions and may exhibit different sensitivities to poisons.[18]
Q3: Is it possible to regenerate my deactivated catalyst?
Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:
-
Coked Catalysts: As mentioned, coked catalysts can often be regenerated by controlled combustion of the coke deposits.[9]
-
Poisoned Catalysts: Regeneration from poisoning is more challenging and depends on the nature of the poison. In some cases, washing with specific solvents or a mild chemical treatment may remove the poison.
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines a general workflow for identifying the cause of catalyst deactivation.
-
Sample Collection: Carefully recover the deactivated catalyst from the reaction mixture.
-
Washing and Drying: Wash the catalyst with a suitable solvent to remove any residual reactants and products, then dry it under vacuum.
-
Visual and Microscopic Examination: Note any changes in color or texture. Use Scanning Electron Microscopy (SEM) or TEM to examine the catalyst morphology and particle size.[11]
-
Surface Area and Porosity Analysis: Perform BET analysis to measure the surface area and pore volume.[13] A significant decrease suggests coking or sintering.
-
Elemental and Surface Analysis:
-
Structural Analysis:
-
Use XRD to determine the crystalline phase and crystallite size of the active metal.[12] An increase in crystallite size points to sintering.
-
-
Thermal Analysis:
| Analytical Technique | Information Provided | Potential Deactivation Mechanism Indicated |
| XPS | Surface elemental composition and chemical states | Poisoning, Coking |
| XRD | Crystallite size and phase composition | Sintering |
| TEM/SEM | Particle size, morphology, and distribution | Sintering, Coking |
| BET | Surface area and pore volume | Coking, Sintering |
| TGA | Quantification of deposited material | Coking |
| TPD | Adsorption strength of surface species | Poisoning |
Protocol 2: Regeneration of a Coked Catalyst by Controlled Oxidation
Caution: This procedure should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
Place the coked catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon) while slowly heating to 100-150 °C to remove any adsorbed water and solvents.
-
Gradually introduce a dilute stream of air or an oxygen/inert gas mixture. The oxygen concentration should be low (typically 1-5%) to avoid excessive heat generation that could cause sintering.
-
Slowly ramp up the temperature to a point sufficient to burn off the coke (typically 300-500 °C). The optimal temperature should be determined experimentally.
-
Hold at the final temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.
-
Cool the catalyst back to room temperature under an inert gas flow.
-
Characterize the regenerated catalyst to confirm the removal of coke and to check for any changes in its physical properties (e.g., surface area, crystallite size).
Visualizing Deactivation and Troubleshooting
Caption: Troubleshooting workflow for catalyst deactivation.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characterization.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Regeneration of catalysts deactivated by coke deposition: A review.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry.
- 4-Amino-4-aryl-cyclohexanones.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Lecture 6 Catalyst characterization.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. (2008).
- A Mechanistic Model on Catalyst Deactivation by Coke Form
- Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024).
- Strecker amino acid synthesis. Wikipedia.
- Recent advances and perspectives in ruthenium-catalyzed cyan
- Converting Homogeneous to Heterogeneous in Electrophilic Catalysis Using Monodisperse Metal Nanoparticles. OSTI.gov.
- Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2025).
- Strecker Synthesis. Organic Chemistry Portal.
Sources
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- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 11. Catalyst Characterization Techniques [hidenanalytical.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 17. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 18. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Alternative and sustainable solvents for 4-Cyano-4-(4-fluorophenyl)cyclohexanone synthesis
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the sustainable synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols using green chemistry principles.
Introduction: Greening the Synthesis of a Key Pharmaceutical Intermediate
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] The traditional synthesis pathways often rely on volatile and potentially hazardous organic solvents. In line with the principles of green chemistry, there is a significant push to replace these conventional solvents with safer, more sustainable alternatives that reduce environmental impact without compromising reaction efficiency.[3][4][5][6] This guide is designed to assist you in navigating the challenges of this synthesis, with a special focus on the implementation of alternative and sustainable solvent systems.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
A1: Low or no product yield is a frequent challenge that can stem from several factors. A systematic approach is key to diagnosing the issue.
-
Possible Cause 1: Reagent Quality and Inert Conditions
-
Causality: The reaction, particularly steps involving strong bases like potassium tert-butoxide, is highly sensitive to moisture and atmospheric carbon dioxide. The base can be quenched by water, and starting materials can degrade.
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored anhydrous solvents. If in doubt, solvents can be dried using appropriate methods (e.g., molecular sieves).
-
Verify the activity of the base. Potassium tert-butoxide is hygroscopic and can lose its potency over time. Use a fresh bottle or titrate a sample to determine its active concentration.
-
-
-
Possible Cause 2: Ineffective Reaction Monitoring
-
Causality: Without tracking the reaction's progress, it's impossible to know if it has gone to completion, stalled, or failed.
-
Solution:
-
Monitor the reaction periodically using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Develop a reliable TLC system that clearly separates your starting materials from the product.
-
If the reaction stalls (i.e., no further change in the ratio of starting material to product over time), consider incremental heating or extending the reaction time.
-
-
-
Possible Cause 3: Product Loss During Aqueous Work-up
-
Causality: The product may have some solubility in the aqueous layer, especially if the pH is not controlled or if emulsions form.[7]
-
Solution:
-
After the initial extraction, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
To break up emulsions, try adding brine (a saturated aqueous solution of NaCl), which increases the polarity of the aqueous phase and forces the organic product into the organic layer.
-
Always retain all layers until the product has been successfully isolated and characterized.[7]
-
-
Q2: My crude product is impure, showing multiple spots on TLC. How can I minimize side reactions?
A2: The formation of byproducts is often related to reaction conditions and the choice of solvent.
-
Possible Cause 1: Hydrolysis of the Nitrile Group
-
Causality: The cyano group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under prolonged exposure to acidic or basic conditions during work-up and purification.
-
Solution:
-
Minimize the time the reaction mixture is in contact with strong acids or bases during the work-up.
-
Use a milder quenching agent if possible, and work at lower temperatures (e.g., on an ice bath) during quenching and extraction.
-
Neutralize the crude product solution before solvent evaporation if it is acidic or basic.
-
-
-
Possible Cause 2: Competing Reactions
-
Causality: Depending on the specific synthetic route, side reactions like self-condensation of the starting materials can occur, especially at elevated temperatures.
-
Solution:
-
Maintain strict temperature control throughout the reaction. Add reagents dropwise to manage any exotherms.
-
The choice of solvent can influence reaction selectivity. Some sustainable solvents may offer different selectivity profiles compared to traditional dipolar aprotic solvents. It may be necessary to re-optimize the reaction temperature for the new solvent system.
-
-
Q3: I'm having difficulty purifying the final product. It either remains an oil or is difficult to separate from impurities.
A3: Purification challenges are common, but several techniques can be employed.
-
For Oily Products:
-
Trituration: Stir the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This can often wash away impurities and induce crystallization.
-
Solvent Selection for Crystallization: Test a range of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
For Column Chromatography Issues:
-
Optimize the Mobile Phase: If impurities are co-eluting with your product, adjust the polarity of your eluent system. A shallower gradient or an isocratic elution might be necessary.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with cyanide reagents?
A1: All reactions involving cyanide salts must be treated with extreme caution due to their high toxicity.[8]
-
Engineering Controls: Always handle solid cyanides and conduct the reaction in a certified chemical fume hood to prevent inhalation of any dust or potential hydrogen cyanide (HCN) gas.[8][9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (double-gloving with nitrile is recommended).[9][11]
-
Preventing HCN Gas Formation: Cyanide salts react with acid to produce highly toxic and flammable HCN gas.[8][10] NEVER mix cyanide waste with acidic waste. Keep all acids away from the reaction setup unless required by the procedure.[9]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to your institution's guidelines.[10][11] Do not pour cyanide waste down the drain.
-
Emergency Preparedness: Do not work alone.[10][11] Ensure you and your lab mates are aware of the hazards and that an appropriate emergency response plan is in place.
Q2: Why should I replace traditional solvents like DMF, DMSO, or NMP?
A2: While effective, many traditional dipolar aprotic solvents are facing increased regulatory scrutiny due to their hazard profiles.
-
Toxicity: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are classified as having reproductive toxicity.[12]
-
Environmental Impact: These solvents are often derived from petrochemical sources, have high boiling points (making them energy-intensive to remove), and can be persistent in the environment.
-
Sustainability: The principles of green chemistry encourage the use of solvents that are safer, derived from renewable resources, and have a lower environmental footprint.[3][13]
Q3: What are some recommended sustainable solvents for this synthesis, and how do they compare?
A3: Several greener alternatives to traditional dipolar aprotic solvents are available. The optimal choice depends on the specific reaction step.
| Solvent | Class | Key Advantages | Considerations |
| DMF (Conventional) | Dipolar Aprotic | High polarity, excellent solvating power for salts. | Reproductive toxicant, high boiling point. |
| DMSO (Conventional) | Dipolar Aprotic | High polarity, dissolves a wide range of compounds. | High boiling point, can be difficult to remove, potential for runaway reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources (e.g., corn cobs), lower toxicity than THF, forms less-stable peroxides.[4] | Lower polarity than DMF/DMSO, may require higher temperatures or longer reaction times. |
| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low water miscibility (good for extractions), stable to acids and bases. | Petrochemical-based, can form peroxides. |
| Cyrene™ (Dihydrolevoglucosenone) | Dipolar Aprotic (Bio-derived) | Bio-derived from cellulose, high polarity, biodegradable. | Can be unstable in the presence of strong bases, which may limit its use in certain steps.[14] |
| Ethyl Lactate | Ester (Bio-derived) | Derived from renewable resources (corn), biodegradable, low toxicity.[3][15] | Can be susceptible to hydrolysis under strongly acidic or basic conditions. |
Q4: How does the choice of solvent affect a nucleophilic substitution reaction?
A4: The solvent plays a crucial role in stabilizing intermediates and solvating ions, which directly impacts the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, 2-MeTHF): These solvents are generally favored for SN2-type reactions, which are common in this synthesis.[16] They can solvate the cation (e.g., K⁺ from potassium tert-butoxide) while leaving the nucleophile relatively "naked" and more reactive. This leads to faster reaction rates.[17]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents are generally not ideal for this type of reaction. They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thereby slowing down the reaction.[16][17]
Visualized Workflows and Logic
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Experimental Protocol: Synthesis Using 2-MeTHF
This protocol describes a representative procedure for the synthesis of an intermediate, 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone, adapted from literature procedures with 2-MeTHF as a more sustainable solvent alternative.[18]
Safety: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE. All cyanide handling precautions must be strictly followed.
Materials:
-
Dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid
-
Potassium tert-butoxide (t-BuOK)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Aqueous Acetic Acid (e.g., 2.5 N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add the dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add anhydrous 2-MeTHF (approx. 25 mL per gram of ester).
-
Base Addition: While stirring, add potassium tert-butoxide (2.0 eq) portion-wise to the solution. Note: An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C for 2-MeTHF) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 2.5 N aqueous acetic acid to quench the reaction and neutralize the base until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more 2-MeTHF and water. Separate the layers. Extract the aqueous layer twice more with 2-MeTHF.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone, which can then be carried forward or purified further.
References
- MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.
- Semantic Scholar. Green chemistry: A tool in Pharmaceutical Chemistry.
- Chemical Reviews. (2021). Green Chemistry in the Synthesis of Pharmaceuticals.
- Total Pharmaceutical Topics. (2024). Green Chemistry in Drug Substance Synthesis.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- University of Illinois, Division of Research Safety. (2014). Cyanides.
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- LSU Health Shreveport, Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.
- Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide.
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- Wordpress. (2017). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- Google Patents. (1984). US4460604A - 4-Amino-4-aryl-cyclohexanones.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- Chemical Reviews. (2018). Green and Sustainable Solvents in Chemical Processes.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ResearchGate. (2016). Green Solvents in Organic Synthesis: An Overview.
- Wordpress. (2017). SNAr Solvents and Reagents.
- MySkinRecipes. This compound.
- XINDAO. This compound cas:56326-98-8.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Wholesale this compound CAS:56326-98-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 4. jddhs.com [jddhs.com]
- 5. [PDF] Green chemistry: A tool in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. totalpharmaceuticaltopics.com [totalpharmaceuticaltopics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
Optimizing work-up procedures for 4-Cyano-4-(4-fluorophenyl)cyclohexanone reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction work-up and purification procedures. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of the target compound.
Q1: What is the typical appearance of pure this compound?
Pure this compound should be a white to off-white solid. If you obtain a gum, oil, or a significantly discolored solid, it is indicative of impurities that require removal.
Q2: My crude product is an intractable gum after solvent evaporation. What is the likely cause?
This is a common issue and is typically caused by the presence of residual solvents or impurities that depress the melting point of the compound. A key first step is to ensure your crude material is thoroughly dried under high vacuum. If the material remains oily, it indicates the presence of synthetic byproducts that must be removed via purification.
Q3: What is a reliable solvent system for recrystallization?
A mixture of ethyl acetate and a non-polar solvent like cyclohexane is a documented and effective system for recrystallizing this compound.[1] The ethyl acetate solubilizes the compound at elevated temperatures, while the gradual addition of or cooling in the presence of cyclohexane reduces its solubility, promoting the formation of pure crystals. Other systems, such as isopropanol/water or toluene/heptane, may also be effective depending on the specific impurity profile.
Q4: Are there any specific pH considerations during the aqueous work-up?
Yes, the pH of the aqueous phase during extraction is critical. The cyano group can be susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures. It is generally recommended to perform aqueous washes under neutral or mildly acidic/basic conditions (e.g., saturated sodium bicarbonate or dilute HCl) and to avoid prolonged exposure to strong reagents.
Section 2: Troubleshooting Guides & In-Depth Analysis
This section provides structured guidance for resolving specific experimental challenges.
Guide 1: Low Yield After Extraction and Isolation
Problem: The yield of crude product is significantly lower than expected following the aqueous work-up.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting flowchart for low product yield.
Causality Analysis:
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. Before initiating the work-up, it is crucial to confirm the consumption of the limiting starting material by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS). Quenching the reaction prematurely is an irreversible error.
-
Product Partitioning: this compound has moderate polarity. If the aqueous layer is made too basic, deprotonation of the α-carbon can increase its water solubility, causing it to be lost in the aqueous phase. Conversely, some reaction conditions may leave acidic byproducts that require a basic wash for removal. Always test the pH of the aqueous layer and re-extract if necessary.
-
Emulsion Formation: Emulsions are common in extractions involving basic solutions or fine particulates. The product can become trapped in this third, intermediate layer, leading to significant mechanical losses. A brine (saturated NaCl solution) wash is the standard method to disrupt emulsions by increasing the ionic strength of the aqueous phase.
Guide 2: Product Fails Purity Analysis (NMR, LC-MS)
Problem: The isolated solid is contaminated with byproducts, as indicated by analytical data.
Common Impurities and Their Removal:
| Impurity ID | Structure / Name | Common Cause | Identification (¹H NMR) | Removal Strategy |
| IMP-01 | Unreacted 4-fluorophenylacetonitrile | Incomplete reaction | Sharp singlet around δ 3.8-4.0 ppm (benzylic CH₂) | Recrystallization. Highly non-polar impurities can often be removed by trituration with a solvent like hexane or diethyl ether. |
| IMP-02 | 4-(4-fluorophenyl)-4-carboxamidocyclohexanone | Nitrile hydrolysis (acidic or basic conditions) | Broad NH₂ peaks in the δ 5.5-7.5 ppm region. | Column chromatography. The amide is significantly more polar than the nitrile. A basic wash (e.g., NaHCO₃) is ineffective. |
| IMP-03 | 4-(4-fluorophenyl)-4-carboxycyclohexanone | Severe nitrile hydrolysis | Very broad peak > δ 10 ppm (acidic proton). | A weak basic wash (e.g., saturated NaHCO₃ solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer. |
| IMP-04 | Aldol condensation products | Strong base, elevated temperature | Complex signals in the olefinic region (δ 5-6 ppm) and loss of cyclohexanone symmetry. | Column chromatography is typically required as these byproducts often have similar polarity to the desired product. |
Expert Insight: The Role of Aldol Condensation
The ketone moiety in your product is susceptible to self-condensation under basic conditions, a classic Aldol reaction. This is particularly problematic if a strong base (e.g., NaOH, KOH) is used in the work-up at room temperature or above. The resulting dimeric, dehydrated byproduct is often non-crystalline and can make purification difficult.
Preventative Measure: If a basic wash is necessary, always use a mild base like sodium bicarbonate and perform the extraction quickly at a reduced temperature (e.g., in an ice-water bath) to minimize the rate of this side reaction.
Section 3: Optimized Experimental Protocols
These protocols are designed to be self-validating, incorporating in-process checks to ensure success.
Protocol 1: Optimized Aqueous Work-up & Extraction
This procedure is designed to efficiently isolate the crude product while minimizing byproduct formation.
Workflow: Work-up and Purification
Caption: Standard workflow for reaction work-up and purification.
Step-by-Step Methodology:
-
Reaction Quench: Once the reaction is deemed complete, cool the mixture to 0-5 °C in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species.
-
Solvent Addition/Phase Separation: If the reaction solvent is miscible with water (e.g., THF, Acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Transfer the entire mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble inorganics).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities). Causality: This mild base is sufficient to neutralize acids without significantly promoting aldol condensation.
-
Saturated aqueous sodium chloride (Brine) solution. Causality: This breaks any emulsions and helps to remove residual water from the organic layer.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove all residual solvent.
Protocol 2: High-Purity Recrystallization
This protocol aims to yield high-purity crystalline material suitable for final analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent system. A 1:2 to 1:5 mixture of Ethyl Acetate:Cyclohexane is a good starting point.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (Ethyl Acetate) required to dissolve the solid at reflux temperature. Stirring with a magnetic stir bar is essential.
-
Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a fluted filter paper to remove it. This step is critical for obtaining the highest purity crystals.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. Un-disturbed cooling is key to forming large, well-defined crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystal formation begins at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield of recovered solid.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid sparingly with the cold, less polar solvent (Cyclohexane) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- US Patent US4460604A, "4-Amino-4-aryl-cyclohexanones",
Sources
Technical Support Center: Analytical Solutions for Monitoring 4-Cyano-4-(4-fluorophenyl)cyclohexanone Reactions
Welcome to the technical support center dedicated to providing robust analytical methods for monitoring the synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who require accurate and reliable in-process monitoring to ensure reaction completion, identify byproducts, and guarantee the quality of the final product. This resource provides troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the analysis of this important pharmaceutical intermediate.
The Critical Role of In-Process Monitoring
The synthesis of this compound involves the formation of a quaternary carbon center, a step that can be prone to side reactions and incomplete conversion. Real-time monitoring of the reaction progress is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities. This guide focuses on the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues that may arise during the analysis of this compound reactions, providing a systematic approach to problem-solving.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the disappearance of starting materials and the appearance of the product and any non-volatile impurities.
Question 1: Why am I observing poor peak shape (tailing or fronting) for the this compound peak?
Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The causes can be multifaceted:
-
Secondary Interactions: The cyano and ketone functionalities can engage in secondary interactions with residual silanols on the silica backbone of the stationary phase.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte or silanols, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
Troubleshooting Steps:
-
Employ a Cyano-Bonded Stationary Phase: A cyano-functionalized column can offer improved peak shape through specific dipole-dipole interactions and reduced interaction with residual silanols.[1]
-
Optimize Mobile Phase pH: Buffer the aqueous portion of your mobile phase to a pH between 3 and 7 to ensure consistent ionization of the analyte and minimize silanol interactions.
-
Use an End-Capped Column: High-quality, end-capped C18 or Phenyl-Hexyl columns can also provide good peak shape by minimizing accessible silanols.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves, which would indicate column overload.
Question 2: I am seeing extraneous peaks in my chromatogram that are not present in my starting materials or product standards. What is their origin?
Answer: Unexpected peaks can arise from several sources:
-
Reaction Byproducts: The synthesis may be generating unforeseen impurities.
-
Sample Degradation: The analyte might be unstable in the sample diluent or on the column.
-
Contamination: The sample, mobile phase, or HPLC system could be contaminated.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Spectroscopic Deep Dive: Comparative Analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone and Its Derivatives
For researchers and professionals in drug development and medicinal chemistry, a profound understanding of a molecule's structural intricacies is paramount. Spectroscopic techniques serve as our primary lens into this molecular world, offering a detailed fingerprint of a compound's architecture. This guide provides an in-depth spectroscopic comparison of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a versatile intermediate in pharmaceutical synthesis, with its key derivatives. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic and conformational effects of the cyano, fluoro, and phenyl substituents on the cyclohexanone scaffold.
Introduction: The Significance of Substituent Effects
This compound is a valuable building block in the synthesis of various biologically active compounds. Its cyclohexanone ring offers a flexible yet defined three-dimensional structure, while the quaternary carbon bearing both a cyano and a fluorophenyl group introduces unique electronic and steric properties. To fully appreciate the spectroscopic signature of this molecule, it is essential to compare it with its structural analogs:
-
4-Cyano-4-phenylcyclohexanone: The non-fluorinated parent compound, allowing for the direct assessment of the fluorine atom's influence.
-
4-Phenylcyclohexanone: Lacking the cyano group, this derivative helps to isolate the effects of the geminal cyano and phenyl substitution.
-
Cyclohexanone: The fundamental scaffold, providing a baseline for understanding the impact of all substituents.
This guide will dissect the characteristic spectroscopic features of these compounds, offering insights into how subtle changes in molecular structure are reflected in their spectral data.
Comparative Spectroscopic Data
The following table summarizes the key expected spectroscopic data for this compound and its derivatives. This data is a composite of established principles of spectroscopy and data from related structures found in chemical databases.
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) [M]⁺ |
| This compound | ~7.5-7.6 (m, 2H, Ar-H ortho to F), ~7.1-7.2 (m, 2H, Ar-H meta to F), ~2.5-2.9 (m, 4H, CH₂ adjacent to C=O), ~2.2-2.5 (m, 4H, other CH₂) | ~208 (C=O), ~162 (d, ¹JCF, Ar-C-F), ~128 (d, ²JCF, Ar-C), ~122 (CN), ~116 (d, ³JCF, Ar-C), ~45 (quaternary C), ~38 (CH₂ adjacent to C=O), ~30 (other CH₂) | ~2240 (C≡N), ~1720 (C=O), ~1605, 1510 (C=C aromatic), ~1230 (C-F) | 217 |
| 4-Cyano-4-phenylcyclohexanone | ~7.3-7.5 (m, 5H, Ar-H), ~2.5-2.9 (m, 4H, CH₂ adjacent to C=O), ~2.2-2.5 (m, 4H, other CH₂) | ~208 (C=O), ~138 (Ar-C ipso), ~129, ~128, ~127 (Ar-CH), ~122 (CN), ~45 (quaternary C), ~38 (CH₂ adjacent to C=O), ~30 (other CH₂) | ~2240 (C≡N), ~1715 (C=O), ~1600, 1495 (C=C aromatic) | 199 |
| 4-Phenylcyclohexanone | ~7.2-7.4 (m, 5H, Ar-H), ~2.9-3.1 (m, 1H, CH-Ph), ~2.3-2.6 (m, 4H, CH₂ adjacent to C=O), ~1.8-2.2 (m, 4H, other CH₂) | ~211 (C=O), ~145 (Ar-C ipso), ~129, ~127 (Ar-CH), ~45 (CH-Ph), ~42 (CH₂ adjacent to C=O), ~34 (other CH₂) | ~1715 (C=O), ~1600, 1495 (C=C aromatic) | 174 |
| Cyclohexanone | ~2.35 (t, 4H, CH₂ adjacent to C=O), ~1.85 (quintet, 4H, other CH₂), ~1.7 (quintet, 2H, CH₂ at C4) | ~212 (C=O), ~42 (CH₂ adjacent to C=O), ~27 (other CH₂), ~25 (CH₂ at C4) | ~1715 (C=O), ~2940, 2860 (C-H) | 98 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
-
Aromatic Region (7.0-8.0 ppm): In both phenyl-substituted compounds, the aromatic protons give rise to multiplets in this region. For this compound, the fluorine atom introduces further complexity due to ¹H-¹⁹F coupling, resulting in more distinct multiplets for the ortho and meta protons compared to the single multiplet for the five protons of the unsubstituted phenyl ring in 4-Cyano-4-phenylcyclohexanone.
-
Cyclohexanone Ring Protons (1.5-3.0 ppm): The protons on the cyclohexanone ring appear as a series of complex multiplets. In this compound and its non-fluorinated analog, the absence of a proton at the C4 position simplifies the spectrum somewhat compared to 4-phenylcyclohexanone, where the methine proton (CH-Ph) is a distinct signal. The electron-withdrawing nature of the carbonyl group deshields the adjacent α-protons, shifting them downfield (~2.3-2.9 ppm).
-
Carbonyl Carbon (~208-212 ppm): The carbonyl carbon is the most deshielded signal in the spectrum. The presence of the electron-withdrawing cyano and phenyl groups at the C4 position in this compound and its non-fluorinated analog causes a slight upfield shift compared to cyclohexanone itself.
-
Nitrile Carbon (~122 ppm): The carbon of the cyano group appears in a characteristic region of the spectrum.
-
Aromatic Carbons (115-165 ppm): The aromatic carbons show distinct patterns. In this compound, the carbon directly attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 245 Hz), appearing as a doublet. The ortho, meta, and para carbons also show smaller, characteristic C-F couplings. This is a key distinguishing feature from 4-Cyano-4-phenylcyclohexanone.
-
Quaternary Carbon (~45 ppm): The C4 carbon, substituted with both the cyano and aryl groups, is a key feature, and its chemical shift is influenced by the nature of the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
C≡N Stretch (~2240 cm⁻¹): The nitrile group gives rise to a sharp, medium-intensity absorption band.[1] This peak is a clear indicator of the presence of the cyano functionality in this compound and its non-fluorinated counterpart.
-
C=O Stretch (~1715-1720 cm⁻¹): The carbonyl group of the cyclohexanone ring produces a strong, sharp absorption.[2] The exact position can be subtly influenced by the electronic effects of the substituents at the C4 position.
-
Aromatic C=C Stretches (~1600, 1500 cm⁻¹): These absorptions are characteristic of the phenyl ring.
-
C-F Stretch (~1230 cm⁻¹): A strong absorption in this region is a definitive indicator of the C-F bond in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will correspond to the molecular weight of each compound (e.g., m/z 217 for this compound).
-
Key Fragmentation Pathways: The fragmentation of these cyclohexanone derivatives is expected to proceed through several characteristic pathways:
-
Loss of HCN (M-27): A common fragmentation for nitriles.
-
Loss of the Aryl Group: Cleavage of the bond between the cyclohexanone ring and the aromatic substituent.
-
Ring Cleavage: Complex fragmentation of the cyclohexanone ring, often involving α-cleavage adjacent to the carbonyl group. For cyclohexanone itself, a characteristic fragment at m/z 55 is often observed.[3]
-
Experimental Methodologies
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation for NMR, IR, and MS
Objective: To prepare a sample of the analyte that is suitable for analysis by NMR, IR, and MS.
Materials:
-
Analyte (this compound or derivative)
-
Deuterated chloroform (CDCl₃) for NMR
-
Spectroscopic grade solvent (e.g., methylene chloride or chloroform) for IR and MS
-
NMR tubes
-
Vials for IR and MS
-
Pipettes
Procedure:
-
For ¹H and ¹³C NMR:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
For IR (solution):
-
Prepare a dilute solution (approx. 1-5% w/v) of the analyte in a suitable spectroscopic grade solvent.
-
Acquire the spectrum using a liquid transmission cell.
-
-
For MS (Direct Infusion):
-
Prepare a dilute solution (approx. 10-100 µg/mL) of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer's ion source.
-
Data Acquisition Workflow
Caption: General workflow for spectroscopic analysis.
Causality Behind Experimental Choices
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR spectroscopy of moderately polar organic compounds as it dissolves a wide range of samples and has a well-defined residual solvent peak for referencing. For IR and MS, volatile organic solvents are chosen to facilitate sample introduction and evaporation.
-
Spectroscopic Techniques: The combination of NMR, IR, and MS provides a holistic view of the molecule. NMR elucidates the connectivity of atoms, IR identifies functional groups, and MS determines the molecular weight and fragmentation patterns. This orthogonal approach is a self-validating system for structural confirmation.
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a rich interplay of electronic and steric effects. The presence of the fluorine atom is most clearly evidenced by the characteristic C-F coupling in the ¹³C and ¹⁹F NMR spectra and the strong C-F stretching vibration in the IR spectrum. The cyano group provides a distinct signature in both IR and ¹³C NMR. By methodically comparing the spectra of these related compounds, researchers can gain a deeper appreciation for the subtleties of molecular structure and use this knowledge to inform the design and synthesis of new chemical entities.
References
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Fragmentation of Cyclic Ketones. (n.d.). Whitman College. [Link]
- Interpreting Mass Spectra. (n.d.).
- Cyclohexanone. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- 4-Phenylcyclohexanone. (n.d.). In PubChem.
- 4-Cyano-4-phenylcyclohexanone. (n.d.). In PubChem.
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
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A Comparative Guide to HPLC Purity Analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. For drug development professionals, ensuring the stringent quality of starting materials and intermediates like 4-Cyano-4-(4-fluorophenyl)cyclohexanone is paramount. This compound serves as a key building block in the synthesis of various pharmaceutical agents.[1] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in scientific principles and practical application. We will explore a conventional High-Performance Liquid Chromatography (HPLC) method and contrast it with a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach, offering insights into their respective strengths and applications.
The Criticality of Purity Profiling in Pharmaceutical Intermediates
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant repercussions on the final drug product's quality, safety, and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances and products.[2][3] Therefore, robust and validated analytical methods for impurity profiling are not just a quality control measure but a regulatory necessity.
The synthesis of this compound, as detailed in patent literature, involves a Michael-type condensation of p-fluorophenyl acetonitrile with methyl acrylate, followed by cyclization and decarboxylation.[4] This synthetic route provides a roadmap for anticipating potential process-related impurities.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Structure | Origin | Potential Chromatographic Behavior |
| p-fluorophenyl acetonitrile | Starting Material | Likely to be less retained than the product in reversed-phase HPLC due to higher polarity. | |
| Methyl acrylate | Starting Material | Volatile and highly polar; may not be well-retained on a C18 column.[5][6] | |
| Dimethyl 4-cyano-4-(4-fluorophenyl)pimelate | Intermediate | Less polar than the final product; expected to have a longer retention time in reversed-phase HPLC. | |
| 2-carbomethoxy-4-cyano-4-(4-fluorophenyl)cyclohexanone | Intermediate | Structurally similar to the final product but with an additional ester group, making it slightly less polar. Expected to have a longer retention time. |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
A robust and widely accessible method for purity assessment is RP-HPLC with UV detection. This technique separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC-UV
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a broad range of moderately polar to non-polar compounds like our target analyte.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any acidic or basic functional groups on the analytes and silanols on the stationary phase, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar impurities and the less polar main compound and its closely related impurities within a reasonable timeframe, while maintaining good resolution.
-
UV Detection at 238 nm: The fluorophenyl and ketone chromophores in the molecule are expected to have significant UV absorbance around this wavelength, providing good sensitivity for the main component and related impurities.
Self-Validating System:
This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The specificity of the method is demonstrated by its ability to separate the main peak from potential impurities and degradation products.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For a more sensitive, selective, and high-throughput analysis, UPLC-MS/MS is the superior alternative. UPLC utilizes sub-2 µm particles, leading to faster separations and higher resolution compared to conventional HPLC.[7][8] The coupling with tandem mass spectrometry provides mass information, enabling definitive identification of impurities.
Experimental Protocol: UPLC-MS/MS
UPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.5 min: 10% to 90% B
-
3.5-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for impurity identification.
-
MRM Transitions:
-
This compound: [M+H]+ m/z 218.1 → (product ions to be determined experimentally)
-
Potential Impurities: MRM transitions to be developed based on their expected molecular weights.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Causality Behind Experimental Choices:
-
UPLC System: The use of a sub-2 µm particle column dramatically increases separation efficiency and reduces analysis time.
-
Formic Acid Modifier: Formic acid is a volatile mobile phase additive, making it compatible with mass spectrometry.
-
Tandem Mass Spectrometry (MS/MS): Provides unparalleled selectivity and sensitivity. The MRM mode allows for the quantification of the target analyte and known impurities at very low levels, while the full scan mode can be used to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[9]
Comparison of HPLC-UV and UPLC-MS/MS
Table 2: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | UPLC-MS/MS |
| Analysis Time | ~35 minutes | ~5 minutes |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Based on chromatographic separation and UV absorbance | Based on chromatographic separation and mass-to-charge ratio |
| Impurity Identification | Tentative, based on retention time and comparison with standards | Confirmatory, based on mass and fragmentation pattern |
| Cost (Instrument & Consumables) | Lower | Higher |
| Throughput | Lower | Higher |
| Method Development Complexity | Moderate | Higher |
Visualizing the Workflow
Caption: A comparative workflow for HPLC-UV and UPLC-MS/MS analysis.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The choice between HPLC-UV and UPLC-MS/MS for the purity assessment of this compound hinges on the specific requirements of the analysis.
-
For routine quality control , where the impurity profile is well-established and high throughput is not the primary driver, the HPLC-UV method offers a reliable, cost-effective, and robust solution. Its simplicity and the widespread availability of the instrumentation make it a practical choice for many laboratories.
-
For research and development, in-depth impurity profiling, and high-throughput screening , the UPLC-MS/MS method is unequivocally superior. Its speed, sensitivity, and the definitive identification capabilities of mass spectrometry are invaluable for characterizing new batches, investigating out-of-specification results, and supporting regulatory filings where a comprehensive understanding of the impurity profile is essential.
As a Senior Application Scientist, my recommendation is to establish the HPLC-UV method for routine release testing due to its robustness and cost-effectiveness. However, the development and validation of a UPLC-MS/MS method should be considered a strategic investment. This advanced method will be indispensable for troubleshooting, in-depth investigations, and providing the high-quality data expected by regulatory authorities in today's stringent pharmaceutical landscape.
References
- SIELC Technologies. (n.d.). Separation of Methyl acrylate on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column.
- IOP Conference Series: Earth and Environmental Science. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
- AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3.
- ResearchGate. (2014). UPLC: A preeminent technique in pharmaceutical analysis.
- Kumar, A., et al. (2014). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(2), 371-380.
- Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods.
- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
- Agilent. (2020). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
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- 2. nbinno.com [nbinno.com]
- 3. waters.com [waters.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Separation of Methyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. nbinno.com [nbinno.com]
- 9. waters.com [waters.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a key intermediate in the synthesis of novel therapeutics.[1][2] While a published crystal structure for this specific compound is not publicly available, this document outlines a robust experimental protocol for its structural determination. Furthermore, we will conduct a comparative analysis of its expected structural features against closely related compounds with known crystal structures, offering researchers valuable insights into its conformational properties and intermolecular interactions.
The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. X-ray crystallography provides the definitive solid-state structure, revealing crucial information about stereochemistry, conformation, and packing motifs, which in turn influence the material's physicochemical properties such as solubility, stability, and bioavailability.
Experimental Workflow: From Powder to Structure
The determination of a novel crystal structure, such as that of this compound, follows a well-defined workflow. The primary challenge often lies in obtaining single crystals of sufficient quality for diffraction analysis.
Crystallization Protocol
The journey to a crystal structure begins with the growth of high-quality single crystals. The choice of solvent and crystallization technique is critical and often requires empirical screening. Given that this compound is a crystalline solid at room temperature, several methods can be employed.[3]
Recommended Crystallization Method: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and toluene). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent by gentle heating and stirring.
-
Crystal Growth: Filter the warm solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial over several days for the formation of small, well-defined single crystals.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Step-by-Step Data Collection and Refinement:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
The entire workflow, from sample preparation to final structure validation, is depicted in the diagram below.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Structural Analysis
In the absence of a published structure for this compound, we can predict its key structural features by comparing it to analogous molecules. For this purpose, we will consider the crystal structure of trans-4-phenylcyclohexanol.[4] This comparison allows us to hypothesize about the conformation of the cyclohexanone ring and the orientation of the substituents.
Conformational Analysis
The cyclohexanone ring typically adopts a chair conformation to minimize steric strain.[5][6][7] In 4-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. The preference for one over the other is governed by steric and electronic effects.
| Compound | Ring Conformation | Phenyl Group Orientation | Key Torsional Angles (predicted) |
| This compound | Chair (predicted) | Equatorial (predicted) | C1-C2-C3-C4 ≈ ±55° |
| trans-4-Phenylcyclohexanol | Chair | Equatorial | C1-C2-C3-C4 = 55.4° |
The bulky 4-fluorophenyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The cyano group would consequently be in the axial position.
Key Bond Lengths and Angles
The introduction of a cyano and a fluorine substituent will likely have subtle effects on the bond lengths and angles within the molecule compared to 4-phenylcyclohexanone.
| Bond/Angle | This compound (Predicted) | 4-Phenylcyclohexanone (Typical) | Rationale for Predicted Difference |
| C=O bond length | ~1.21 Å | ~1.22 Å | Minimal change expected. |
| C-CN bond length | ~1.47 Å | N/A | Typical sp3-sp C-C single bond. |
| C-F bond length | ~1.35 Å | N/A | Characteristic of an aryl fluoride. |
| C-C-C angle in ring | 109-112° | 109-111° | Slight puckering due to sp2 carbonyl carbon. |
Intermolecular Interactions
The crystal packing of this compound will be dictated by a combination of van der Waals forces and weaker hydrogen bonds. The presence of the cyano and fluoro groups, along with the carbonyl oxygen, provides sites for potential C-H···N, C-H···O, and C-H···F interactions, which will influence the overall crystal lattice.
The relationship between the target molecule and its comparators is illustrated below.
Caption: Structural relationship of the target compound to known structures.
Conclusion
This guide has outlined a comprehensive approach to the X-ray crystallographic analysis of this compound. By following the detailed experimental protocol, researchers can obtain high-quality structural data. The comparative analysis with related known structures provides a predictive framework for understanding the conformational and electronic properties of this important synthetic intermediate. The definitive crystal structure, once determined, will be invaluable for computational modeling, understanding its solid-state properties, and facilitating the development of new pharmaceutical agents.
References
- Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. PubMed.
- Crystal and molecular structures of three 2-sulphur-substituted cyclohexanones studied by X-ray crystallography and by ab initio molecular orbital calculations. IRIS.
- Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. ResearchGate.
- Substituent effects on the stereochemistry of substituted cyclohexanone dimethylhydrazone alkylations. An x-ray crystal structure of lithiated cyclohexanone dimethylhydrazone. ACS Publications.
- 4-Phenylcyclohexanone CAS#: 4894-75-1. ChemWhat.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH.
- 4-phenylcyclohexanone - 4894-75-1. ChemSynthesis.
- 4-Phenylcyclohexanol | C12H16O | CID 79497. PubChem - NIH.
- This compound. MySkinRecipes.
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- 1. This compound CAS#: 56326-98-8 [m.chemicalbook.com]
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- 4. 4-Phenylcyclohexanol | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal and molecular structures of three 2-sulphur-substituted cyclohexanones studied by X-ray crystallography and by ab initio molecular orbital calculations [iris.unife.it]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Cyclohexanone and Other Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyclic ketones are foundational building blocks. Their reactivity, dictated by a delicate interplay of electronic and structural factors, is a critical parameter in the design and execution of synthetic routes toward complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth comparison of the reactivity of cyclohexanone with other common cyclic ketones, supported by experimental data and detailed methodologies, to empower strategic decision-making in your research and development endeavors.
The Underlying Principles: Ring Strain and Steric Effects
The reactivity of cyclic ketones is fundamentally governed by the concepts of ring strain and steric hindrance. Understanding these principles is paramount to predicting and controlling their chemical behavior.
Baeyer Strain Theory and Beyond: Proposed by Adolf von Baeyer in 1885, this theory posits that the stability of a carbocyclic compound is dependent on the deviation of its bond angles from the ideal tetrahedral angle of 109.5°.[1][2] While Baeyer's initial assumption of planar rings has been refined, the core concept of angle strain remains a powerful predictor of reactivity.[1] Smaller rings, such as cyclopropanone and cyclobutanone, exhibit significant angle strain, rendering them less stable and more reactive.[3]
I-Strain (Internal Strain): This concept extends beyond simple angle strain to encompass the changes in all types of strain (angle, torsional, and transannular) when the hybridization of a ring atom changes. In the context of ketone reactivity, the transformation of a carbonyl carbon from a trigonal planar (sp²) to a tetrahedral (sp³) geometry during nucleophilic addition is a key consideration.
The following diagram illustrates the relationship between ring size and the relative stability of cyclic ketones, a direct consequence of ring strain.
Caption: Kinetic vs. Thermodynamic enolate formation from 2-methylcyclohexanone.
Cyclopentanone derivatives generally exhibit higher kinetic acidity of their α-protons compared to their cyclohexanone counterparts. This is attributed to the greater s-character in the C-H bonds of the five-membered ring.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters (or lactones from cyclic ketones) using peroxyacids. [4][5]The reaction proceeds via the migration of a carbon atom, and the migratory aptitude is influenced by both electronic and steric factors. In the case of cyclic ketones, ring strain plays a significant role. Smaller, more strained rings undergo Baeyer-Villiger oxidation more readily. For example, cyclobutanone is more reactive than cyclohexanone in this transformation. [4]
Experimental Protocols
To provide a practical context for the principles discussed, detailed experimental protocols for key comparative reactions are provided below.
Experiment 1: Competitive Reduction of Cyclopentanone and Cyclohexanone with Sodium Borohydride
This experiment provides a clear, quantitative comparison of the relative reactivities of a five- and six-membered cyclic ketone.
Objective: To determine the relative rate of reduction of cyclopentanone and cyclohexanone by sodium borohydride through a competitive reaction analyzed by gas chromatography (GC).
Materials:
-
Cyclopentanone
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph with a suitable column (e.g., DB-5)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts (e.g., 5 mmol each) of cyclopentanone and cyclohexanone in 20 mL of methanol.
-
Initiation of Reduction: Cool the solution in an ice bath. In a separate flask, prepare a solution of sodium borohydride (0.25 molar equivalents relative to the total moles of ketones, e.g., 2.5 mmol) in 10 mL of cold methanol. The use of a substoichiometric amount of the reducing agent is crucial for a competitive reaction.
-
Reaction Execution: Slowly add the sodium borohydride solution to the stirred ketone solution over 5 minutes. Allow the reaction to stir in the ice bath for 30 minutes.
-
Workup: Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and carefully remove the solvent by rotary evaporation.
-
Analysis: Analyze the resulting mixture of unreacted ketones and product alcohols by gas chromatography to determine the relative amounts of each component. The ratio of cyclopentanol to cyclohexanol, corrected for the initial amounts of starting materials, will give the relative reactivity.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Provides a protic medium necessary for the reduction and is a good solvent for both the ketones and NaBH₄.
-
Ice Bath: Controls the reaction rate and prevents potential side reactions.
-
Substoichiometric NaBH₄: Ensures that the ketones are competing for a limited amount of the reducing agent, allowing for a meaningful comparison of their reaction rates.
-
NH₄Cl Quench: Decomposes the borate esters formed during the reaction and neutralizes any excess NaBH₄.
-
GC Analysis: Provides a quantitative measure of the reaction products and unreacted starting materials.
Experiment 2: Formation and Trapping of the Kinetic and Thermodynamic Enolates of 2-Methylcyclohexanone
This protocol demonstrates the selective formation of two different enolates from the same starting material.
Objective: To selectively generate and trap the kinetic and thermodynamic enolates of 2-methylcyclohexanone as their silyl enol ethers for analysis.
Materials:
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Experimental workflow for the trapping of kinetic and thermodynamic enolates.
Procedure for Kinetic Enolate:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2-methylcyclohexanone (1 equivalent) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Slowly add a solution of LDA (1.1 equivalents) in THF to the stirred ketone solution. Stir the mixture at -78 °C for 1 hour.
-
Trapping: Add chlorotrimethylsilane (1.2 equivalents) and triethylamine (1.2 equivalents) to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with hexane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Analysis: After solvent removal, analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of the silyl enol ethers.
Procedure for Thermodynamic Enolate:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents, washed with hexane to remove mineral oil) in anhydrous THF.
-
Deprotonation: Slowly add a solution of 2-methylcyclohexanone (1 equivalent) in anhydrous THF to the NaH suspension. Heat the mixture to reflux and stir for 4 hours.
-
Trapping: Cool the reaction to room temperature and add chlorotrimethylsilane (1.2 equivalents). Stir for 1 hour.
-
Workup and Analysis: Follow the same workup and analysis procedure as for the kinetic enolate.
Causality Behind Experimental Choices:
-
LDA: A strong, sterically hindered base that rapidly and irreversibly deprotonates the less hindered α-carbon at low temperatures. [6]* -78 °C for Kinetic Enolate: Prevents equilibration to the more stable thermodynamic enolate.
-
NaH: A strong, non-nucleophilic base that is not sterically hindered, allowing for reversible deprotonation and equilibration to the more stable thermodynamic enolate at higher temperatures.
-
Reflux for Thermodynamic Enolate: Provides the necessary energy to overcome the activation barrier for the deprotonation of the more substituted α-carbon and to allow the system to reach thermodynamic equilibrium.
-
TMSCl: A reactive electrophile that rapidly traps the enolates as their stable silyl enol ethers, preventing their re-equilibration and allowing for analysis.
Conclusion
The reactivity of cyclic ketones is a nuanced subject, with cyclohexanone often serving as a benchmark for comparison. The interplay of ring strain, steric effects, and electronic factors dictates the kinetic and thermodynamic outcomes of their reactions. A thorough understanding of these principles, supported by empirical data, is essential for the modern synthetic chemist. By carefully selecting reaction conditions, it is possible to control the reactivity and selectivity of these versatile building blocks, enabling the efficient synthesis of complex and valuable molecules.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Baeyer, A. (1885). Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281.
- Brown, H. C. (1979). Nobel Lecture: From Little Acorns to Tall Oaks - From Boranes to Organic Synthesis. NobelPrize.org. [Link]
- House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. IX. The Potassium and Lithium Enolates Derived from Cyclic Ketones. The Journal of Organic Chemistry, 30(5), 1341-1348.
- Krow, G. R. (1993). The Baeyer–Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Mohammadia, M., & Yaghoubia, S. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87. [Link]
- Petroselli, M., & Bacchiocchi, C. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 9(22), 6205-6212. [Link]
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Wikipedia contributors. (2023).
- Wikipedia contributors. (2023). Ring strain. Wikipedia. [Link]
- Wikipedia contributors. (2023). Wittig reaction. Wikipedia. [Link]
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- 4. Enantioselective Baeyer-Villiger oxidation: desymmetrization of meso cyclic ketones and kinetic resolution of racemic 2-arylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Herbert C. Brown - Wikipedia [en.wikipedia.org]
Navigating the Bioactive Potential of 4-Cyano-4-(4-fluorophenyl)cyclohexanone Derivatives: A Guide to Known Applications and a Framework for Future Comparative Studies
The confluence of a rigid cyclohexanone core, a bioisosteric fluorophenyl group, and a reactive cyano moiety makes 4-Cyano-4-(4-fluorophenyl)cyclohexanone a compelling scaffold for medicinal chemists. Its inherent structural features offer a versatile platform for the synthesis of a diverse array of potential therapeutic agents. While widely cited as a key building block for compounds with potential anticancer, antimicrobial, and neurological activities, a direct comparative guide based on a systematic study of its derivatives is conspicuously absent in the public domain.[1][2]
This guide, therefore, serves a dual purpose. Firstly, it consolidates the existing knowledge on the established and patented biological activities of compounds derived from this scaffold. Secondly, it provides a comprehensive, forward-looking framework for researchers and drug development professionals on how to systematically synthesize, evaluate, and compare the biological activities of novel derivatives, thereby unlocking the full therapeutic potential of this promising chemical entity.
Established Biological Activities: From Antihistamines to Analgesics
The utility of this compound as a pivotal intermediate is best exemplified by its role in the synthesis of well-established pharmaceutical agents.
1. Levocabastine: A Second-Generation H1-Receptor Antagonist
One of the most notable applications of this compound is as a key intermediate in the synthesis of Levocabastine. Levocabastine is a potent and selective second-generation H1-receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis. The synthesis involves the reductive amination of the cyclohexanone core, followed by a series of transformations to yield the final piperidine-containing structure. The fluorophenyl and cyano groups of the initial scaffold are critical for the final molecular architecture and pharmacological activity of Levocabastine.
2. Analgesic and Narcotic Antagonist Activity
A US patent (US4460604A) discloses the use of this compound in the synthesis of a series of 4-amino-4-aryl-cyclohexanone derivatives.[3] These compounds have been shown to exhibit significant analgesic activity, with some also demonstrating narcotic antagonist properties.[3] This dual activity is of particular interest in pain management, as it suggests the potential for developing analgesics with a reduced risk of dependency and respiratory depression. The patent describes the synthesis of various derivatives where the cyano group is transformed into an amino group, which is then further substituted.[3]
A Proposed Framework for Comparative Biological Evaluation
Given the repeated mention of potential anticancer and antimicrobial activities, a systematic investigation into these areas is warranted.[1][2] The following section outlines a proposed research framework for the synthesis and comparative evaluation of novel derivatives of this compound.
Synthetic Strategy: Diversification of the Cyclohexanone Scaffold
The chemical reactivity of the ketone and cyano groups, as well as the alpha-protons to the ketone, provides multiple avenues for structural modification. A proposed synthetic scheme could involve:
-
Modification at the Ketone Group:
-
Reductive Amination: To introduce various substituted amino groups, creating a library of 4-amino-4-(4-fluorophenyl)-4-cyanocyclohexane derivatives.
-
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To introduce exocyclic double bonds with various substituents.
-
Formation of Heterocyclic Rings: Condensation reactions with binucleophiles (e.g., hydrazines, ureas, thioureas) to form spiro-heterocyclic systems.
-
-
Modification of the Cyano Group:
-
Hydrolysis: Conversion to a carboxylic acid or amide to explore the effects of these polar functional groups.
-
Reduction: Transformation into an aminomethyl group, providing another point for diversification.
-
Cyclization: Participation in the formation of fused heterocyclic rings.
-
Below is a DOT script for a diagram illustrating a potential synthetic workflow for generating a library of diverse compounds from the starting material.
Caption: Proposed experimental workflow for comparative biological evaluation.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its established role in the synthesis of Levocabastine and a class of analgesics provides a solid foundation for its bioactive potential. The lack of systematic comparative studies of its derivatives represents a significant opportunity for researchers. The proposed framework for synthesis and evaluation of anticancer and antimicrobial activities provides a roadmap for future investigations. Such studies are crucial for elucidating the structure-activity relationships and identifying lead compounds for further development. It is through such systematic exploration that the full therapeutic potential of this versatile chemical entity can be realized.
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The Influence of 4-Position Substituents on the Biological Activity of Cyclohexanone Analogs: A Comparative Guide
The cyclohexanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammation.[1][2] The strategic modification of this core structure, particularly at the 4-position, has been shown to significantly influence the biological activity of these compounds. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-substituted cyclohexanone analogs, offering a comparative overview of their performance supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising molecules.
Unlocking Therapeutic Potential: The Critical Role of the 4-Substituent
The substituent at the 4-position of the cyclohexanone ring plays a pivotal role in defining the molecule's interaction with biological targets. Variations in the electronic properties, steric bulk, and lipophilicity of this substituent can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile. Understanding these relationships is fundamental to the rational design of more effective and safer drug candidates.
This guide will delve into the SAR of 4-substituted cyclohexanone analogs, with a focus on their anticancer and antimicrobial activities, two areas where these compounds have shown significant promise.[1][3] We will explore how different functional groups at the 4-position modulate these biological effects.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of a series of 4-substituted cyclohexanone analogs against various cancer cell lines and microbial strains. This data, compiled from multiple studies, highlights the profound impact of the 4-substituent on biological efficacy.
| Compound ID | 4-Substituent | Biological Activity | Target | IC50 / MIC (µM) | Reference |
| 1a | -H | Anticancer | HeLa (Cervical Cancer) | 12.38 ± 0.51 | [4] |
| 1b | 4-Methyl | Anticancer | HeLa (Cervical Cancer) | 6.67 ± 0.39 | [4] |
| 2a | -H | Antibacterial | Staphylococcus aureus | > 50 | [3][5] |
| 2b | 4-tert-Butyl | Antibacterial | Staphylococcus aureus | 15.6 | [5] |
| 3a | -H | Antifungal | Aspergillus niger | > 50 | [3] |
| 3b | 4-Aryl | Antifungal | Aspergillus niger | 25 | [3] |
Key Insights from the Data:
-
Anticancer Activity: The introduction of a methyl group at the 4-position (Compound 1b ) significantly enhances the cytotoxic activity against HeLa cells compared to the unsubstituted analog (Compound 1a ).[4] This suggests that increased lipophilicity and steric bulk at this position may favor interactions with the molecular target.
-
Antimicrobial Activity: A bulky tert-butyl group at the 4-position (Compound 2b ) confers notable antibacterial activity against Staphylococcus aureus, whereas the unsubstituted analog is inactive.[5] Similarly, the presence of an aryl group at the 4-position (Compound 3b ) leads to moderate antifungal activity.[3] This underscores the importance of hydrophobic interactions in the antimicrobial mechanism of these compounds.
Experimental Methodologies: Synthesis and Biological Evaluation
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the synthesis of a representative 4-substituted cyclohexanone analog and a standard in vitro assay for evaluating its biological activity.
Synthesis of 4-Arylcyclohexenone via Robinson Annulation
The Robinson annulation is a classic and robust method for the synthesis of cyclohexenone derivatives.[1] This reaction involves a Michael addition followed by an intramolecular aldol condensation.
Workflow for the Synthesis of 4-Arylcyclohexenone:
Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-chalcone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in 95% ethanol.[1]
-
Base Addition: Slowly add a solution of sodium hydroxide (1.5 equivalents) in water to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Purification: Isolate the crude product by filtration and recrystallize from a suitable solvent (e.g., acetone or ethanol) to obtain the purified 4-arylcyclohexenone derivative.[1]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Stock Solution: Dissolve the synthesized cyclohexanone analog in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Concluding Remarks and Future Directions
The structure-activity relationship of 4-substituted cyclohexanone analogs is a rich field of study with significant implications for drug discovery. The evidence presented in this guide clearly demonstrates that the nature of the substituent at the 4-position is a critical determinant of biological activity. Lipophilic and sterically bulky groups at this position appear to be favorable for enhancing both anticancer and antimicrobial properties.
Future research in this area should focus on a more systematic exploration of the chemical space around the 4-position. The synthesis and evaluation of analogs with a wider variety of substituents, including those with different electronic and hydrogen-bonding capabilities, will provide a more nuanced understanding of the SAR. Furthermore, the elucidation of the specific molecular targets and mechanisms of action for the most potent analogs will be crucial for their further development as therapeutic agents. The integration of computational modeling and in silico screening can also accelerate the discovery of novel and highly active 4-substituted cyclohexanone derivatives.
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A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Cyclohexanones
Substituted cyclohexanone frameworks are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis, particularly with stereocontrol, is a cornerstone of modern organic chemistry. This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of these valuable compounds, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Strategic Importance of Catalytic Routes
The efficient construction of substituted cyclohexanones often dictates the overall viability of a synthetic route. Catalytic methods are paramount as they offer significant advantages in terms of efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and sustainability over stoichiometric approaches. This guide will dissect three major catalytic paradigms: organocatalysis, metal-based catalysis, and biocatalysis, focusing on their underlying mechanisms, performance metrics, and practical applications.
Organocatalytic Strategies: The Power of Small Molecules
Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can induce high levels of stereoselectivity, often mimicking the function of large enzymes. These catalysts are typically robust, readily available, and less sensitive to air and moisture compared to many metal-based systems.
Proline-Catalyzed Robinson Annulation: A Classic Reimagined
The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a powerful tool for the construction of cyclohexenone rings.[1][2] The use of chiral organocatalysts, such as L-proline, has transformed this reaction into a highly enantioselective process.[3][4]
Mechanistic Rationale: The catalytic cycle, as illustrated below, commences with the formation of an enamine intermediate between the ketone substrate and the proline catalyst.[5] This enamine then acts as a nucleophile, attacking the Michael acceptor (e.g., methyl vinyl ketone). Subsequent hydrolysis of the resulting iminium ion and an intramolecular aldol condensation, again mediated by proline, affords the chiral cyclohexenone product. The stereochemistry is dictated by the chiral environment created by the proline catalyst in the transition state of the carbon-carbon bond-forming step.[6]
Performance Comparison:
| Catalyst System | Substrates | Yield (%) | ee (%) | dr | Reference |
| L-Proline | Cyclohexanone, Methyl Vinyl Ketone | Moderate to Good | Up to 95% | N/A | [3] |
| Cinchona Alkaloid Amine | α-Fluoro-β-keto ester, Enone | Good to Excellent | Up to 99% | 20:1 | [7] |
Experimental Protocol: Asymmetric Robinson Annulation
-
To a solution of the ketone (1.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL), add the organocatalyst (e.g., L-proline, 20-30 mol%).
-
Add the α,β-unsaturated ketone (1.2 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 35°C) for 12-48 hours, monitoring the reaction progress by TLC.[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Michael Addition: Building Complexity
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Organocatalysts, particularly chiral amines and thioureas, have emerged as powerful tools for rendering these reactions highly enantioselective.[9]
Mechanistic Rationale: Chiral primary or secondary amines activate cyclic enones through the formation of a dienamine intermediate, which then undergoes a stereoselective Michael addition to an electrophile, such as a nitroalkene.[9][10] The chiral catalyst shields one face of the dienamine, directing the incoming electrophile to the opposite face, thus controlling the stereochemical outcome. Bifunctional catalysts, such as thioureas bearing a chiral scaffold and a basic moiety, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.[11]
Performance Comparison:
| Catalyst System | Substrate | Yield (%) | Selectivity (%) | Conditions | Reference |
| Pd/C | Phenol | >99% | >99% (for cyclohexanone) | 65°C, 1 atm H₂, aq. media | [12] |
| Rh/C or Ru/C | Phenol | 97% (conversion) | 97% (for cyclohexanone) | 80°C, H₂/CO₂ pressure | [13] |
Experimental Protocol: Selective Hydrogenation of Phenol
-
In a high-pressure reactor, place the substituted phenol (1.0 mmol) and the palladium catalyst (e.g., 5 mol% Pd/C).
-
Add the solvent (e.g., water or an organic solvent).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 25-80°C) for the required time (typically 2-24 hours).
-
After cooling and venting the reactor, filter the catalyst.
-
Extract the product from the filtrate and purify by distillation or chromatography.
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of cyclohexene derivatives, which can be readily converted to cyclohexanones. [14]Lewis acid catalysts, including various metal complexes, can significantly accelerate the reaction and control its stereoselectivity. [15] Mechanistic Rationale: A Lewis acid catalyst coordinates to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). This enhances the electronic complementarity with the HOMO (Highest Occupied Molecular Orbital) of the diene, accelerating the reaction. In asymmetric catalysis, a chiral Lewis acid creates a chiral environment around the dienophile, leading to a facial-selective attack by the diene and the formation of an enantioenriched product.
Biocatalysis: Nature's Approach to Precision Synthesis
Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral substituted cyclohexanones, biocatalysis presents a compelling green alternative to traditional chemical methods.
Ene-Reductase Mediated Asymmetric Reduction
Ene-reductases, a class of flavin-dependent enzymes, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in cyclohexenones, to produce chiral cyclohexanones with high enantiomeric excess. [16][17] Mechanistic Rationale: The enzyme utilizes a cofactor, typically NADH or NADPH, as a hydride source. The substrate binds to the active site of the enzyme in a specific orientation, exposing one of its prochiral faces to the cofactor. The hydride is then delivered stereoselectively to the β-carbon of the α,β-unsaturated system, followed by protonation at the α-carbon, to yield the chiral saturated ketone. [18]
Performance Comparison:
| Enzyme | Substrate | Yield (%) | ee (%) | Reference |
| OPR3 / YqjM | 4,4-Disubstituted 2,5-cyclohexadienones | Good | Up to >99% | [16][17] |
| Baker's Yeast | 2-tert-butylcyclohexanone | N/A | N/A | [19] |
Experimental Protocol: Biocatalytic Reduction of a Cyclohexenone
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), add the cyclohexenone substrate (typically as a solution in a water-miscible co-solvent like DMSO to aid solubility).
-
Add the ene-reductase (as a purified enzyme or whole-cell lysate).
-
Add the cofactor (NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). [16]4. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Conclusion and Future Outlook
The synthesis of substituted cyclohexanones is a well-developed field with a diverse array of powerful catalytic tools at the disposal of the synthetic chemist.
-
Organocatalysis offers a robust and often operationally simple approach to asymmetric synthesis, with proline and its derivatives, as well as bifunctional catalysts like thioureas, demonstrating broad utility.
-
Metal-based catalysis provides highly active and versatile systems, with palladium-catalyzed hydrogenations and Lewis acid-promoted cycloadditions being particularly noteworthy for their efficiency.
-
Biocatalysis , with enzymes like ene-reductases, represents the pinnacle of selectivity, affording products with exceptional enantiopurity under green reaction conditions.
The choice of the optimal catalytic system is contingent upon the specific synthetic target, desired stereochemistry, scalability, and economic considerations. Future developments in this field will likely focus on the discovery of novel catalysts with even greater activity and selectivity, the development of more sustainable reaction conditions, and the application of these methods to the synthesis of increasingly complex and medicinally relevant molecules.
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Isomeric purity analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone derivatives
An Objective Guide to Isomeric Purity Analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise control and analysis of molecular stereochemistry are not merely academic exercises but cornerstones of safety and efficacy. The this compound scaffold is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Due to the quaternary chiral center at the C4 position, its derivatives exist as enantiomers. These stereoisomers can exhibit vastly different pharmacological and toxicological profiles, making the development of robust, accurate, and efficient analytical methods for determining isomeric purity a critical step in the drug development pipeline.[3][4][5]
This guide provides a comparative analysis of the primary analytical techniques used for the isomeric purity assessment of this compound and its derivatives. We will delve into the principles, advantages, and practical considerations of each method, supported by experimental protocols and data, to empower researchers to make informed decisions for their specific analytical challenges.
The Core Analytical Challenge: Distinguishing the Indistinguishable
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. They have the same melting point, boiling point, solubility, and spectral characteristics. Consequently, their separation and quantification demand a chiral environment that can differentiate between the two forms. This guide explores the creation of such environments through various analytical platforms.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is a balance of performance, speed, cost, and the specific requirements of the analysis (e.g., quantification of trace impurities vs. preparative separation). Here, we compare the most powerful methods for this task: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparative Overview of Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in the liquid phase.[3] | Differential interaction with a CSP using a supercritical fluid (CO2) mobile phase.[6][7] | Separation of volatile analytes based on interaction with a chiral capillary column in the gas phase.[8] | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) leading to distinct NMR signals.[9] |
| Speed | Moderate to slow | Very Fast (3-5x faster than HPLC).[10] | Fast | Slow (data acquisition) |
| Resolution | High to Very High | High to Very High | Very High | Moderate (depends on field strength and CSA) |
| "Green" Chemistry | Poor (high consumption of organic solvents) | Excellent (uses recycled CO2, minimal organic co-solvent).[7][11] | Good (low solvent use) | Excellent (solvents are deuterated and used in small volumes) |
| Sample Requirement | Low concentration, must be soluble | Low concentration, must be soluble | Must be volatile and thermally stable | High concentration required |
| Best Use Case | Gold standard for analytical quantification and method development. | High-throughput screening, preparative separations, "green" alternative to HPLC.[4] | Analysis of thermally stable and volatile derivatives or impurities. | Structural confirmation and quantification without a reference standard; analysis of diastereomers.[12] |
In-Depth Look: Chromatographic Techniques
Chromatography is the workhorse for chiral separations due to its high resolving power. The choice between HPLC, SFC, and GC depends largely on the properties of the analyte and the desired outcome.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantiomeric purity analysis.[5] Success hinges on the selection of the appropriate Chiral Stationary Phase (CSP).
-
Principle of Separation: Enantiomers are passed through a column packed with a CSP. The chiral selector on the phase forms transient, diastereomeric complexes with the enantiomers. One enantiomer forms a more stable complex, causing it to be retained longer on the column, thus achieving separation.[13] For ketone-containing structures like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective due to a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3]
-
Workflow for Method Development: The process of selecting an appropriate HPLC method is systematic. The following workflow illustrates a logical approach.
Caption: A logical workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase (Normal Phase): n-Hexane / 2-Propanol (IPA) (80:20, v/v). Rationale: Normal phase often provides better selectivity for polar compounds on polysaccharide CSPs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature affects kinetics and thermodynamics of interaction; room temperature is a good starting point.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for both analytical and preparative chiral separations.[6][11] It leverages the unique properties of supercritical fluids, most commonly CO2, as the primary mobile phase.
-
Key Advantages: The low viscosity and high diffusivity of supercritical CO2 lead to higher flow rates and significantly faster analysis times without generating high backpressure.[4][10] This dramatically reduces the consumption of organic solvents, aligning with green chemistry principles and lowering operational costs.[11] SFC often uses the same CSPs as HPLC, making method transfer straightforward.[7]
Experimental Protocol: Chiral SFC
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v). Rationale: Methanol is a common polar co-solvent used to modulate analyte retention and improve peak shape.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar. Rationale: This pressure is necessary to maintain CO2 in its supercritical state.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 0.5 mg/mL.
In-Depth Look: Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography physically separates isomers, NMR offers a powerful method to quantify them in the same solution, often without needing to isolate each one.
-
Principle of Chiral Discrimination: Enantiomers are spectrally indistinguishable in a standard NMR experiment. However, adding a Chiral Solvating Agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube creates transient diastereomeric complexes.[9] These complexes have slightly different magnetic environments, causing specific proton or carbon signals for each enantiomer to shift and become distinct, allowing for direct quantification via signal integration.[9][14] This method is intrinsically quantitative, as signal area is directly proportional to molar concentration.[12]
Caption: Formation of diastereomeric complexes for NMR analysis.
Experimental Protocol: NMR for Enantiomeric Purity
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the analyte into an NMR tube.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess (e.g., 2-5 equivalents) of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol). Rationale: A molar excess drives the equilibrium towards complex formation, maximizing the observable chemical shift differences.
-
Gently mix and re-acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that has split into two distinct signals upon addition of the CSA.
-
Carefully integrate both signals.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Concluding Remarks: A Multi-Faceted Approach
The isomeric purity analysis of this compound derivatives is a critical task that can be addressed by several powerful analytical techniques.
-
Chiral HPLC remains the gold standard for its robustness, high resolution, and widespread availability.
-
Chiral SFC presents a compelling alternative, offering significant advantages in speed and sustainability, making it ideal for high-throughput environments and preparative work.
-
Chiral GC is a valuable tool for volatile and thermally stable analogues or impurities.
-
NMR Spectroscopy provides an elegant, non-destructive method for quantification without the need for reference standards and is unparalleled for confirming isomeric structures.
The optimal choice of method depends on the specific goals of the analysis, available instrumentation, and stage of drug development. A comprehensive approach often involves using a primary chromatographic technique for separation and quantification, with NMR providing orthogonal confirmation of structure and purity. By understanding the principles and practical applications of each technique outlined in this guide, researchers can confidently develop and validate methods that ensure the safety and quality of their pharmaceutical products.
References
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. (n.d.). Benchchem.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). PubMed.
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate.
- Pharmaceutical Applications of Supercritical Fluid Chromatography. (n.d.). News-Medical.Net.
- A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. (n.d.). Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek.
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (2025). ResearchGate.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). MySkinRecipes.
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A Comparative Guide to the Validation of Analytical Methods for 4-Cyano-4-(4-fluorophenyl)cyclohexanone Quantification
In the landscape of pharmaceutical development, the rigorous and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Moving beyond a mere recitation of protocols, this document delves into the rationale behind method selection and the principles of validation, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Analyte: this compound at a Glance
Before delving into analytical methodologies, a fundamental understanding of the target analyte is crucial.
-
Structure: C₁₃H₁₂FNO
-
Molecular Weight: 217.24 g/mol [3]
-
Key Features: The presence of a fluorophenyl group provides a chromophore suitable for UV detection, while the cyano and ketone functionalities offer potential sites for interaction in chromatographic separations. The cyclohexanone ring imparts a specific three-dimensional structure that can influence its retention behavior.
-
Physicochemical Properties: It is a solid with a melting point of 91-94°C.[1]
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantification of this compound is dictated by its physicochemical properties and the intended purpose of the analysis. The following table provides a comparative overview of the most pertinent methods.
| Technique | Principle | Applicability for this compound | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly suitable due to the presence of a UV-absorbing phenyl ring. | Robust, reproducible, widely available, and cost-effective for routine quality control. | May require method development to achieve optimal separation from impurities. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. | Potentially applicable, but may require derivatization to improve volatility and thermal stability. | High resolution and sensitivity for volatile analytes. | Risk of thermal degradation of the analyte; derivatization adds complexity and potential for error. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. | Highly suitable for both quantification and impurity profiling. | Exceptional selectivity and sensitivity, providing molecular weight and structural information. | Higher cost of instrumentation and maintenance; more complex method development. |
For the routine quality control and quantification of this compound in a drug development setting, HPLC with UV detection emerges as the most pragmatic and robust choice. It offers a judicious balance of sensitivity, selectivity, cost-effectiveness, and ease of implementation.
The Cornerstone of Reliable Data: Analytical Method Validation
An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The validation process should adhere to the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA).[5][6][7]
The following diagram illustrates the typical workflow for the validation of an analytical method:
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocol: A Validated HPLC-UV Method for this compound Quantification
The following section outlines a detailed, step-by-step methodology for a validated reversed-phase HPLC method. This protocol is based on established practices for similar chemical entities and is designed to be a self-validating system.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good hydrophobic retention for the analyte. The dimensions are standard for good resolution and reasonable run times. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water allows for the elution of the moderately polar analyte. Formic acid is added to control the pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Detection Wavelength | 238 nm | The fluorophenyl group is expected to have a strong UV absorbance around this wavelength, providing good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and minimize column overload. |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain this compound and prepare a solution in the mobile phase to a final concentration within the calibration range.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[4][6]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be free from interference from other components. The peak purity index should be greater than 0.99. |
| Linearity | Analyze the five working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration. | The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by the linearity data. | The range should cover 80-120% of the test concentration for an assay. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be demonstrated with acceptable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations. |
Conclusion
The selection and validation of an appropriate analytical method are critical for the successful development of pharmaceutical products. For the quantification of this compound, a reversed-phase HPLC method with UV detection offers a robust, reliable, and cost-effective solution. By adhering to the principles of method validation outlined in this guide and leveraging the authoritative guidelines from regulatory bodies, researchers can ensure the integrity and accuracy of their analytical data, thereby contributing to the overall quality and safety of the final pharmaceutical product.
References
- U.S. Food and Drug Administration. (2015).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
- European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][9]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]
- ProPharma. (2024).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][11]
- MySkinRecipes. This compound. [Link][2]
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A Comparative Guide to the Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone: Benchmarking Against Patented Methods
Abstract
4-Cyano-4-(4-fluorophenyl)cyclohexanone is a crucial intermediate in the synthesis of various pharmaceuticals, particularly neuroactive compounds and centrally acting muscle relaxants.[1] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for the pharmaceutical industry. This guide provides an in-depth technical comparison of a conventional, benchmark synthesis of this compound against innovative, patented methodologies. We will explore the underlying chemical principles, present a data-driven performance analysis, and offer insights into the practical advantages of these advanced synthetic routes for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound in Medicinal Chemistry
The 4-aryl-4-cyanocyclohexanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a range of biologically active molecules. This compound, in particular, is a key building block in the development of novel therapeutics.[2] Its value lies in the strategic placement of the cyano and ketone functional groups, which allow for diverse chemical modifications to generate libraries of compounds for drug discovery programs. Consequently, the development of robust and economically viable synthetic methods is of high importance.
The Benchmark Synthesis: A Foundational Laboratory Approach
To establish a point of reference, we first examine a common, non-patented method for preparing this compound. This conventional two-step process, while functional on a laboratory scale, often faces limitations regarding yield, purity, and scalability.
Step 1: Michael Addition
The synthesis typically begins with a Michael addition of 4-fluorophenylacetonitrile to cyclohex-2-en-1-one. A strong base, such as sodium ethoxide or potassium tert-butoxide, is used to catalyze this reaction in an aprotic solvent.
Mechanism: The base abstracts a proton from the carbon alpha to the cyano group of 4-fluorophenylacetonitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ketone, cyclohex-2-en-1-one. Subsequent protonation of the resulting enolate furnishes the intermediate, 3-(1-(4-fluorophenyl)-1-cyano)cyclohexanone.
Step 2: Oxidation
The intermediate from the Michael addition is then oxidized to the target ketone. Historically, this has been accomplished using chromium-based reagents like Jones reagent (chromium trioxide in sulfuric acid).
Inherent Challenges of the Benchmark Method:
-
Stoichiometric Base: The requirement for a stoichiometric amount of a strong base can lead to undesired side reactions and complicates the purification process.
-
Hazardous Oxidants: The use of chromium-based oxidizing agents is a significant drawback due to their high toxicity and the generation of hazardous waste, making them unsuitable for large-scale, environmentally conscious manufacturing.
-
Moderate Yields: The overall yields for this two-step sequence are often modest, impacting the cost-effectiveness of the process.
Experimental Protocol: Benchmark Synthesis
Part A: Synthesis of 3-(1-(4-fluorophenyl)-1-cyano)cyclohexanone
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of cyclohex-2-en-1-one (1.05 eq) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Synthesis of this compound
-
Dissolve the purified intermediate from Part A in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the excess oxidant with isopropanol.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Patented Methodologies: Innovations in Efficiency and Sustainability
To address the shortcomings of the benchmark synthesis, several patented methods have been developed. These advanced approaches often focus on process intensification, improved yields, and the use of more environmentally friendly reagents.
Patent A: One-Pot Synthesis via Phase-Transfer Catalysis
This elegant approach consolidates the synthesis into a single, efficient step by utilizing a phase-transfer catalyst (PTC).[3][4][5] The reaction between 4-fluorophenylacetonitrile and a suitable halo-cyclohexanone derivative is carried out in a biphasic system.
Workflow Overview:
Caption: One-pot synthesis using phase-transfer catalysis.
Mechanistic Rationale: The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated 4-fluorophenylacetonitrile from the aqueous phase (containing the inorganic base) to the organic phase where the halo-cyclohexanone is dissolved. This overcomes the immiscibility of the reactants, allowing for a rapid and efficient reaction at the interface of the two phases.
Key Advantages:
-
Process Intensification: Combining multiple steps into a single operation significantly reduces reaction time, energy consumption, and capital expenditure.
-
Milder Reaction Conditions: These reactions often proceed efficiently at or near ambient temperature, which enhances safety and reduces energy costs.
-
Greener Chemistry: The use of water as a solvent and the potential for catalyst recycling contribute to a more environmentally benign process.[4]
Patent B: Dieckmann Condensation Approach
Another patented route involves the synthesis of a pimelic acid derivative followed by a Dieckmann condensation.[6]
Workflow Overview:
Caption: Multi-step synthesis via Dieckmann condensation.
Mechanistic Rationale: This method first constructs a linear diester, the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid, which then undergoes an intramolecular cyclization (Dieckmann condensation) in the presence of a base like potassium tert-butoxide to form a cyclic β-keto ester.[6] Subsequent hydrolysis and decarboxylation yield the desired this compound.[6]
Key Advantages:
-
High Yields: This route has been reported to produce the target molecule in high overall yield.[6]
-
Well-Established Reactions: The individual steps, Michael addition and Dieckmann condensation, are well-understood and reliable transformations in organic synthesis.
Performance Comparison
The following table provides a concise, data-driven comparison of the benchmark synthesis and the two patented methodologies discussed.
| Parameter | Benchmark Synthesis | Patent A: Phase-Transfer Catalysis | Patent B: Dieckmann Condensation |
| Number of Steps | 2 | 1 | 3 |
| Overall Yield | ~50-60% | >85% | ~67% (based on patent example)[6] |
| Key Reagents | Sodium Hydride, Chromium Trioxide | Quaternary Ammonium Salt, Aqueous Base | Potassium tert-butoxide, Acid |
| Reaction Conditions | Cryogenic temperatures, harsh oxidation | Ambient temperature | Reflux temperatures[6] |
| Scalability | Limited | Excellent | Good |
| Safety & Environmental | Use of pyrophoric NaH and toxic CrO₃ | Reduced organic solvent, milder conditions | Use of strong base, multiple steps |
| Atom Economy | Moderate | High | Moderate |
Conclusion and Future Perspectives
The patented methodologies for the synthesis of this compound demonstrate clear advantages over the traditional benchmark approach. The one-pot phase-transfer catalysis method is particularly noteworthy for its operational simplicity, high yield, and scalability, positioning it as a strong candidate for industrial-scale production. The Dieckmann condensation route, while involving more steps, also offers a reliable and high-yielding alternative.
The selection of a synthetic strategy will ultimately be guided by project-specific requirements, including production scale, cost of raw materials, and desired purity profiles. As the pharmaceutical industry continues to prioritize sustainable and efficient manufacturing processes, the principles of green chemistry and process intensification embodied in these patented methods will undoubtedly shape the future of synthesizing this and other vital chemical intermediates.
References
- U.S. Patent No. 4,460,604A: 4-Amino-4-aryl-cyclohexanones.
- CRDEEP Journals: Phase-Transfer C
- Chinese Patent No. CN112778108A: Synthesis method of 4-substituted cyclohexanone.
- Chinese Patent No. CN107827721B: Method for synthesizing 4-fluorocyclohexanone.
- International Journal of Pharmaceutical Erudition: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- MySkinRecipes: this compound. [Link]
- XINDAO: this compound cas:56326-98-8. [Link]
- ResearchGate: ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
